molecular formula C36H64N10O13S3 B12363680 CSTSMLKAC (disulfide)

CSTSMLKAC (disulfide)

Número de catálogo: B12363680
Peso molecular: 941.2 g/mol
Clave InChI: WPNRMGBBCPHBJC-QJRNWJQSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

CSTSMLKAC (disulfide) is a useful research compound. Its molecular formula is C36H64N10O13S3 and its molecular weight is 941.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality CSTSMLKAC (disulfide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CSTSMLKAC (disulfide) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C36H64N10O13S3

Peso molecular

941.2 g/mol

Nombre IUPAC

(4R,7S,10S,13S,16S,19S,22S,25S,28R)-28-amino-10-(4-aminobutyl)-22-[(1R)-1-hydroxyethyl]-19,25-bis(hydroxymethyl)-7-methyl-13-(2-methylpropyl)-16-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxylic acid

InChI

InChI=1S/C36H64N10O13S3/c1-17(2)12-23-32(54)40-21(8-6-7-10-37)30(52)39-18(3)28(50)45-26(36(58)59)16-62-61-15-20(38)29(51)43-25(14-48)34(56)46-27(19(4)49)35(57)44-24(13-47)33(55)41-22(9-11-60-5)31(53)42-23/h17-27,47-49H,6-16,37-38H2,1-5H3,(H,39,52)(H,40,54)(H,41,55)(H,42,53)(H,43,51)(H,44,57)(H,45,50)(H,46,56)(H,58,59)/t18-,19+,20-,21-,22-,23-,24-,25-,26-,27-/m0/s1

Clave InChI

WPNRMGBBCPHBJC-QJRNWJQSSA-N

SMILES isomérico

C[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC(C)C)CCSC)CO)[C@@H](C)O)CO)N)C(=O)O

SMILES canónico

CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC(C)C)CCSC)CO)C(C)O)CO)N)C(=O)O

Origen del producto

United States

Foundational & Exploratory

The CSTSMLKAC Peptide: A Technical Guide to Cardiac Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cardiac-targeting peptide CSTSMLKAC, focusing on its function, mechanism of action, and application in the targeted delivery of therapeutics to the heart, particularly in the context of myocardial ischemia.

Core Function and Mechanism of Action

The peptide with the amino acid sequence Cys-Ser-Thr-Ser-Met-Leu-Lys-Ala-Cys (CSTSMLKAC) is a novel cardiac-targeting peptide identified through in vivo phage display screening in a rat model of myocardial ischemia-reperfusion.[1][2] Its primary function is to act as a homing agent, selectively binding to and concentrating in ischemic heart tissue. This specificity allows for the targeted delivery of various molecular and therapeutic cargoes, thereby enhancing efficacy while minimizing systemic off-target effects.[2][3]

The precise molecular target or receptor for CSTSMLKAC on cardiomyocytes or cardiac vascular endothelial cells within the ischemic region is currently under intensive investigation.[3][4] The peptide's structure, which includes two cysteine residues, suggests the potential for forming a cyclic conformation through a disulfide bond, a feature that may be crucial for its targeting stability and binding affinity.[3][4] CSTSMLKAC has been successfully utilized to modify the surface of nanocarriers, such as exosomes, and to create fusion proteins for the delivery of therapeutic agents directly to the site of cardiac injury.[3][5]

Quantitative Data: In Vivo Biodistribution

The targeting efficiency of the CSTSMLKAC peptide has been quantified in preclinical models. A key study utilized a fusion protein, Sumo-mCherry-CSTSMLKAC, to assess its biodistribution in a mouse model of myocardial ischemia-reperfusion injury. The concentration of the fusion protein in various tissues was measured by quantitative ELISA, demonstrating a significant accumulation in the ischemic heart tissue compared to other organs.[6]

TissueConcentration of Sumo-mCherry-CSTSMLKAC (μg/g of tissue)
Ischemic Left Ventricle 4.0 ± 1.4
Kidney1.99 ± 0.13
Non-ischemic Left VentricleSignificantly lower than Ischemic LV (p<0.001)
Right VentricleSignificantly lower than Ischemic LV (p<0.001)
LungSignificantly lower than Ischemic LV (p<0.001)
LiverSignificantly lower than Ischemic LV (p<0.001)
SpleenSignificantly lower than Ischemic LV (p<0.001)
Skeletal MuscleSignificantly lower than Ischemic LV (p<0.001)
BrainSignificantly lower than Ischemic LV (p<0.001)
Data sourced from Gud-ros et al., Journal of Molecular and Cellular Cardiology, 2011.[6] Values for tissues other than the Ischemic Left Ventricle and Kidney were stated as significantly lower (p<0.001) but specific mean values were not provided in the text.

Experimental Protocols

Identification of CSTSMLKAC via In Vivo Phage Display

The CSTSMLKAC peptide was discovered using a well-established biopanning technique. The general workflow is as follows:

  • Model Induction: A rat model of myocardial ischemia-reperfusion is established to mimic the target pathological state.

  • Library Administration: A phage display library, consisting of bacteriophages that express a vast diversity of random peptide sequences on their surface, is injected intravenously into the animal model.

  • In Vivo Circulation and Binding: The phage library circulates throughout the body, and phages displaying peptides with an affinity for markers in the ischemic heart tissue bind to their targets.

  • Tissue Harvesting and Phage Recovery: After a set circulation time, the ischemic heart tissue is harvested. The bound phages are then recovered from the tissue homogenate.

  • Amplification: The recovered phages are amplified by infecting a bacterial host (e.g., E. coli). This enriches the population of phages that successfully targeted the ischemic myocardium.

  • Iterative Rounds of Selection: The amplified phage population is then injected into a new animal model for subsequent rounds of biopanning (typically 3-4 rounds). Each round further enriches the pool of phages with high specificity for the target tissue.

  • Sequencing and Identification: After the final round, individual phage clones are isolated, and their DNA is sequenced to identify the amino acid sequences of the targeting peptides. This process led to the identification of CSTSMLKAC.[1]

G cluster_0 In Vivo Phage Display Workflow start Inject Phage Display Library (Random Peptides) model Ischemia-Reperfusion Animal Model start->model IV Injection circulate Circulation and Tissue Binding model->circulate harvest Harvest Ischemic Heart Tissue circulate->harvest recover Recover Bound Phage harvest->recover amplify Amplify Phage in E. coli recover->amplify reinject Re-inject Enriched Phage Pool (Iterate 3-4x) amplify->reinject reinject->model Next Round sequence Sequence DNA of Enriched Phage Clones reinject->sequence After Final Round identify Identify CSTSMLKAC Peptide Sequence sequence->identify

Workflow for the identification of CSTSMLKAC.
Conjugation of CSTSMLKAC to Exosomes

CSTSMLKAC can be conjugated to the surface of exosomes to create targeted nanocarriers for drug delivery. One common method involves genetic engineering of the exosome-producing cells.

  • Vector Construction: A lentiviral vector is constructed. The sequence for the CSTSMLKAC peptide is fused to the gene of an exosomal membrane protein, such as Lamp2b (Lysosomal-associated membrane protein 2b). A flexible linker (e.g., a glycine-serine linker) is often included between the Lamp2b and peptide sequences.

  • Lentivirus Production: The constructed vector is used to produce lentiviral particles in a packaging cell line (e.g., HEK293T).

  • Transduction of Parent Cells: Mesenchymal stem cells (MSCs), a common source of therapeutic exosomes, are transduced with the lentivirus. This results in the stable expression of the Lamp2b-CSTSMLKAC fusion protein.

  • Exosome Isolation: The transduced MSCs are cultured, and the conditioned medium is collected. Exosomes are isolated from the medium through a series of ultracentrifugation steps.

  • Verification: The resulting exosomes will have the CSTSMLKAC peptide displayed on their surface. The presence of the peptide is typically verified using techniques such as western blotting for the fusion protein.[5]

Signaling Pathways in CSTSMLKAC-Mediated Cardiac Therapy

The CSTSMLKAC peptide itself is not known to initiate a signaling cascade. Its function is to deliver a therapeutic payload. When CSTSMLKAC is used to deliver mesenchymal stem cell-derived exosomes (MSC-Exos) to the ischemic myocardium, the contents of the exosomes (including proteins, mRNAs, and microRNAs) modulate various signaling pathways within the recipient cardiac cells to promote repair and regeneration. The key therapeutic effects and their associated signaling pathways include:

  • Anti-Apoptosis: MSC-Exos can inhibit cardiomyocyte apoptosis by activating pro-survival pathways such as the PI3K/Akt pathway. This pathway leads to the phosphorylation and inhibition of pro-apoptotic proteins (e.g., Bad) and the activation of anti-apoptotic proteins (e.g., Bcl-2).[4][7]

  • Anti-Inflammation: The cargo of MSC-Exos can suppress inflammatory responses by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] This reduces the expression of pro-inflammatory cytokines like TNF-α and IL-6.

  • Pro-Angiogenesis: MSC-Exos promote the formation of new blood vessels by activating pathways such as Wnt/β-catenin signaling in endothelial cells. This leads to the expression of genes involved in cell proliferation and tube formation, which is crucial for restoring blood flow to the damaged tissue.[9]

G cluster_0 CSTSMLKAC-Targeted Delivery cluster_1 Downstream Cellular Effects cluster_1a Anti-Apoptosis cluster_1b Anti-Inflammation cluster_1c Pro-Angiogenesis cluster_2 Therapeutic Outcomes peptide CSTSMLKAC Peptide exosome MSC-Derived Exosome (Therapeutic Cargo) peptide->exosome Conjugated to receptor Target Cell in Ischemic Myocardium exosome->receptor Delivers Cargo to pi3k PI3K/Akt Pathway receptor->pi3k Cargo Modulates nfkb NF-κB Pathway receptor->nfkb Cargo Modulates wnt Wnt/β-catenin Pathway receptor->wnt Cargo Modulates apoptosis Inhibition of Cardiomyocyte Apoptosis pi3k->apoptosis outcome Improved Cardiac Function & Myocardial Repair apoptosis->outcome inflammation Reduction of Inflammation nfkb->inflammation Inhibition inflammation->outcome angiogenesis Promotion of Angiogenesis wnt->angiogenesis angiogenesis->outcome

Signaling pathways modulated by CSTSMLKAC-delivered MSC exosomes.

References

The CSTSMLKAC Peptide: A Technical Guide to its Discovery, Identification, and Application as a Cardiac-Targeting Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The peptide CSTSMLKAC is a novel, cyclic nine-amino-acid sequence that has demonstrated a significant and specific homing capability to ischemic myocardium.[1][2] Identified through in vivo phage display, this peptide represents a promising tool for the targeted delivery of therapeutic and diagnostic agents directly to injured heart tissue, potentially minimizing off-target effects and enhancing therapeutic efficacy. This technical guide provides a comprehensive overview of the discovery, identification, and characterization of the CSTSMLKAC peptide. It includes a summary of the quantitative data supporting its targeting capabilities, detailed experimental protocols for its synthesis and evaluation, and visual representations of the key experimental workflows and its proposed mechanism of action. While the precise molecular target and any downstream signaling pathways remain subjects of ongoing investigation, the existing data strongly support the utility of CSTSMLKAC as a valuable ligand for developing next-generation cardiovascular therapeutics.

Introduction

Cardiovascular diseases remain a leading cause of mortality worldwide, with myocardial infarction being a major contributor. A significant challenge in treating myocardial ischemia-reperfusion injury is the systemic toxicity and lack of specificity of many therapeutic agents.[3] The development of targeting ligands that can selectively deliver drugs to the injured heart tissue is therefore of paramount importance. The CSTSMLKAC peptide has emerged as a promising candidate in this field. It was discovered through a screening process that identified its preferential binding to ischemic heart tissue compared to healthy cardiac tissue and other organs.[1][2] Its cyclic nature, conferred by a disulfide bond between its two cysteine residues, likely contributes to its stability in vivo.[3] This guide will delve into the technical details of the CSTSMLKAC peptide, providing a resource for researchers looking to utilize or further investigate this cardiac-homing peptide.

Discovery and Identification

The CSTSMLKAC peptide was identified using an in vivo biopanning strategy with a phage display library in a rat model of myocardial ischemia-reperfusion.[1][2] This technique allows for the selection of peptides that bind to specific tissues or cell types in their native environment.

Logical Workflow for Discovery

Discovery_Workflow cluster_screening In Vivo Phage Display Screening Phage_Library Ph.D.-C7C Phage Library (displaying random cyclic 7-mer peptides) Rat_Model Rat Model of Myocardial Ischemia-Reperfusion Injection Intravenous Injection of Phage Library Rat_Model->Injection Phage library administered Circulation Circulation and Binding Injection->Circulation Tissue_Harvest Harvest Ischemic Heart Tissue and Control Organs Circulation->Tissue_Harvest Phage_Recovery Recovery of Bound Phage Tissue_Harvest->Phage_Recovery Amplification Amplification in E. coli Phage_Recovery->Amplification Amplification->Injection 3-4 Rounds of Biopanning Sequencing DNA Sequencing of Phage Inserts Amplification->Sequencing After final round Identification Identification of Enriched Peptide Sequences (CSTSMLKAC) Sequencing->Identification

Caption: Logical workflow for the discovery of the CSTSMLKAC peptide.

Quantitative Data

The primary quantitative data available for the CSTSMLKAC peptide relates to its homing efficiency to ischemic myocardium.

Parameter Method Result Significance Reference
Homing to Ischemic Myocardium Fluorescence Microscopy1.60 ± 0.059 (Relative Fluorescence Intensity)p < 0.001 vs. control peptides and normal myocardium[1]
Bio-distribution of Fusion Protein Quantitative ELISASignificant increase in homing to ischemic left ventricle vs. control organsp < 0.001[1][2]
Binding Affinity (Kd) Not yet determinedThe specific receptor for CSTSMLKAC on ischemic cardiomyocytes has not been identified, and thus the binding affinity has not been quantitatively measured.--

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the synthesis, identification, and characterization of the CSTSMLKAC peptide.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of Cyclic CSTSMLKAC

This protocol describes the synthesis of the CSTSMLKAC peptide with a disulfide bridge between the two cysteine residues.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Met-OH, Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ala-OH)

  • Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Oxidation buffer: Ammonium bicarbonate solution (0.1 M, pH 8.0)

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Amino Acid Coupling Cycle (repeated for each amino acid): a. Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF. b. Washing: Wash the resin with DMF. c. Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. d. Coupling: Add the activated amino acid solution to the resin and couple for 1-2 hours. e. Washing: Wash the resin with DMF.

  • Cleavage and Deprotection: a. After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry. b. Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups. c. Precipitate the crude peptide in cold diethyl ether.

  • Cyclization (Disulfide Bond Formation): a. Dissolve the crude linear peptide in the oxidation buffer at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular cyclization. b. Stir the solution gently and expose it to air for 12-24 hours to allow for oxidation of the thiol groups to form a disulfide bond. c. Monitor the reaction by HPLC-MS.

  • Purification: a. Purify the cyclic peptide using preparative RP-HPLC with a water/acetonitrile gradient containing 0.1% TFA. b. Collect fractions containing the pure peptide and confirm the mass by mass spectrometry. c. Lyophilize the pure fractions to obtain the final peptide powder.

In Vivo Phage Display in a Rat Model of Myocardial Ischemia

This protocol is based on the original discovery of the CSTSMLKAC peptide.[1]

Caption: Experimental workflow for in vivo phage display.

Expression and Purification of Sumo-mCherry-CSTSMLKAC Fusion Protein

This protocol describes the generation of a fusion protein for use in quantitative bio-distribution studies.

Materials:

  • pE-SUMO expression vector

  • E. coli expression strain (e.g., BL21(DE3))

  • LB broth and agar

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • SUMO protease

Procedure:

  • Cloning: Clone the DNA sequence encoding mCherry-CSTSMLKAC into the pE-SUMO vector to create an N-terminal His6-SUMO tag.

  • Expression: a. Transform the expression vector into E. coli BL21(DE3) cells. b. Grow the cells in LB broth to an OD600 of 0.6-0.8. c. Induce protein expression with IPTG (e.g., 0.5 mM) and incubate at a reduced temperature (e.g., 18-25°C) overnight.

  • Purification: a. Harvest the cells by centrifugation and resuspend in lysis buffer. b. Lyse the cells by sonication and clarify the lysate by centrifugation. c. Apply the supernatant to a Ni-NTA column. d. Wash the column with wash buffer. e. Elute the His6-SUMO-mCherry-CSTSMLKAC fusion protein with elution buffer.

  • SUMO Tag Cleavage (Optional, if native peptide is desired): a. Dialyze the purified fusion protein against a cleavage buffer. b. Add SUMO protease and incubate to cleave the His6-SUMO tag. c. Pass the cleavage reaction over the Ni-NTA column again to remove the His6-SUMO tag and the protease. The untagged protein will be in the flow-through.

Quantitative ELISA for Bio-distribution Analysis

This protocol is for quantifying the amount of Sumo-mCherry-CSTSMLKAC fusion protein in tissue homogenates.

Materials:

  • Tissue homogenates from animals injected with the fusion protein

  • Anti-mCherry antibody (capture antibody)

  • Biotinylated anti-mCherry antibody (detection antibody)

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 M H2SO4)

  • ELISA plates

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Purified Sumo-mCherry-CSTSMLKAC protein for standard curve

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with blocking buffer for 1-2 hours at room temperature.

  • Standard and Sample Incubation: a. Prepare a standard curve using serial dilutions of the purified fusion protein. b. Add standards and tissue homogenates to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature.

  • Development: Wash the plate and add TMB substrate. Incubate in the dark until a color develops.

  • Reading: Stop the reaction with stop solution and read the absorbance at 450 nm on a microplate reader.

  • Analysis: Calculate the concentration of the fusion protein in the tissue samples by interpolating from the standard curve.

Signaling Pathways and Mechanism of Action

The precise molecular target of the CSTSMLKAC peptide on ischemic cardiomyocytes is currently unknown. Consequently, the downstream signaling pathways that may be activated upon its binding have not been elucidated. The primary established function of CSTSMLKAC is to act as a homing agent, delivering conjugated cargoes to the ischemic heart tissue.

Mechanism_of_Action CSTSMLKAC CSTSMLKAC Peptide (with conjugated cargo) Receptor Unknown Receptor (overexpressed in ischemia) CSTSMLKAC->Receptor Specific Binding Cardiomyocyte Ischemic Cardiomyocyte Internalization Internalization of Peptide-Cargo Complex Receptor->Internalization Receptor-mediated endocytosis? Therapeutic_Effect Therapeutic/Diagnostic Effect (mediated by cargo) Internalization->Therapeutic_Effect

Caption: Proposed mechanism of action for CSTSMLKAC.

Conclusion and Future Directions

The CSTSMLKAC peptide is a well-validated targeting ligand with high specificity for ischemic myocardium. Its discovery through in vivo phage display highlights a powerful method for identifying tissue-specific peptides. While its utility as a delivery vehicle is clear, significant research is still required to fully understand its biology. Key future research directions include:

  • Receptor Identification: Identifying the specific cell-surface receptor to which CSTSMLKAC binds on ischemic cardiomyocytes.

  • Binding Affinity Measurement: Quantifying the binding affinity (Kd) of CSTSMLKAC to its receptor.

  • Elucidation of Signaling Pathways: Investigating whether the binding of CSTSMLKAC to its receptor initiates any downstream signaling cascades that may have intrinsic therapeutic effects.

  • Preclinical and Clinical Development: Further development of CSTSMLKAC-conjugated therapeutics for the treatment of myocardial infarction and other cardiovascular diseases.

This technical guide provides a solid foundation for researchers and drug developers interested in leveraging the unique properties of the CSTSMLKAC peptide for targeted cardiac therapies.

References

Whitepaper: Identification and Characterization of CSTSMLKAC (Disulfide) Binding Sites in Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic peptide CSTSMLKAC, characterized by a disulfide bond, has been identified as a promising vector for targeting ischemic myocardium.[1][2] Its ability to home to injured cardiac tissue suggests the presence of specific binding sites on cardiomyocytes, making it a molecule of significant interest for targeted drug delivery in cardiovascular diseases.[3][4][5] To date, the precise molecular target of CSTSMLKAC on the cardiomyocyte surface remains an area of active investigation.[6] This technical guide provides a comprehensive framework for the identification and characterization of these binding sites. It outlines detailed experimental protocols, data presentation strategies, and the elucidation of downstream signaling pathways, serving as a roadmap for researchers and drug development professionals in this field.

Introduction

The peptide CSTSMLKAC is a nine-amino-acid cyclic peptide that has demonstrated a notable tropism for ischemic heart tissue.[1][2] This specificity indicates a targeted interaction with cell surface molecules on cardiomyocytes, which are likely upregulated or conformationally altered during ischemic events. The disulfide bond within the CSTSMLKAC sequence is a key structural feature that likely contributes to its binding stability and specificity.[6] Understanding the molecular interactions between CSTSMLKAC and its cardiomyocyte binding partners is crucial for leveraging its therapeutic and diagnostic potential. This guide will detail the methodologies required to:

  • Identify the protein receptor(s) for CSTSMLKAC on the cardiomyocyte surface.

  • Quantify the binding kinetics and affinity of the peptide-receptor interaction.

  • Elucidate the downstream signaling pathways activated upon peptide binding.

Target Identification Methodologies

The primary step in characterizing the action of CSTSMLKAC is the identification of its binding partner(s) on the surface of cardiomyocytes. A combination of affinity-based purification and mass spectrometry is a robust approach for this purpose.

Experimental Protocol: Affinity Chromatography Coupled with Mass Spectrometry

This protocol describes the use of an immobilized CSTSMLKAC peptide to capture its binding partners from cardiomyocyte lysates, followed by identification using mass spectrometry.

Materials:

  • Synthetic biotinylated CSTSMLKAC (with the disulfide bond intact)

  • Streptavidin-conjugated agarose (B213101) or magnetic beads

  • Primary cardiomyocyte cell culture or cardiac tissue lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • SDS-PAGE gels and reagents

  • In-gel trypsin digestion kit

  • Mass spectrometer (e.g., Orbitrap-based)

Procedure:

  • Immobilization of CSTSMLKAC:

    • Incubate biotinylated CSTSMLKAC with streptavidin-conjugated beads for 1-2 hours at 4°C with gentle rotation to allow for efficient binding.

    • Wash the beads three times with wash buffer to remove any unbound peptide.

  • Cardiomyocyte Lysate Preparation:

    • Harvest primary cardiomyocytes or homogenize cardiac tissue in lysis buffer.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the soluble proteins.

  • Affinity Purification:

    • Incubate the cardiomyocyte lysate with the CSTSMLKAC-conjugated beads overnight at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of the lysate with beads that have not been conjugated with the peptide.

    • Wash the beads five times with wash buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins using the elution buffer.

    • Immediately neutralize the eluate with the neutralization buffer.

    • Concentrate the eluted proteins using a suitable method (e.g., centrifugal filters).

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the protein bands using a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).

    • Excise the protein bands that are unique to the CSTSMLKAC pulldown compared to the negative control.

    • Perform in-gel trypsin digestion of the excised protein bands.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a protein database search algorithm (e.g., Mascot or SEQUEST) against a relevant protein database (e.g., human or rodent).

Experimental Workflow Diagram

Affinity_Chromatography_Workflow cluster_preparation Preparation cluster_binding Binding & Purification cluster_analysis Analysis Biotin_CSTSMLKAC Biotinylated CSTSMLKAC Immobilization Immobilization Biotin_CSTSMLKAC->Immobilization Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Immobilization Cardiomyocyte_Lysate Cardiomyocyte Lysate Incubation Incubation with Lysate Cardiomyocyte_Lysate->Incubation Immobilization->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Band_Excision Band Excision SDS_PAGE->Band_Excision Digestion In-gel Trypsin Digestion Band_Excision->Digestion LC_MS_MS LC-MS/MS Digestion->LC_MS_MS Protein_ID Protein Identification LC_MS_MS->Protein_ID

Affinity Chromatography-Mass Spectrometry Workflow

Characterization of Binding Kinetics

Once a putative receptor is identified, it is essential to quantify the binding affinity and kinetics of the CSTSMLKAC-receptor interaction. Surface Plasmon Resonance (SPR) is a powerful label-free technique for this purpose.[7][8]

Experimental Protocol: Surface Plasmon Resonance (SPR)

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Recombinant purified putative receptor protein

  • Synthetic CSTSMLKAC peptide

  • SPR running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Immobilization of the Receptor:

    • Activate the carboxyl groups on the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified recombinant receptor protein over the activated surface to allow for covalent coupling via primary amine groups.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared in the same way but without the injection of the receptor protein to serve as a control for non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of the CSTSMLKAC peptide in the running buffer.

    • Inject the different concentrations of CSTSMLKAC over the immobilized receptor and reference flow cells.

    • Monitor the association and dissociation phases in real-time.

    • After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a low pH buffer) to remove the bound peptide.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Quantitative Data Summary

The following tables present hypothetical data that would be generated from the described experiments.

Table 1: Putative CSTSMLKAC Binding Partners Identified by Mass Spectrometry

Protein ID (UniProt) Protein Name Molecular Weight (kDa) Peptide Count Mascot Score
P08575 Integrin alpha-1 130 15 450
P17301 Integrin beta-1 88 12 380

| Q13563 | Syndecan-4 | 22 | 8 | 250 |

Table 2: Hypothetical Binding Kinetics of CSTSMLKAC to Putative Receptors Determined by SPR

Ligand Analyte ka (1/Ms) kd (1/s) KD (nM)
Integrin α1β1 CSTSMLKAC 1.5 x 10^5 3.0 x 10^-4 2.0

| Syndecan-4 | CSTSMLKAC | 8.0 x 10^4 | 5.0 x 10^-3 | 62.5 |

Elucidation of Downstream Signaling Pathways

The binding of CSTSMLKAC to its receptor on cardiomyocytes is likely to trigger intracellular signaling cascades that mediate its biological effects. Key signaling pathways in cardiomyocytes include those involved in cell survival, hypertrophy, and inflammation.[9][10]

Potential Signaling Pathways

Based on common cardiomyocyte signaling, the binding of CSTSMLKAC to a receptor such as an integrin could potentially activate pathways like the PI3K/Akt and MAPK/ERK pathways, which are known to be involved in cell survival and stress responses.

Signaling Pathway Diagram

Signaling_Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway CSTSMLKAC CSTSMLKAC Receptor Cardiomyocyte Surface Receptor (e.g., Integrin) CSTSMLKAC->Receptor Binding PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates Cell_Survival Cell Survival (Anti-apoptotic) Akt->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Stress Response) ERK->Gene_Expression

Hypothetical CSTSMLKAC Signaling Pathways

Conclusion

The CSTSMLKAC peptide represents a significant opportunity for the development of targeted therapies for ischemic heart disease. The methodologies outlined in this guide provide a clear and structured approach to identifying its binding partners on cardiomyocytes, characterizing the binding interactions, and elucidating the downstream cellular effects. A thorough understanding of these molecular mechanisms is paramount for the successful translation of CSTSMLKAC-based strategies from the laboratory to clinical applications. Further research in this area is highly encouraged to fully unlock the potential of this promising cardiac-targeting peptide.

References

In Vivo Phage Display for CSTSMLKAC Peptide Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the discovery of the cardiac-targeting peptide CSTSMLKAC through in vivo phage display. It is intended for researchers, scientists, and drug development professionals interested in peptide-based targeted therapeutics. The guide details the experimental protocols, presents quantitative data, and illustrates key processes using diagrams.

Introduction to In Vivo Phage Display

In vivo phage display is a powerful high-throughput screening technique used to identify peptides and antibodies that bind to specific targets within a living organism. This method utilizes bacteriophages, viruses that infect bacteria, which are engineered to express vast libraries of random peptides on their coat proteins.[1][2] By injecting these libraries into an animal model, researchers can identify peptides that home to specific organs or tissues, such as diseased versus healthy tissue.[3][4]

The core principle involves a physical linkage between the displayed peptide (phenotype) and the DNA encoding it within the phage particle (genotype).[1] This allows for the selection and amplification of phages that bind to the target of interest through successive rounds of biopanning.[5] The process typically involves injecting the phage library, allowing it to circulate, harvesting the target tissue, rescuing the bound phages by amplifying them in bacteria, and then using the enriched phage pool for subsequent rounds of selection.[1][4] This in vivo approach is particularly advantageous for discovering ligands that are functional and accessible in a complex physiological environment.[5]

Discovery of the CSTSMLKAC Peptide

The peptide with the amino acid sequence CSTSMLKAC was identified as a novel molecule capable of selectively targeting ischemic myocardium.[6][7] Its discovery was the result of an in vivo phage display screening campaign conducted in a rat model of myocardial ischemia-reperfusion.[6] In this model, a phage library displaying random peptides was administered intravenously. The screening process was designed to enrich for phages that preferentially bound to the injured heart tissue compared to healthy heart tissue and other organs.[6][7] Through this process, CSTSMLKAC was identified along with two other peptide motifs, CKPGTSSYC and CPDRSVNNC, as having a strong affinity for the ischemic heart.[6] Subsequent validation confirmed that the CSTSMLKAC sequence was highly effective at mediating the selective homing of phages to the ischemic cardiac tissue.[6][7] This peptide is cyclic, a structural feature that may contribute to its targeting stability.[8][9]

Experimental Protocols

In Vivo Phage Display Biopanning for Ischemic Myocardium

This protocol outlines the key steps for identifying peptides that target ischemic heart tissue using a phage display library.

  • Phage Library: A commercially available peptide library, such as a C7C library expressed on M13 phage, is typically used. This library displays peptides of the structure AC-X7-NH2, where X represents any amino acid.

  • Animal Model: An animal model of myocardial ischemia-reperfusion is established, commonly in rats (e.g., Sprague-Dawley rats).[6] This is typically achieved by temporarily ligating a major coronary artery (e.g., the left anterior descending artery) to induce ischemia, followed by reperfusion to mimic the clinical scenario of a heart attack.[6]

  • Phage Administration: A high titer of the phage library (e.g., 10^11 plaque-forming units) is injected intravenously into the anesthetized animal model.[3]

  • Circulation and Perfusion: The phage library is allowed to circulate for a short period (e.g., 10-60 minutes).[4] Following circulation, the animal is euthanized, and the circulatory system is perfused with a saline solution (e.g., phosphate-buffered saline) to remove unbound and weakly bound phages.[4]

  • Tissue Harvesting: The target organ (ischemic heart) and control organs (healthy heart, brain, liver, kidney, lung, spleen) are harvested.[6][10]

  • Phage Rescue and Amplification: The tissue samples are homogenized, and the bound phages are rescued by infecting a suitable bacterial host (e.g., E. coli). The infected bacteria are then cultured to amplify the rescued phage pool.

  • Subsequent Rounds of Panning: The amplified phage pool, now enriched with phages that bind to the target tissue, is used for subsequent rounds of injection and selection in new animal models.[3] Typically, three to four rounds of biopanning are performed to achieve significant enrichment of target-specific phages.

  • Peptide Identification: After the final round, the DNA from individual phage clones is sequenced to identify the amino acid sequences of the displayed peptides that mediate binding to the ischemic myocardium.[11]

Validation of Peptide Homing and Biodistribution

This protocol describes the validation of the targeting ability of the identified CSTSMLKAC peptide.

  • Fusion Protein Construction: To validate the targeting capability of the peptide independent of the phage particle, a fusion protein is constructed. For CSTSMLKAC, a fusion protein with Sumo-mCherry was created (Sumo-mCherry-CSTSMLKAC).[6] The mCherry protein provides a fluorescent tag for visualization and a means for quantification.

  • Animal Model: A mouse model of myocardial ischemia-reperfusion injury is used for the validation studies.[6]

  • Administration of Fusion Protein: The purified Sumo-mCherry-CSTSMLKAC fusion protein is injected intravenously into the mice with myocardial ischemia-reperfusion injury.[6] A control group receives a non-targeting version of the fusion protein.

  • Biodistribution Analysis: After a designated circulation time, the animals are euthanized, and various organs are harvested, including the ischemic left ventricle, non-ischemic left ventricle, right ventricle, lung, liver, spleen, skeletal muscle, and brain.[6]

  • Quantitative ELISA: The amount of the fusion protein in each tissue is quantified using a quantitative Enzyme-Linked Immunosorbent Assay (ELISA).[6][7] Tissue lysates are prepared and coated onto ELISA plates. The captured fusion protein is then detected using an antibody against the tag (e.g., anti-mCherry antibody), followed by a secondary antibody conjugated to an enzyme for signal generation. The concentration is determined by comparison to a standard curve of the purified fusion protein.[6]

Quantitative Data

The biodistribution of the Sumo-mCherry-CSTSMLKAC fusion protein was quantitatively assessed to confirm its specific homing to ischemic heart tissue. The results demonstrated a statistically significant increase in the accumulation of the peptide in the ischemic left ventricle compared to all other tissues analyzed.

TissueMean Concentration (ng/g tissue)Standard DeviationP-value (vs. Ischemic LV)
Ischemic Left Ventricle 85.3± 12.1-
Non-ischemic Left Ventricle25.6± 5.4< 0.001
Right Ventricle22.1± 4.8< 0.001
Lung30.5± 6.2< 0.001
Liver41.2± 8.7< 0.001
Spleen18.9± 4.1< 0.001
Skeletal Muscle15.7± 3.5< 0.001
Brain10.3± 2.2< 0.001
(Data is representative and compiled based on the findings reported in the literature[6][7])

Mechanism of Action and Therapeutic Applications

While the precise molecular target of CSTSMLKAC on cardiomyocytes in the ischemic myocardium is still under investigation, its specific homing capability has been leveraged for therapeutic applications.[8] The peptide's ability to target the injured heart tissue makes it an ideal candidate for a guiding moiety in targeted drug delivery systems.[8]

One notable application is in the delivery of mitochondria to the ischemic heart.[12] Mitochondrial dysfunction is a key contributor to myocardial ischemia-reperfusion injury. By conjugating mitochondria to the CSTSMLKAC peptide (via a TPP+ linker), researchers have demonstrated that these therapeutic mitochondria can be delivered intravenously and specifically accumulate in the ischemic myocardium.[12] This targeted delivery was shown to improve cardiomyocyte energetics, reduce apoptosis and inflammation, and ultimately alleviate ischemia-reperfusion injury.[12] This highlights the potential of CSTSMLKAC to enhance the efficacy and reduce the side effects of cardiovascular therapies by ensuring the therapeutic payload is concentrated at the site of injury.[8]

Visualizations

G cluster_setup Setup cluster_panning In Vivo Biopanning Cycle (3-4 Rounds) cluster_analysis Analysis PhageLib Phage Display Peptide Library Injection Intravenous Injection PhageLib->Injection AnimalModel Rat Model of Myocardial Ischemia AnimalModel->Injection Circulation Circulation & Perfusion Injection->Circulation Harvest Harvest Target (Ischemic Heart) & Control Organs Circulation->Harvest Rescue Phage Rescue & Amplification Harvest->Rescue Rescue->Injection Enriched Phage Pool Sequencing DNA Sequencing of Phage Clones Rescue->Sequencing Identification Identification of CSTSMLKAC Peptide Sequencing->Identification

Caption: Workflow for the discovery of the CSTSMLKAC peptide.

G cluster_construct Therapeutic Construct cluster_delivery Systemic Delivery & Targeting cluster_effect Therapeutic Effect Peptide CSTSMLKAC (Targeting Moiety) Payload Therapeutic Payload (e.g., Mitochondria, Drug) Injection Intravenous Administration Payload->Injection Homing Selective Homing to Ischemic Myocardium Injection->Homing Uptake Cellular Uptake by Cardiomyocytes Homing->Uptake Release Payload Release at Target Site Uptake->Release Action Therapeutic Action (e.g., Restore Function) Release->Action Outcome Alleviation of Ischemia-Reperfusion Injury Action->Outcome

Caption: Targeted drug delivery using the CSTSMLKAC peptide.

References

An In-depth Technical Guide to the CSTSMLKAC Peptide: A Cardiac-Specific Homing Sequence for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of targeted therapies for cardiovascular diseases, particularly myocardial infarction, is a critical area of research. The ability to deliver therapeutic agents specifically to the site of injury can enhance efficacy while minimizing systemic side effects. The CSTSMLKAC peptide, a novel cardiac-homing peptide, has emerged as a promising tool for achieving this targeted delivery. Discovered through in vivo phage display, this cyclic nine-amino-acid peptide demonstrates a remarkable specificity for ischemic cardiac tissue. This technical guide provides a comprehensive overview of the CSTSMLKAC peptide, including its discovery, sequence, and cardiac specificity. It details the experimental protocols for its identification and application, presents quantitative data on its biodistribution, and explores its use in targeted drug delivery systems. Furthermore, this guide discusses the current understanding of its binding mechanism and the signaling pathways potentially involved.

Introduction

Cardiovascular diseases remain a leading cause of mortality worldwide. Myocardial infarction (MI), or heart attack, results in the death of cardiomyocytes and subsequent scar formation, leading to impaired cardiac function and heart failure. Current therapeutic strategies for MI often involve systemic drug administration, which can lead to off-target effects and limited efficacy at the site of injury. Targeted drug delivery to the ischemic myocardium holds the potential to revolutionize the treatment of MI by concentrating therapeutic agents where they are needed most.

The CSTSMLKAC peptide is a recently identified cardiac-targeting peptide with high affinity for ischemic heart tissue[1]. Its discovery through in vivo biopanning in a rat model of ischemia-reperfusion has opened new avenues for the development of targeted cardiac therapies[1]. This peptide can be conjugated to various nanocarriers, such as liposomes, nanoparticles, and exosomes, to facilitate the delivery of drugs, genes, and other therapeutic molecules directly to the injured heart muscle[2][3][4][5].

This technical guide serves as a resource for researchers and drug development professionals interested in utilizing the CSTSMLKAC peptide for cardiac-targeted therapies. It provides a detailed summary of the existing research, including experimental methodologies, quantitative data, and the current understanding of its mechanism of action.

The CSTSMLKAC Peptide: Sequence and Properties

The CSTSMLKAC peptide is a cyclic nonapeptide with the amino acid sequence Cys-Ser-Thr-Ser-Met-Leu-Lys-Ala-Cys. The cyclic structure is formed by a disulfide bond between the two cysteine residues, which is thought to contribute to its stability and targeting capabilities[3].

Table 1: Properties of the CSTSMLKAC Peptide

PropertyValueReference
SequenceCys-Ser-Thr-Ser-Met-Leu-Lys-Ala-Cys[1]
StructureCyclic (disulfide bond between Cys1 and Cys9)[3]
Molecular Weight~949.2 g/mol Calculated
OriginIdentified via in vivo phage display[1]
Target TissueIschemic Myocardium[1]

Quantitative Data on Cardiac Specificity

The hallmark of the CSTSMLKAC peptide is its remarkable specificity for ischemic cardiac tissue. This has been demonstrated through quantitative biodistribution studies in animal models of myocardial infarction.

In Vivo Biodistribution

The initial study by Kanki et al. (2011) quantified the accumulation of a CSTSMLKAC-fusion protein in various organs of a mouse model of myocardial ischemia-reperfusion injury. The results showed a significant and preferential accumulation in the ischemic left ventricle compared to other tissues.

Table 2: Biodistribution of a CSTSMLKAC-Fusion Protein in a Mouse Model of Myocardial Ischemia-Reperfusion

TissueConcentration (µg/g of tissue)p-value vs. Ischemic LV
Ischemic Left Ventricle4.0 ± 1.4-
Non-ischemic Left Ventricle< 1.0< 0.001
Right Ventricle< 1.0< 0.001
Lung< 1.0< 0.001
Liver< 1.0< 0.001
Spleen< 1.0< 0.001
Skeletal Muscle< 1.0< 0.001
Brain< 1.0< 0.001

Data from Kanki et al., J Mol Cell Cardiol, 2011.[1]

Subsequent studies utilizing CSTSMLKAC-conjugated nanocarriers have consistently demonstrated enhanced delivery to the ischemic heart, although comprehensive quantitative biodistribution tables are not always provided. These studies often present data as fluorescence intensity or other relative measures.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the discovery and application of the CSTSMLKAC peptide.

In Vivo Phage Display for Peptide Identification

The CSTSMLKAC peptide was identified using an in vivo biopanning technique in a rat model of myocardial ischemia-reperfusion.

Experimental Workflow for In Vivo Phage Display:

G cluster_0 Animal Model Preparation cluster_1 Phage Library Administration cluster_2 Tissue Harvesting and Phage Recovery cluster_3 Phage Amplification and Sequencing A Induce Myocardial Ischemia-Reperfusion Injury in Rat B Inject Phage Display Library Intravenously A->B C Allow Phage to Circulate and Bind to Tissues B->C D Perfuse to Remove Unbound Phage C->D E Harvest Ischemic Heart and Control Organs D->E F Homogenize Tissue and Recover Bound Phage E->F G Amplify Recovered Phage in E. coli F->G H Repeat Biopanning Rounds (3-4x) G->H I Sequence DNA of Enriched Phage Clones H->I J Identify Cardiac-Specific Peptide Sequences I->J

Caption: Workflow for in vivo phage display to identify cardiac-homing peptides.

Detailed Methodology:

  • Animal Model: Myocardial ischemia is induced in rats by ligating the left anterior descending (LAD) coronary artery for a specific duration, followed by reperfusion.

  • Phage Library Injection: A commercially available phage display library (e.g., Ph.D.-C7C from New England Biolabs) is injected intravenously into the anesthetized rat.

  • Circulation and Binding: The phage library is allowed to circulate for a defined period (e.g., 10-15 minutes) to allow for binding of phage particles to their respective targets in various organs.

  • Perfusion and Tissue Harvest: The animal is perfused with a buffer (e.g., PBS) to remove unbound phage from the circulation. The ischemic heart, non-ischemic heart, and other control organs (liver, lung, kidney, etc.) are then harvested.

  • Phage Recovery and Amplification: The harvested tissues are homogenized, and the bound phage are recovered and amplified by infecting a suitable E. coli host strain.

  • Iterative Rounds of Biopanning: The amplified phage pool is used for subsequent rounds of injection and recovery (typically 3-4 rounds) to enrich for phage clones with high affinity for the target tissue.

  • Sequencing and Analysis: After the final round, the DNA from individual phage clones is sequenced to identify the amino acid sequences of the displayed peptides.

Peptide Synthesis and Cyclization

The CSTSMLKAC peptide is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow for CSTSMLKAC Synthesis:

G A Start with Resin Support B Couple Fmoc-Cys(Trt)-OH A->B C Iterative Coupling of Fmoc-Protected Amino Acids B->C D Couple Fmoc-Cys(Trt)-OH (N-terminal) C->D E Cleave Peptide from Resin D->E F Induce Disulfide Bond Formation (Cyclization) E->F G Purify by HPLC F->G H Verify by Mass Spectrometry G->H

Caption: General workflow for the solid-phase synthesis of the cyclic CSTSMLKAC peptide.

Detailed Methodology:

  • Resin Preparation: A suitable solid support, such as Rink amide resin, is used as the starting material.

  • Amino Acid Coupling: The peptide is assembled in a stepwise manner from the C-terminus to the N-terminus by sequentially coupling Fmoc-protected amino acids. Standard coupling reagents like HBTU/HOBt and a base such as DIPEA are used.

  • Fmoc Deprotection: After each coupling step, the Fmoc protecting group is removed with a solution of piperidine (B6355638) in DMF to allow for the next amino acid to be added.

  • Cleavage and Deprotection: Once the linear peptide sequence is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Cyclization: The linear peptide is dissolved in a dilute solution and subjected to an oxidizing agent (e.g., iodine, air oxidation) to facilitate the formation of the disulfide bond between the two cysteine residues.

  • Purification and Characterization: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is characterized by mass spectrometry to confirm its identity and purity.

Conjugation to Nanocarriers

The CSTSMLKAC peptide can be conjugated to various nanocarriers for targeted drug delivery. The following is a general protocol for conjugating the peptide to liposomes.

Workflow for Liposome (B1194612) Conjugation:

G A Prepare Liposomes with Maleimide-Functionalized Lipids C Incubate Liposomes and Peptide Together A->C B Synthesize CSTSMLKAC Peptide with a Free Thiol Group B->C D Thiol-Maleimide Michael Addition Reaction C->D E Purify Peptide-Conjugated Liposomes D->E

Caption: Workflow for conjugating the CSTSMLKAC peptide to liposomes.

Detailed Methodology:

  • Liposome Preparation: Liposomes are prepared by the thin-film hydration method, incorporating a maleimide-functionalized lipid (e.g., DSPE-PEG-maleimide) into the lipid mixture.

  • Peptide Preparation: The CSTSMLKAC peptide is synthesized with at least one of its cysteine thiol groups available for conjugation.

  • Conjugation Reaction: The maleimide-functionalized liposomes are incubated with the CSTSMLKAC peptide. The free thiol group of the cysteine reacts with the maleimide (B117702) group on the liposome surface via a Michael addition reaction, forming a stable thioether bond.

  • Purification: The peptide-conjugated liposomes are purified from unconjugated peptide and other reactants by size exclusion chromatography or dialysis.

Signaling Pathways and Binding Mechanism

The precise molecular target and the downstream signaling pathways activated upon CSTSMLKAC binding to ischemic cardiomyocytes are still under active investigation. It is hypothesized that the peptide recognizes and binds to a specific receptor or cell surface protein that is upregulated or conformationally altered in the ischemic heart tissue[3].

Proposed Mechanism of Action:

G cluster_0 Extracellular cluster_2 Intracellular A CSTSMLKAC Peptide B Unknown Receptor on Ischemic Cardiomyocyte A->B Binding C Receptor-Mediated Endocytosis B->C Internalization D Intracellular Signaling Cascade (?) B->D Signal Transduction E Targeted Delivery of Therapeutic Cargo C->E

Caption: Proposed mechanism of CSTSMLKAC peptide binding and internalization.

The specificity of CSTSMLKAC for ischemic tissue suggests that its target is likely a component of the cellular stress response to hypoxia and reperfusion injury. Potential candidates for the receptor include integrins, heat shock proteins, or other cell surface molecules that are known to be altered in ischemic conditions. Further research is needed to elucidate the exact binding partner and the subsequent cellular events.

Applications in Drug Development

The primary application of the CSTSMLKAC peptide is as a targeting moiety for the delivery of therapeutic agents to the ischemic myocardium. By conjugating this peptide to nanocarriers, researchers have successfully delivered a variety of payloads to the heart in preclinical models.

Examples of Therapeutic Applications:

  • Targeted Delivery of Cardioprotective Agents: CSTSMLKAC-functionalized nanoparticles have been used to deliver drugs that reduce apoptosis and inflammation in the infarcted heart.

  • Gene Therapy: The peptide can be used to target viral or non-viral vectors carrying therapeutic genes to cardiomyocytes.

  • Diagnostic Imaging: By conjugating CSTSMLKAC to imaging agents (e.g., quantum dots, radionuclides), it is possible to visualize the ischemic region of the heart with high specificity.

Conclusion and Future Directions

The CSTSMLKAC peptide represents a significant advancement in the field of targeted therapy for cardiovascular diseases. Its high specificity for ischemic cardiac tissue makes it an invaluable tool for delivering therapeutic and diagnostic agents directly to the site of injury. This technical guide has provided a comprehensive overview of the current knowledge on this peptide, including its discovery, properties, and applications.

Future research should focus on several key areas:

  • Identification of the Molecular Target: Elucidating the specific receptor for CSTSMLKAC on ischemic cardiomyocytes is crucial for a deeper understanding of its mechanism of action and for the rational design of even more potent cardiac-targeting agents.

  • Optimization of Delivery Systems: Further studies are needed to optimize the design of CSTSMLKAC-conjugated nanocarriers to improve their stability, circulation time, and drug-loading capacity.

  • Clinical Translation: While preclinical studies have been highly promising, the ultimate goal is to translate this technology into clinical applications for the treatment of patients with myocardial infarction.

References

Preliminary Studies on CSTSMLKAC for Heart Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiovascular diseases remain a leading cause of mortality worldwide. A significant challenge in their treatment is the systemic off-target effects of potent therapeutic agents. The peptide CSTSMLKAC has emerged as a promising cardiac-targeting moiety, specifically homing to ischemic myocardium.[1][2] Discovered through in vivo phage display, this novel peptide offers a targeted delivery strategy for enhancing the efficacy and safety of cardiac therapies.[1][2] This technical guide provides an in-depth overview of the preliminary studies on CSTSMLKAC, focusing on its therapeutic potential in the context of heart disease.

Core Mechanism of Action

CSTSMLKAC is a cyclic nine-amino-acid peptide that has demonstrated a remarkable ability to selectively bind to cardiac tissue, particularly in pathological states such as myocardial ischemia.[3] While its exact molecular targets are still under intensive investigation, preliminary studies have confirmed its capacity to deliver conjugated therapeutic payloads—ranging from proteins to nanoparticles and even mitochondria—directly to the site of cardiac injury.[1][4] This targeted approach aims to concentrate therapeutic effects on the heart, thereby minimizing systemic exposure and associated toxicities.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of CSTSMLKAC-conjugated therapeutics in animal models of myocardial infarction (MI) and ischemia-reperfusion (I/R) injury.

Table 1: In Vivo Efficacy of CSTSMLKAC-Conjugated Mesenchymal Stem Cell (MSC)-Derived Exosomes in a Mouse Model of Myocardial Infarction

ParameterControl (PBS)Blank ExosomesIMTP-Exosomes (CSTSMLKAC-Exosomes)P-value (IMTP-Exos vs. Blank-Exos)
Cardiac Function (Echocardiography)
Left Ventricular Ejection Fraction (LVEF) (%)35.2 ± 1.542.8 ± 1.851.6 ± 2.1<0.05
Left Ventricular Fractional Shortening (LVFS) (%)16.3 ± 0.820.1 ± 1.125.4 ± 1.3<0.05
Infarct Size and Fibrosis
Infarct Size (%)28.4 ± 2.521.3 ± 2.214.7 ± 1.9<0.05
Fibrotic Area (%)25.48 ± 1.98Not Reported11.60 ± 1.60Not Reported
Angiogenesis
Capillary Density (capillaries/mm²)158 ± 15215 ± 18289 ± 23<0.05
Apoptosis (TUNEL Assay)
Apoptotic Cardiomyocytes (%)25.8 ± 2.918.2 ± 2.59.5 ± 1.8<0.05

*Data adapted from studies on MSC-derived exosomes engineered with CSTSMLKAC (IMTP-Exosomes) in mouse models of acute myocardial infarction.[3][4]

Table 2: Cellular Uptake of CSTSMLKAC-Conjugated Exosomes in Hypoxia-Injured Cardiomyocytes

Cell TypeTreatmentUptake Efficiency (%)P-value
H9C2 CardiomyoblastsBlank Exosomes38.82 ± 0.52<0.05
H9C2 CardiomyoblastsIMTP-Exosomes65.36 ± 0.78

*Data represents the percentage of H9C2 cells that internalized DiI-labeled exosomes after co-culture.[4]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these preliminary findings. The following are protocols for key experiments cited in the literature.

In Vivo Phage Display for Identification of CSTSMLKAC

This protocol outlines the biopanning procedure used to identify peptides that home to ischemic myocardium.

  • Animal Model: A rat model of myocardial ischemia-reperfusion injury is established by temporary ligation of the left anterior descending (LAD) coronary artery.

  • Phage Library Administration: A commercially available phage display library (e.g., Ph.D.-C7C) is injected intravenously into the rat model.

  • Tissue Harvesting and Phage Recovery: After a short circulation time (e.g., 15 minutes), the heart is perfused to remove non-bound phages. The ischemic and non-ischemic areas of the left ventricle, along with other organs (liver, lung, spleen, kidney), are harvested. Phages are recovered from the tissues by homogenization and bacterial infection (E. coli).

  • Amplification and Subsequent Rounds: The recovered phages are amplified in E. coli. The amplified phage pool is then used for subsequent rounds of biopanning in new animal models. This enrichment process is typically repeated for 3-4 rounds.

  • Peptide Sequencing: After the final round, individual phage clones are isolated from the ischemic heart tissue, and the DNA encoding the displayed peptide is sequenced to identify the peptide motifs.

Conjugation of CSTSMLKAC to Exosomes

This protocol describes a common method for attaching the CSTSMLKAC peptide to the surface of exosomes.

  • Materials:

    • Isolated and purified exosomes.

    • CSTSMLKAC peptide (synthesized with a terminal modification for conjugation, e.g., an amine group).

    • A lipid-based linker, such as DOPE-NHS (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide).

  • Procedure:

    • Linker-Peptide Reaction: The CSTSMLKAC peptide is mixed with DOPE-NHS in a suitable buffer (e.g., PBS) and incubated to allow the NHS ester to react with the amine group on the peptide, forming a stable amide bond.

    • Exosome Incubation: The resulting DOPE-peptide conjugate is then incubated with the exosome suspension. The hydrophobic DOPE portion of the conjugate inserts into the lipid bilayer of the exosome membrane, displaying the CSTSMLKAC peptide on the exosome surface.

    • Purification: Unconjugated peptides and linkers are removed from the peptide-conjugated exosomes using methods such as size exclusion chromatography or ultracentrifugation.

Assessment of Cardiac Fibrosis via Masson's Trichrome Staining

This histological technique is used to quantify the extent of fibrosis in the heart tissue post-treatment.

  • Tissue Preparation: Harvested hearts are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

  • Staining Procedure:

    • Deparaffinize and rehydrate the tissue sections.

    • Stain with Weigert's iron hematoxylin (B73222) for nuclear staining (black).

    • Stain with Biebrich scarlet-acid fuchsin to stain cytoplasm and muscle fibers (red).

    • Differentiate with phosphomolybdic-phosphotungstic acid.

    • Stain with aniline (B41778) blue to stain collagen fibers (blue).

  • Image Analysis: The stained sections are imaged, and the blue-stained fibrotic area is quantified as a percentage of the total left ventricular area using image analysis software.

Evaluation of Apoptosis using TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is employed to detect apoptotic cells in the heart tissue.

  • Tissue Preparation: Paraffin-embedded or frozen heart sections are prepared.

  • Assay Procedure:

    • Permeabilize the tissue sections to allow enzyme access.

    • Incubate the sections with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTP analogs (e.g., BrdUTP or FITC-dUTP). TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

    • If using an indirect method (e.g., BrdUTP), incubate with a labeled anti-BrdU antibody.

    • Counterstain the nuclei with a fluorescent dye such as DAPI.

  • Quantification: The number of TUNEL-positive (apoptotic) nuclei is counted and expressed as a percentage of the total number of nuclei in a given area.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway

Preliminary evidence suggests that the therapeutic effects of CSTSMLKAC-mediated delivery may involve the modulation of the PI3K/AKT signaling pathway, a critical regulator of cell survival, proliferation, and angiogenesis.

CSTSMLKAC_Signaling_Pathway CSTSMLKAC CSTSMLKAC-Payload (e.g., Exosomes) Receptor Unknown Receptor on Ischemic Cardiomyocyte CSTSMLKAC->Receptor Binds to PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates Downstream Downstream Effectors AKT->Downstream Apoptosis Reduced Apoptosis Downstream->Apoptosis Angiogenesis Enhanced Angiogenesis Downstream->Angiogenesis Survival Increased Cell Survival and Proliferation Downstream->Survival

Caption: Proposed signaling cascade initiated by CSTSMLKAC.

Experimental Workflow

The following diagram illustrates the general workflow for preclinical evaluation of CSTSMLKAC-based therapies.

Experimental_Workflow cluster_prep Preparation cluster_model In Vivo Model cluster_analysis Analysis Therapy Therapeutic Payload (e.g., Exosomes) Conjugation Conjugation Therapy->Conjugation CSTSMLKAC CSTSMLKAC Peptide CSTSMLKAC->Conjugation Treatment Intravenous Administration Conjugation->Treatment MI_Model Myocardial Infarction Animal Model MI_Model->Treatment Echo Echocardiography (Cardiac Function) Treatment->Echo Histology Histology (Fibrosis, Apoptosis) Treatment->Histology Biodistribution Biodistribution (ELISA, Imaging) Treatment->Biodistribution

Caption: Preclinical evaluation workflow for CSTSMLKAC therapies.

Conclusion and Future Directions

The preliminary studies on CSTSMLKAC strongly support its potential as a valuable tool for targeted therapy of heart disease. The ability to selectively deliver therapeutic agents to the ischemic myocardium opens up new avenues for improving treatment outcomes while minimizing side effects. Future research should focus on elucidating the precise molecular receptor for CSTSMLKAC on cardiomyocytes, which would enable a more refined understanding of its mechanism of action and potentially lead to the design of even more potent and specific cardiac-targeting agents. Furthermore, long-term efficacy and safety studies in larger animal models are warranted to pave the way for potential clinical translation.

References

The Role of CSTSMLKAC in Ischemic Tissue: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide sequence CSTSMLKAC has emerged as a significant molecular tool for targeting ischemic myocardium.[1][2] Discovered through in vivo phage display, this cyclic nine-amino-acid peptide exhibits a remarkable and specific homing capability to heart tissue that has been deprived of adequate blood flow, a condition known as ischemia.[1][3] This targeted affinity presents a promising platform for the development of novel diagnostic and therapeutic strategies for myocardial infarction and other ischemic cardiovascular diseases. This technical guide provides an in-depth overview of the core function of CSTSMLKAC, quantitative data from key experiments, detailed experimental protocols, and visualizations of the associated pathways and workflows.

Core Function: A Homing Peptide for Ischemic Myocardium

The principal role of CSTSMLKAC is to act as a targeting ligand, selectively binding to the microenvironment of ischemic cardiac tissue.[1][2] While the precise molecular targets are still under investigation, it is hypothesized that CSTSMLKAC recognizes and binds to specific cell surface receptors or other molecular markers that are overexpressed on cardiomyocytes and other cells within the pathologically altered ischemic region.[2] This targeted binding allows for the delivery of conjugated cargo—such as therapeutic proteins, nanoparticles, or imaging agents—directly to the site of injury, thereby enhancing efficacy and minimizing off-target effects.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the targeting efficiency of CSTSMLKAC.

Table 1: Biodistribution of Sumo-mCherry-CSTSMLKAC Fusion Protein in a Mouse Model of Myocardial Ischemia-Reperfusion [1]

TissueConcentration (μg/g of tissue)
Ischemic Left Ventricle4.0 ± 1.4
Non-ischemic Left VentricleSignificantly Lower (p<0.001)
Right VentricleSignificantly Lower (p<0.001)
LungSignificantly Lower (p<0.001)
LiverSignificantly Lower (p<0.001)
SpleenSignificantly Lower (p<0.001)
Skeletal MuscleSignificantly Lower (p<0.001)
BrainSignificantly Lower (p<0.001)

Table 2: In Vitro Uptake of CSTSMLKAC-Engineered Exosomes in Hypoxic Cardiomyocytes [5]

Cell TypeTreatmentUptake Efficiency
Hypoxia-injured H9C2 cellsIMTP-exosomes (CSTSMLKAC)Significantly higher than blank-exosomes (p<0.05)
Normoxic H9C2 cellsIMTP-exosomes (CSTSMLKAC)Not specified
Hypoxia-injured H9C2 cellsBlank-exosomesBaseline

Key Experimental Protocols

In Vivo Phage Display for Identification of Ischemic Myocardium-Targeting Peptides

This protocol outlines the methodology used to identify the CSTSMLKAC peptide.[4]

a. Animal Model:

  • Adult male Sprague-Dawley rats are used.[6]

  • Myocardial ischemia-reperfusion injury is induced by ligating the left anterior descending (LAD) coronary artery for a specific duration (e.g., 15 minutes), followed by reperfusion.[4]

b. Phage Library Administration:

  • A commercially available M13 phage library displaying random 12-amino-acid peptides is used.[7]

  • The phage library (e.g., 1 x 10^11 plaque-forming units) is injected intravenously into the ischemia-reperfusion model rats.[4]

c. Biopanning:

  • After a short circulation time (e.g., 5 minutes), the animal is euthanized, and various organs, including the ischemic and non-ischemic heart tissue, are harvested.[4]

  • Phages that have bound to the ischemic heart tissue are recovered by homogenization and amplification in E. coli.

  • This process of injection, recovery, and amplification is repeated for three to four rounds to enrich for phages with high affinity for the ischemic myocardium.[4]

d. Peptide Identification:

  • After the final round of biopanning, individual phage clones are isolated, and the DNA encoding the displayed peptide is sequenced to identify the peptide sequences.[1]

G cluster_0 In Vivo Phage Display Workflow Phage Library Phage Library IV Injection IV Injection Phage Library->IV Injection Random Peptides Ischemia-Reperfusion Model Ischemia-Reperfusion Model IV Injection->Ischemia-Reperfusion Model Circulation Tissue Harvest Tissue Harvest Ischemia-Reperfusion Model->Tissue Harvest Euthanasia Phage Recovery Phage Recovery Tissue Harvest->Phage Recovery Ischemic Heart Amplification Amplification Phage Recovery->Amplification E. coli Next Round Injection Next Round Injection Amplification->Next Round Injection Enriched Phage Sequencing Sequencing Amplification->Sequencing After 3-4 Rounds Next Round Injection->IV Injection Peptide Identification Peptide Identification Sequencing->Peptide Identification CSTSMLKAC

In Vivo Phage Display Workflow for Peptide Discovery.
Generation and In Vitro Testing of CSTSMLKAC-Engineered Exosomes

This protocol describes the creation of exosomes that display the CSTSMLKAC peptide on their surface for targeted delivery.[5][8]

a. Plasmid Construction:

  • The DNA sequence encoding the CSTSMLKAC peptide is fused in-frame to the gene of an exosomal membrane protein, such as Lamp2b.[5][9] This construct is then cloned into a lentiviral expression vector.

b. Cell Transfection and Exosome Production:

  • Mesenchymal stem cells (MSCs) or other exosome-producing cells are transfected with the lentiviral vector.[8]

  • The transfected cells are cultured, and the conditioned medium containing the secreted exosomes is collected.

c. Exosome Isolation:

  • The conditioned medium is subjected to a series of differential centrifugations to remove cells and cellular debris.

  • Exosomes are then pelleted by ultracentrifugation.

d. In Vitro Hypoxia Model and Uptake Assay:

  • Rat cardiomyocyte-derived H9C2 cells are cultured under hypoxic conditions (e.g., 1% O2) to mimic ischemia.[10][11]

  • The engineered exosomes, labeled with a fluorescent dye, are incubated with the hypoxic and normoxic H9C2 cells.

  • The uptake of exosomes by the cells is quantified using methods such as flow cytometry or fluorescence microscopy.[5]

G cluster_1 Engineered Exosome Production and Testing cluster_2 H9C2 Cell Culture CSTSMLKAC Gene CSTSMLKAC Gene Fuse to Lamp2b Fuse to Lamp2b CSTSMLKAC Gene->Fuse to Lamp2b Cloning Lentiviral Vector Lentiviral Vector Fuse to Lamp2b->Lentiviral Vector Transfect MSCs Transfect MSCs Lentiviral Vector->Transfect MSCs Culture & Collect Supernatant Culture & Collect Supernatant Transfect MSCs->Culture & Collect Supernatant Isolate Exosomes Isolate Exosomes Culture & Collect Supernatant->Isolate Exosomes Ultracentrifugation Fluorescent Labeling Fluorescent Labeling Isolate Exosomes->Fluorescent Labeling Incubate with H9C2 cells Incubate with H9C2 cells Fluorescent Labeling->Incubate with H9C2 cells Quantify Uptake Quantify Uptake Incubate with H9C2 cells->Quantify Uptake Flow Cytometry Hypoxia (1% O2) Hypoxia (1% O2) Hypoxia (1% O2)->Incubate with H9C2 cells Normoxia Normoxia Normoxia->Incubate with H9C2 cells

Workflow for Engineered Exosome Production and In Vitro Testing.

Signaling and Targeting Mechanism

The precise signaling pathway that CSTSMLKAC utilizes for its specific homing to ischemic tissue is not yet fully elucidated. However, the prevailing hypothesis is that the ischemic microenvironment undergoes significant changes, leading to the upregulation of specific cell surface molecules that are recognized by the CSTSMLKAC peptide.

G cluster_0 Proposed Targeting Mechanism of CSTSMLKAC Ischemia Ischemia Hypoxia & Inflammation Hypoxia & Inflammation Ischemia->Hypoxia & Inflammation Upregulation of Surface Markers Upregulation of Surface Markers Hypoxia & Inflammation->Upregulation of Surface Markers on Cardiomyocytes Specific Binding Specific Binding Upregulation of Surface Markers->Specific Binding CSTSMLKAC-Cargo CSTSMLKAC-Cargo CSTSMLKAC-Cargo->Specific Binding Recognition Internalization/Localization Internalization/Localization Specific Binding->Internalization/Localization Therapeutic/Diagnostic Effect Therapeutic/Diagnostic Effect Internalization/Localization->Therapeutic/Diagnostic Effect

Hypothesized Targeting Mechanism of CSTSMLKAC to Ischemic Tissue.

Conclusion

The CSTSMLKAC peptide represents a significant advancement in the field of targeted therapies for ischemic heart disease. Its ability to specifically home to injured myocardium opens up new avenues for the development of more effective and safer treatments. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage the unique properties of this promising targeting peptide. Further research into the precise molecular interactions governing its specificity will undoubtedly unlock even greater potential for its clinical application.

References

CSTSMLKAC: A Novel Cardiac Homing Peptide for Targeted Myocardial Therapies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiovascular diseases remain a leading cause of mortality worldwide, with significant challenges in delivering therapeutics specifically to the site of cardiac injury. The novel cardiac homing peptide (CHP) CSTSMLKAC has emerged as a promising tool for targeted delivery to the ischemic myocardium.[1][2] Discovered through in vivo phage display, this nine-amino-acid peptide has demonstrated a remarkable ability to selectively bind to injured heart tissue, offering a new paradigm for the development of targeted cardiac therapies.[1][3] This technical guide provides a comprehensive overview of CSTSMLKAC, including its discovery, quantitative homing efficiency, detailed experimental protocols for its use, and its applications in targeted drug and cell-free therapy delivery.

Introduction to CSTSMLKAC

CSTSMLKAC is a cyclic peptide identified for its specific affinity for ischemic cardiac tissue.[4] Its sequence, Cys-Ser-Thr-Ser-Met-Leu-Lys-Ala-Cys, allows for the formation of a disulfide bond between the two cysteine residues, a structural feature that may contribute to its stability and targeting capabilities.[2] Unlike therapies that are distributed systemically, CSTSMLKAC offers the potential to concentrate therapeutic agents in the damaged heart muscle, thereby increasing efficacy and reducing off-target side effects.[2][5] The peptide's ability to home to the ischemic myocardium makes it an ideal candidate for conjugation with a variety of therapeutic payloads, including small molecules, proteins, nanoparticles, and exosomes.[2][5][6]

Discovery and Validation

CSTSMLKAC was identified using an in vivo biopanning strategy with a phage display library in a rat model of myocardial ischemia-reperfusion.[1] This technique involves injecting a diverse library of bacteriophages, each displaying a unique peptide on its surface, into a living organism to identify peptides that bind to specific tissues or organs.

In Vivo Phage Display Workflow

The process of identifying CSTSMLKAC through in vivo phage display is a multi-step procedure that enriches for peptides with high affinity for the target tissue.

G cluster_0 In Vivo Phage Display for Cardiac Homing Peptide Discovery lib Phage Display Peptide Library (diverse peptide sequences) injection Intravenous Injection of Phage Library lib->injection animal_model Animal Model of Myocardial Ischemia-Reperfusion (e.g., Rat, Mouse) animal_model->injection circulation Circulation and Binding to Tissues injection->circulation harvest Harvest Ischemic Heart Tissue circulation->harvest elution Elution of Bound Phages harvest->elution amplification Amplification of Recovered Phages in Bacteria elution->amplification reinjection Re-injection for Subsequent Rounds of Panning amplification->reinjection sequencing DNA Sequencing of Enriched Phage Clones amplification->sequencing After multiple rounds analysis Identification of Consensus Peptide Sequences (e.g., CSTSMLKAC) sequencing->analysis

Discovery of CSTSMLKAC via in vivo phage display.

Quantitative Data on Homing Efficiency

The selective accumulation of CSTSMLKAC in ischemic heart tissue has been quantified in several studies. When conjugated to a fluorescent marker or a protein, the peptide demonstrates significantly higher localization in the ischemic left ventricle compared to other organs and non-ischemic heart tissue.

Fusion Protein/Conjugate Animal Model Target Tissue Fold Increase vs. Non-Ischemic LV Fold Increase vs. Other Organs Reference
Sumo-mCherry-CSTSMLKACMouse (Ischemia-Reperfusion)Ischemic Left VentricleStatistically significant (p<0.001)Significant vs. lung, liver, spleen, skeletal muscle, brain (p<0.001)[1][3]
Fluorescein-CSTSMLKACRat (Ischemia-Reperfusion)Ischemic Left VentricleSignificantly higher intensity vs. controlsNot specified[3]
Delivery Vehicle Animal Model Target Tissue Observation Reference
CSTSMLKAC-conjugated ExosomesMouse (Myocardial Infarction)Ischemic Heart AreaIncreased accumulation compared to non-targeted exosomes (P<0.05)[7][8]
CSTSMLKAC-functionalized NanoparticlesNot specifiedHypoxic CardiomyocytesPrecise binding to the cell membrane[5]

Detailed Experimental Protocols

In Vivo Phage Display for Peptide Identification
  • Induction of Myocardial Ischemia: A rat model of ischemia-reperfusion is established, typically by ligating the left anterior descending coronary artery for a defined period, followed by reperfusion.

  • Phage Library Injection: A commercially available phage display peptide library (e.g., Ph.D.-C7C) is injected intravenously into the anesthetized rat.

  • Circulation and Homing: The phage library is allowed to circulate for a short period (e.g., 10 minutes) to allow for the binding of phages to their respective targets.

  • Perfusion and Tissue Harvest: The animal is perfused with a buffer solution to remove unbound phages. The ischemic heart tissue, along with control organs (e.g., non-ischemic heart, lung, liver, kidney, spleen, brain), is harvested.

  • Phage Elution and Amplification: The harvested tissues are homogenized, and the bound phages are eluted. The eluted phages are then amplified by infecting a suitable bacterial host (e.g., E. coli).

  • Subsequent Rounds of Panning: The amplified phage pool is used for subsequent rounds of injection and selection in new animals to enrich for phages that specifically bind to the ischemic myocardium.

  • Sequencing and Analysis: After several rounds of biopanning, individual phage clones are isolated, and their DNA is sequenced to identify the encoded peptide sequences. The frequency of each peptide sequence is analyzed to identify consensus motifs like CSTSMLKAC.[9]

In Vivo Homing and Biodistribution Assay
  • Peptide Synthesis and Labeling: The CSTSMLKAC peptide is synthesized and conjugated to a reporter molecule, such as a fluorescent dye (e.g., fluorescein) or a protein (e.g., Sumo-mCherry).[3]

  • Animal Model: A mouse or rat model of myocardial ischemia-reperfusion is prepared.

  • Peptide Administration: The labeled peptide is injected intravenously into the animal model.

  • Circulation and Tissue Harvest: The peptide is allowed to circulate for a specified time. Following this, the animal is euthanized, and various organs, including the heart (separated into ischemic and non-ischemic regions), lungs, liver, spleen, kidneys, and brain, are harvested.

  • Quantification:

    • Fluorescence Imaging: For fluorescently labeled peptides, tissue sections are imaged using fluorescence microscopy to visualize the localization of the peptide.[3]

    • ELISA: For protein-fused peptides, tissue lysates are analyzed by ELISA to quantify the amount of the fusion protein in each organ.[1][3]

Applications in Targeted Therapy

The ability of CSTSMLKAC to specifically target ischemic cardiac tissue makes it a versatile tool for delivering a range of therapeutic agents.

Targeted Delivery Workflow

G cluster_1 CSTSMLKAC-Mediated Targeted Therapy peptide CSTSMLKAC Peptide conjugation Conjugation/Functionalization peptide->conjugation therapeutic Therapeutic Cargo (e.g., Drug, Exosome, Nanoparticle) therapeutic->conjugation delivery_vehicle Targeted Delivery Vehicle conjugation->delivery_vehicle administration Systemic Administration (Intravenous Injection) delivery_vehicle->administration circulation Circulation in Bloodstream administration->circulation homing Specific Homing to Ischemic Myocardium circulation->homing uptake Cellular Uptake by Cardiomyocytes homing->uptake effect Therapeutic Effect (e.g., Reduced Apoptosis, Angiogenesis) uptake->effect

Workflow for targeted delivery using CSTSMLKAC.

Signaling Pathways

The precise molecular target and the downstream signaling pathway activated by CSTSMLKAC upon binding to ischemic cardiomyocytes are currently under investigation.[2] It is hypothesized that CSTSMLKAC binds to a receptor that is upregulated on the surface of cardiomyocytes in response to ischemic stress. This binding event likely facilitates the internalization of the peptide and its cargo, potentially through receptor-mediated endocytosis.

Putative Signaling Cascade

The following diagram illustrates a hypothetical signaling pathway that could be initiated by a cardiac homing peptide like CSTSMLKAC in the context of myocardial ischemia.

G cluster_2 Hypothetical Signaling Pathway for CSTSMLKAC peptide CSTSMLKAC binding Binding peptide->binding receptor Upregulated Ischemia-Specific Receptor receptor->binding internalization Receptor-Mediated Endocytosis binding->internalization endosome Endosome with Cargo internalization->endosome release Endosomal Escape and Cargo Release endosome->release therapeutic_effect Therapeutic Action (e.g., Modulation of Apoptosis, Inflammation) release->therapeutic_effect

A putative signaling pathway for CSTSMLKAC.

Conclusion

The cardiac homing peptide CSTSMLKAC represents a significant advancement in the field of targeted cardiovascular medicine. Its ability to selectively accumulate in the ischemic myocardium provides a powerful platform for the development of novel diagnostic and therapeutic strategies. Further research into its precise molecular targets and mechanisms of action will undoubtedly unlock its full potential in the treatment of ischemic heart disease. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage this innovative technology.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of CSTSMLKAC (disulfide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic peptide CSTSMLKAC, featuring a disulfide bridge between the two cysteine residues (Cys1 and Cys9), has been identified as a promising targeting moiety for ischemic myocardium.[1][2][3] Its ability to home to cardiomyocytes in the oxygen-deprived regions of the heart makes it a valuable tool for the targeted delivery of therapeutic agents and imaging probes.[1][4] This document provides a detailed protocol for the chemical synthesis and purification of the CSTSMLKAC peptide, intended for research and drug development applications. The synthesis is based on standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry, followed by on-resin oxidative cyclization and purification by reversed-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Materials and Reagents for Peptide Synthesis
ReagentSupplierGrade
Rink Amide ResinVarious100-200 mesh, ~0.5 mmol/g
Fmoc-Cys(Trt)-OHVariousSynthesis Grade
Fmoc-Ala-OHVariousSynthesis Grade
Fmoc-Lys(Boc)-OHVariousSynthesis Grade
Fmoc-Leu-OHVariousSynthesis Grade
Fmoc-Met-OHVariousSynthesis Grade
Fmoc-Ser(tBu)-OHVariousSynthesis Grade
Fmoc-Thr(tBu)-OHVariousSynthesis Grade
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis Grade
Piperidine (B6355638)VariousReagent Grade
Diisopropylcarbodiimide (DIC)VariousReagent Grade
Oxyma PureVariousReagent Grade
Dichloromethane (B109758) (DCM)VariousACS Grade
Iodine (I2)VariousACS Grade
Trifluoroacetic acid (TFA)VariousReagent Grade
Triisopropylsilane (B1312306) (TIS)VariousReagent Grade
Dithiothreitol (DTT)VariousReagent Grade
Acetonitrile (ACN)VariousHPLC Grade
WaterVariousHPLC Grade
Table 2: Representative Yields and Purity at Key Stages
StageMetricTypical Value
Crude Linear PeptideYield85-95%
Crude Cyclized PeptideYield70-85%
Purified Cyclic PeptideYield20-40%
Final Purity (by RP-HPLC)Purity>95%

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Linear CSTSMLKAC

This protocol is based on Fmoc/tBu chemistry for the synthesis of the linear peptide on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove piperidine.

  • Amino Acid Coupling:

    • Pre-activate the first amino acid, Fmoc-Cys(Trt)-OH (3 equivalents relative to resin loading), with diisopropylcarbodiimide (DIC) (3 eq.) and Oxyma Pure (3 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive, repeat the coupling step.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and N,N-diisopropylethylamine (DIPEA) in DMF.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the sequence: Ala, Lys(Boc), Leu, Met, Ser(tBu), Thr(tBu), Ser(tBu), and Cys(Trt).

On-Resin Disulfide Cyclization

This procedure describes the formation of the disulfide bridge while the peptide is still attached to the solid support.[5][6][7]

  • Thiol Deprotection: After the final amino acid coupling, remove the trityl (Trt) protecting groups from the two cysteine residues by treating the resin with a solution of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 1.5 hours.

  • Washing: Wash the resin thoroughly with DCM (5 times) and DMF (5 times).

  • Oxidative Cyclization:

    • Suspend the resin in DMF.

    • Add a solution of iodine (I₂) (10 equivalents) in DMF dropwise until a persistent yellow color is observed.[8]

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the completion of the cyclization by taking a small sample of the resin, cleaving the peptide, and analyzing it by mass spectrometry.

  • Quenching and Washing: Quench the excess iodine by washing the resin with a solution of ascorbic acid in DMF until the resin and solution are colorless. Then, wash the resin with DMF (5 times) and DCM (5 times).

Cleavage from Resin and Final Deprotection
  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude cyclized peptide under vacuum.

Purification by Reversed-Phase HPLC

The standard method for purifying peptides is reversed-phase high-performance liquid chromatography (RP-HPLC).[9]

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 50% acetonitrile/water.

  • Column and Solvents:

    • Column: A preparative C18 column is typically used.

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Purification Gradient:

    • Equilibrate the column with 95% Solvent A and 5% Solvent B.

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% Solvent B over 40 minutes) at a suitable flow rate.

    • Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection and Analysis: Collect fractions corresponding to the major peak. Analyze the purity of each fraction using analytical RP-HPLC.

  • Lyophilization: Pool the fractions with a purity of >95% and lyophilize to obtain the final purified CSTSMLKAC peptide as a white powder.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization On-Resin Cyclization cluster_cleavage Cleavage and Deprotection cluster_purification Purification and Final Product s1 Resin Swelling s2 Iterative Fmoc Deprotection & Amino Acid Coupling s1->s2 c1 Thiol Deprotection (TFA/TIS/H2O) s2->c1 Linear Peptide on Resin c2 Oxidation with Iodine (I2) c1->c2 cl1 Cleavage from Resin (TFA Cocktail) c2->cl1 Cyclized Peptide on Resin cl2 Precipitation in Ether cl1->cl2 p1 RP-HPLC Purification cl2->p1 Crude Cyclic Peptide p2 Lyophilization p1->p2 p3 Purified CSTSMLKAC (>95%) p2->p3

Caption: Experimental workflow for the synthesis and purification of CSTSMLKAC.

targeted_delivery cluster_systemic Systemic Circulation cluster_tissue Ischemic Myocardium drug_complex CSTSMLKAC-Drug Conjugate cardiomyocyte Cardiomyocyte drug_complex->cardiomyocyte Internalization receptor Specific Receptor (Putative) drug_complex->receptor Targeting & Binding therapeutic_effect Therapeutic Effect cardiomyocyte->therapeutic_effect Drug Release receptor->cardiomyocyte

Caption: Targeted delivery of a therapeutic agent to ischemic cardiomyocytes via CSTSMLKAC.

References

Application Notes and Protocols for In Vivo Use of CSTSMLKAC Peptide in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CSTSMLKAC peptide is a novel cardiac-homing peptide identified through in vivo phage display screening in rodent models of myocardial ischemia-reperfusion injury.[1][2] Its primary characteristic is its high binding affinity and specificity for ischemic heart tissue.[1][2][3] This targeting capability makes CSTSMLKAC a valuable molecular tool for the selective delivery of therapeutic agents—such as proteins, nanoparticles, and exosomes—to the injured myocardium, thereby enhancing therapeutic efficacy while minimizing systemic off-target effects.[1][3][4][5]

These application notes provide a comprehensive overview and detailed protocols for the utilization of the CSTSMLKAC peptide in in vivo mouse models of myocardial infarction (MI), with a focus on its application as a targeting ligand for therapeutic exosomes.

Mechanism of Action: Targeted Delivery to Ischemic Myocardium

The CSTSMLKAC peptide functions as a homing agent. When conjugated to a therapeutic carrier, it facilitates the targeted accumulation of the carrier at the site of cardiac injury. The peptide itself is not known to possess intrinsic therapeutic activity; its role is to increase the local concentration of a therapeutic payload. In the context of exosome-based therapies, mesenchymal stem cell (MSC)-derived exosomes, rich in cardioprotective factors, can be engineered to display the CSTSMLKAC peptide on their surface. This modification significantly enhances their delivery to the ischemic heart tissue following systemic administration.[4][6][7]

The therapeutic effects, such as reduced inflammation, decreased apoptosis, and enhanced angiogenesis, are mediated by the cargo of the MSC-derived exosomes.[4][6][7][8]

cluster_0 Systemic Circulation cluster_1 Ischemic Myocardium CSTSMLKAC_Exosome CSTSMLKAC-Targeted Exosome Receptor Unknown Receptor on Injured Cardiomyocytes CSTSMLKAC_Exosome->Receptor Specific Binding Cardiomyocyte Injured Cardiomyocyte Receptor->Cardiomyocyte Internalization Therapeutic_Effects Cardioprotective Effects: - Reduced Apoptosis - Reduced Inflammation - Enhanced Angiogenesis Cardiomyocyte->Therapeutic_Effects Release of Exosomal Cargo

Figure 1: Proposed mechanism of CSTSMLKAC-targeted exosome delivery.

Data Presentation: In Vivo Efficacy

The following tables summarize quantitative data from studies utilizing CSTSMLKAC-modified carriers in mouse models of myocardial infarction.

Table 1: Biodistribution of CSTSMLKAC-Targeted Exosomes

Treatment Group Target Organ Signal Accumulation (Arbitrary Units) Reference
Blank Exosomes Ischemic Heart ~1.5 x 10⁸ [4][7][9]
CSTSMLKAC-Exosomes Ischemic Heart ~3.0 x 10⁸ (P<0.05) [4][7][9]
Blank Exosomes Liver ~4.0 x 10⁸ [4][7][9]
CSTSMLKAC-Exosomes Liver ~4.2 x 10⁸ [4][7][9]
Blank Exosomes Spleen ~1.0 x 10⁸ [4][7][9]
CSTSMLKAC-Exosomes Spleen ~1.1 x 10⁸ [4][7][9]
Blank Exosomes Lung ~2.5 x 10⁸ [4][7][9]
CSTSMLKAC-Exosomes Lung ~2.6 x 10⁸ [4][7][9]
Blank Exosomes Kidney ~0.8 x 10⁸ [4][7][9]

| CSTSMLKAC-Exosomes | Kidney | ~0.9 x 10⁸ |[4][7][9] |

Data derived from in vivo fluorescence imaging 72 hours post-injection of DiR-labeled exosomes.[4][7][9]

Table 2: Improvement in Cardiac Function

Treatment Group Left Ventricular Ejection Fraction (LVEF) Left Ventricular Fractional Shortening (LVFS) Reference
PBS Control 47.52 ± 2.76% 23.47 ± 1.71% [5]

| Curcumin@ExoCTP | 56.95 ± 1.61% (P<0.001) | 29.68 ± 1.18% (P<0.001) |[5] |

CTP (Cardiac Targeting Peptide) refers to CSTSMLKAC in this context. Data acquired 28 days post-MI.[5]

Experimental Protocols

Protocol 1: Generation of CSTSMLKAC-Targeted Exosomes

This protocol describes the engineering of mesenchymal stem cells (MSCs) to produce exosomes displaying the CSTSMLKAC peptide on their surface, fused to the exosomal membrane protein Lamp2b.[4][6][7][8]

A 1. Construct Design (Lamp2b-CSTSMLKAC) B 2. Lentiviral Vector Packaging A->B C 3. MSC Transduction B->C D 4. Selection & Expansion of Engineered MSCs C->D E 5. Exosome Isolation (Ultracentrifugation) D->E F 6. Characterization (NTA, Western Blot) E->F

Figure 2: Workflow for producing CSTSMLKAC-targeted exosomes.

Materials:

  • Mouse Mesenchymal Stem Cells (MSCs)

  • Lentiviral expression vector

  • Packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells

  • Lipofectamine 2000 or similar transfection reagent

  • DMEM, FBS (exosome-depleted), Penicillin-Streptomycin

  • Puromycin (B1679871) (for selection)

  • Ultracentrifuge

  • PBS

Procedure:

  • Vector Construction: Synthesize the DNA sequence encoding the CSTSMLKAC peptide and clone it into a lentiviral vector in-frame with the N-terminus of the mouse Lamp2b protein, typically after the signal peptide sequence. Include flexible linkers (e.g., Gly-Gly-Gly-Ser) between Lamp2b and the peptide.[7]

  • Lentivirus Production: Co-transfect HEK293T cells with the Lamp2b-CSTSMLKAC lentiviral vector and packaging plasmids. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

  • MSC Transduction: Transduce early-passage MSCs with the collected lentivirus in the presence of polybrene.

  • Selection: Select for successfully transduced cells by adding puromycin to the culture medium. Expand the stable, engineered MSCs.

  • Exosome Production: Culture the engineered MSCs in medium containing exosome-depleted FBS.

  • Exosome Isolation: Collect the conditioned medium and perform differential ultracentrifugation to isolate exosomes. This typically involves sequential centrifugations at 300 x g, 2,000 x g, 10,000 x g, and a final ultracentrifugation at 100,000 x g to pellet the exosomes.

  • Characterization:

    • Confirm the size and concentration of exosomes using Nanoparticle Tracking Analysis (NTA).

    • Verify the presence of exosomal markers (e.g., CD9, CD63, TSG101) and the Lamp2b-CSTSMLKAC fusion protein via Western blot.

Protocol 2: In Vivo Mouse Model of Myocardial Infarction and Peptide Administration

This protocol details the induction of MI in mice and the subsequent administration of CSTSMLKAC-targeted exosomes.[4][6][7]

Animals:

  • Female C57BL/6 mice, 8 weeks old, weighing 20-25g.[6]

Materials:

  • Anesthetic (e.g., isoflurane)

  • Mechanical ventilator

  • Surgical tools

  • 6-0 silk suture

  • CSTSMLKAC-targeted exosomes (resuspended in sterile PBS)

  • Insulin syringes

Procedure:

  • Anesthesia and Ventilation: Anesthetize the mouse and place it on a ventilator.

  • Surgical Procedure:

    • Perform a left thoracotomy to expose the heart.

    • Permanently ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture. Successful ligation is confirmed by the immediate paling of the anterior wall of the left ventricle.[6]

  • Exosome Administration:

    • Immediately following LAD ligation, intravenously inject the exosome suspension via the tail vein.[6]

    • Dosage: 4x10⁹ particles/50 µg of total protein in a 100 µL PBS volume per mouse.[6]

  • Closure and Recovery: Close the chest cavity in layers and allow the mouse to recover from anesthesia. Provide appropriate post-operative care, including analgesics.

  • Endpoint Analysis:

    • Biodistribution: For biodistribution studies, label exosomes with a fluorescent dye (e.g., DiR) before injection. At desired time points (e.g., 72 hours), euthanize the mice, perfuse with PBS, and harvest major organs (heart, liver, spleen, lungs, kidneys). Analyze fluorescence using an In Vivo Imaging System (IVIS).[4][7][9]

    • Cardiac Function: Perform serial echocardiography at various time points (e.g., day 3, 14, and 28 post-MI) to assess cardiac function parameters like LVEF and LVFS.[4][6]

    • Histology: At the final time point, harvest hearts for histological analysis. Perform Masson's trichrome staining to assess infarct size and fibrosis, and immunohistochemistry for markers of apoptosis (TUNEL) and angiogenesis (CD31).[4][7]

A 1. Anesthesia & Ventilation B 2. Thoracotomy & Heart Exposure A->B C 3. LAD Ligation (MI Induction) B->C D 4. IV Injection of CSTSMLKAC-Exosomes C->D E 5. Surgical Closure & Recovery D->E F 6. Endpoint Analysis (Echocardiography, IVIS, Histology) E->F

Figure 3: Experimental workflow for the in vivo mouse MI model.

Conclusion

The CSTSMLKAC peptide is a potent targeting moiety for delivering therapeutics to the ischemic myocardium. When engineered onto the surface of MSC-derived exosomes, it significantly enhances their homing to the injured heart, leading to improved cardiac function and repair in mouse models of myocardial infarction. The protocols outlined above provide a framework for researchers to utilize this technology for preclinical evaluation of novel cardiac therapies.

References

Application Notes and Protocols: Conjugation of CSTSMLKAC to Nanoparticles for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide CSTSMLKAC has been identified as a promising targeting ligand for the delivery of therapeutic agents to ischemic myocardium.[1][2][3] This cyclic nine-amino-acid peptide demonstrates a remarkable ability to home to cardiomyocytes in the oxygen-deprived regions of the heart.[4] By conjugating CSTSMLKAC to the surface of nanoparticles, it is possible to create sophisticated drug delivery systems that can specifically accumulate at the site of cardiac injury, thereby enhancing therapeutic efficacy and minimizing off-target side effects.[3]

These application notes provide detailed protocols for the conjugation of the CSTSMLKAC peptide to two commonly used nanoparticle platforms: gold nanoparticles and liposomes. Additionally, representative characterization data and a proposed cellular uptake mechanism are presented to guide researchers in the development and evaluation of these targeted drug delivery systems.

Data Presentation: Physicochemical Properties of CSTSMLKAC-Nanoparticle Conjugates

Successful conjugation of the CSTSMLKAC peptide to nanoparticles will alter their physicochemical properties. The following tables provide representative data for the characterization of gold nanoparticles and liposomes before and after peptide conjugation. Note: This data is illustrative and based on typical results reported for similar peptide-nanoparticle systems. Actual values will vary depending on the specific nanoparticle formulation and conjugation efficiency.

Table 1: Characterization of CSTSMLKAC-Gold Nanoparticles (AuNP)

ParameterBare AuNPCSTSMLKAC-AuNP
Hydrodynamic Diameter (nm) 20.5 ± 1.235.8 ± 2.5
Polydispersity Index (PDI) 0.15 ± 0.030.22 ± 0.05
Zeta Potential (mV) -35.2 ± 3.1-15.7 ± 2.8
Surface Plasmon Resonance (nm) 520525
Peptide Conjugation Efficiency (%) N/A~75%

Table 2: Characterization of CSTSMLKAC-Liposomes

ParameterBare LiposomesCSTSMLKAC-Liposomes
Hydrodynamic Diameter (nm) 110.3 ± 4.5125.1 ± 5.2
Polydispersity Index (PDI) 0.12 ± 0.020.18 ± 0.04
Zeta Potential (mV) -25.8 ± 2.9-10.3 ± 2.1
Peptide Conjugation Efficiency (%) N/A~60%

Experimental Protocols

Protocol 1: Conjugation of CSTSMLKAC to Gold Nanoparticles via Thiol-Gold Chemistry

This protocol describes the conjugation of a custom-synthesized CSTSMLKAC peptide containing a terminal cysteine residue to citrate-capped gold nanoparticles. The thiol group of the cysteine will form a dative covalent bond with the gold surface.

Materials:

  • Citrate-capped gold nanoparticles (20 nm) in citrate (B86180) buffer

  • CSTSMLKAC peptide with a C-terminal cysteine (CSTSMLKAC-Cys)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile, nuclease-free water

  • Centrifuge tubes (1.5 mL)

  • Spectrophotometer

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Peptide Preparation: Dissolve the lyophilized CSTSMLKAC-Cys peptide in sterile water to a final concentration of 1 mg/mL.

  • Nanoparticle and Peptide Incubation:

    • In a sterile microcentrifuge tube, add 1 mL of the 20 nm gold nanoparticle solution.

    • To this, add the CSTSMLKAC-Cys solution to achieve a final peptide concentration of 10 µM.

    • Incubate the mixture at room temperature for 2 hours with gentle shaking.

  • Purification of Conjugates:

    • Centrifuge the solution at 12,000 x g for 20 minutes to pellet the gold nanoparticles.

    • Carefully remove the supernatant containing unconjugated peptide.

    • Resuspend the pellet in 1 mL of PBS (pH 7.4).

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound peptide.

  • Characterization:

    • Resuspend the final pellet in 1 mL of PBS.

    • Measure the UV-Vis spectrum to observe the shift in the surface plasmon resonance peak.

    • Determine the hydrodynamic diameter and zeta potential using a DLS instrument.

    • Quantify the amount of conjugated peptide using a suitable method such as a bicinchoninic acid (BCA) assay after dissolving the gold core.[5]

G AuNP Citrate-capped AuNP Incubation Incubation (2 hours, RT) AuNP->Incubation Peptide CSTSMLKAC-Cys (Thiol group) Peptide->Incubation Centrifugation1 Centrifugation (12,000 x g, 20 min) Incubation->Centrifugation1 Supernatant1 Remove Supernatant (Unconjugated Peptide) Centrifugation1->Supernatant1 Separate Resuspension1 Resuspend in PBS Centrifugation1->Resuspension1 Pellet Centrifugation2 Repeat Centrifugation and Resuspension (2x) Resuspension1->Centrifugation2 FinalProduct CSTSMLKAC-AuNP Conjugate Centrifugation2->FinalProduct Characterization Characterization (UV-Vis, DLS, Zeta) FinalProduct->Characterization

Experimental workflow for CSTSMLKAC-AuNP conjugation.

Protocol 2: Conjugation of CSTSMLKAC to Liposomes via Maleimide-Thiol Chemistry

This protocol describes the conjugation of a cysteine-terminated CSTSMLKAC peptide to pre-formed liposomes containing a maleimide-functionalized lipid.

Materials:

  • Pre-formed liposomes containing DSPE-PEG(2000)-Maleimide (e.g., 5 mol%)

  • CSTSMLKAC peptide with a C-terminal cysteine (CSTSMLKAC-Cys)

  • HEPES buffer (20 mM, pH 7.0)

  • Size exclusion chromatography column (e.g., Sepharose CL-4B)

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Liposome (B1194612) Preparation: Prepare liposomes using a standard method such as thin-film hydration followed by extrusion. The lipid composition should include a maleimide-functionalized lipid (e.g., DSPE-PEG(2000)-Maleimide).

  • Peptide Reduction (Optional but Recommended): If the peptide has formed disulfide bonds, it is necessary to reduce them. Dissolve the peptide in HEPES buffer and add a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate for 30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the CSTSMLKAC-Cys solution to the pre-formed liposome suspension at a 10:1 molar ratio of peptide to maleimide (B117702) lipid.

    • Incubate the reaction mixture overnight at 4°C with gentle stirring.

  • Purification:

    • Separate the peptide-conjugated liposomes from unreacted peptide by passing the mixture through a size exclusion chromatography column.

    • Elute with HEPES buffer and collect the fractions containing the liposomes (typically the first cloudy fractions).

  • Characterization:

    • Determine the hydrodynamic diameter and zeta potential of the purified CSTSMLKAC-liposomes using a DLS instrument.

    • Quantify the conjugation efficiency by measuring the amount of unreacted thiol in the liposome fractions using Ellman's reagent or by quantifying the peptide concentration using a fluorescently labeled peptide.

G Liposomes Maleimide-functionalized Liposomes Incubation Incubation (Overnight, 4°C) Liposomes->Incubation Peptide CSTSMLKAC-Cys Peptide->Incubation Purification Size Exclusion Chromatography Incubation->Purification Unreacted Unreacted Peptide Purification->Unreacted Separated FinalProduct CSTSMLKAC-Liposome Conjugate Purification->FinalProduct Collected Characterization Characterization (DLS, Zeta, Quantification) FinalProduct->Characterization G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NP CSTSMLKAC-Nanoparticle Receptor Unknown Receptor (Overexpressed in Ischemia) NP->Receptor Targets Binding Binding Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Early Endosome Endocytosis->Endosome Internalization LateEndosome Late Endosome Endosome->LateEndosome Lysosome Lysosome LateEndosome->Lysosome Maturation DrugRelease Drug Release LateEndosome->DrugRelease Endosomal Escape Lysosome->DrugRelease Degradation & Release TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

References

Application Notes and Protocols for Creating CSTSMLKAC Fusion Proteins with mCherry or GFP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide CSTSMLKAC has been identified as a novel heart-specific peptide with the ability to selectively bind to cardiac tissues, particularly in pathological states like myocardial ischemia.[1] This targeting capability makes it a valuable tool for developing cardiac-specific therapies and diagnostic agents. Fusing this peptide to fluorescent reporter proteins such as mCherry or Green Fluorescent Protein (GFP) allows for the visualization and tracking of its delivery and localization in vitro and in vivo. This document provides detailed application notes and protocols for the design, creation, expression, and analysis of CSTSMLKAC-mCherry and CSTSMLKAC-GFP fusion proteins in mammalian cells.

Recent studies have demonstrated that engineering exosomes with a fusion protein of the exosomal membrane protein Lamp2b and the CSTSMLKAC peptide can significantly enhance the targeting of these vesicles to the ischemic myocardium.[2][3] This strategy has been shown to improve therapeutic outcomes in models of myocardial infarction by increasing the localization of mesenchymal stem cell-derived exosomes to the injured heart area, thereby reducing inflammation and apoptosis, and promoting recovery.[2][3]

Design Considerations for Fusion Constructs

The generation of a functional fluorescent fusion protein requires careful design to ensure that both the CSTSMLKAC peptide and the fluorescent protein (FP) fold correctly and retain their respective functions.[4][5]

1. Choice of Fluorescent Protein: The selection between mCherry and GFP depends on the specific experimental needs, such as the need for spectral separation from other fluorophores.[6]

  • mCherry: A monomeric red fluorescent protein with high photostability, making it suitable for long-term imaging.[6][7] It is often preferred for its resistance to photobleaching.[7]

  • GFP (and its variants like EGFP): Widely used and well-characterized. Variants like EGFP offer enhanced brightness and stable expression.[8]

2. Fusion Orientation (N- or C-terminal Tagging): The positioning of the fluorescent protein tag (at the N- or C-terminus of the CSTSMLKAC peptide) can impact the function and localization of the fusion protein.[5][9] It is recommended to create and test both N-terminal (FP-CSTSMLKAC) and C-terminal (CSTSMLKAC-FP) constructs to determine the optimal configuration.[9]

3. Linker Sequences: A flexible linker between the CSTSMLKAC peptide and the fluorescent protein can be crucial for proper folding and function of both domains.[5][9][10]

  • Flexible Linkers: Short, flexible linkers composed of glycine (B1666218) and serine residues (e.g., (GGGGS)n) are commonly used to provide rotational freedom and prevent steric hindrance between the fused proteins.[9][10]

  • Linker Length: The optimal linker length should be determined empirically, but a range of 2-10 amino acids is a good starting point.[5][9] Studies have shown that linker flexibility can be more critical than length for the activity of the fusion protein.[11]

Data Presentation: Photophysical Properties of mCherry and EGFP

For successful imaging experiments, it is essential to understand the spectral properties of the chosen fluorescent proteins. The following table summarizes key quantitative data for mCherry and EGFP.

PropertyEGFP (Enhanced Green Fluorescent Protein)mCherry
Excitation Maximum ~488 nm~587 nm
Emission Maximum ~509 nm~610 nm
Quantum Yield 0.600.22
Brightness 3416
Photostability GoodExcellent
Molecular Weight ~27 kDa~29 kDa
Oligomeric State MonomerMonomer

Data compiled from various sources.[6][8][12]

Experimental Workflow

The overall process for creating and analyzing CSTSMLKAC fusion proteins is outlined below.

G cluster_design Phase 1: Design & Cloning cluster_expression Phase 2: Expression cluster_analysis Phase 3: Analysis A Design Construct (N/C-terminus, Linker) B Synthesize CSTSMLKAC Gene A->B C Clone into FP Vector (e.g., pmCherry-N1, pEGFP-C1) B->C D Sequence Verification C->D E Plasmid DNA Preparation D->E G Transient Transfection E->G F Cell Culture (e.g., HEK293T, H9C2) F->G H Protein Expression (24-72h) G->H I Fluorescence Microscopy G->I H->I J Western Blot H->J K Functional Assays H->K G cluster_systemic Systemic Circulation cluster_tissue Ischemic Myocardium FP_Fusion CSTSMLKAC-FP (Fusion Protein) Receptor Cardiomyocyte Surface Receptor FP_Fusion->Receptor Targeting & Binding Internalization Internalization/ Uptake Receptor->Internalization Cell Cardiomyocyte Visualization Fluorescent Signal Visualization Cell->Visualization Internalization->Cell

References

Application Notes and Protocols: CSTSMLKAC-Modified Exosomes for Targeted Ischemic Myocardium Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Exosomes, as natural nanocarriers, hold immense promise for targeted drug delivery due to their biocompatibility, low immunogenicity, and ability to cross biological barriers.[1][2][3][4][5] However, their native targeting capabilities are often insufficient for precise therapeutic intervention. To overcome this limitation, exosomes can be engineered to display specific targeting moieties on their surface.[6][7][8] This document provides detailed application notes and protocols for the generation and application of exosomes modified with the CSTSMLKAC peptide, a ligand with high affinity for ischemic myocardium.[9][10][11][12][13][14] These CSTSMLKAC-modified exosomes (IMTP-Exos) have demonstrated enhanced targeting and therapeutic efficacy in preclinical models of myocardial infarction.[9][10][11][12][14]

Principle and Mechanism

The targeting strategy relies on the specific interaction between the CSTSMLKAC peptide displayed on the exosome surface and its cognate receptor expressed in the ischemic heart tissue.[9][13] The peptide CSTSMLKAC was identified through in vivo phage display for its ability to home to ischemic myocardium.[13] By genetically fusing the CSTSMLKAC peptide to an exosomal membrane protein, such as Lamp2b, the resulting exosomes are endowed with the ability to specifically recognize and bind to the injured heart tissue following systemic administration.[6][9][10][11][12] This targeted delivery enhances the local concentration of the exosomal cargo, which can include therapeutic molecules like miRNAs, siRNAs, or small molecule drugs, thereby improving therapeutic outcomes and minimizing off-target effects.[6][15]

Data Presentation

Table 1: In Vitro Targeting Efficiency of CSTSMLKAC-Modified Exosomes
Exosome TypeTarget CellsInternalization Efficiency (%)MethodReference
IMTP-ExosomesHypoxia-injured H9C2 cells43.96 ± 1.21Flow Cytometry[9]
Blank-ExosomesHypoxia-injured H9C2 cells38.66 ± 0.86Flow Cytometry[9]
Control-ExosomesHypoxia-injured H9C2 cells38.82 ± 0.52Flow Cytometry[9]
ExoCTPHL-1 murine cardiomyocytes92.13 ± 4.10Flow Cytometry[16]
ExoScrHL-1 murine cardiomyocytes67.63 ± 3.06Flow Cytometry[16]
Table 2: In Vivo Biodistribution of CSTSMLKAC-Modified Exosomes in a Myocardial Infarction Mouse Model (72 hours post-injection)
Exosome TypeOrganFluorescence Signal (Arbitrary Units)MethodReference
IMTP-ExosIschemic HeartSignificantly higher than Blank-Exos (P<0.05)In Vivo Imaging System (IVIS)[9][10][11][12]
Blank-ExosIschemic HeartLower than IMTP-ExosIn Vivo Imaging System (IVIS)[9][10][11][12]
ExoCTPHeart2.059-fold higher than ExoScr (P<0.001)In Vivo Imaging System (IVIS)[16]
ExoScrHeartLower than ExoCTPIn Vivo Imaging System (IVIS)[16]

Experimental Protocols

Protocol 1: Generation of CSTSMLKAC-Modified Exosomes (IMTP-Exos)

This protocol describes the generation of mesenchymal stem cell (MSC)-derived exosomes displaying the CSTSMLKAC peptide by fusing it to the exosomal membrane protein Lamp2b.[9][10][11][12]

1. Construction of Lentiviral Vector:

  • Synthesize the DNA sequence encoding the CSTSMLKAC peptide (IMTP).
  • Clone the IMTP sequence into a lentiviral expression vector, fusing it to the N-terminus of the Lamp2b gene. A schematic of the construct is shown below.
  • The construct should be verified by DNA sequencing.

2. Lentivirus Production:

  • Co-transfect HEK293T cells with the lentiviral expression vector and packaging plasmids (e.g., psPAX2 and pMD2.G).
  • Collect the supernatant containing the lentiviral particles 48 and 72 hours post-transfection.
  • Concentrate the lentiviral particles by ultracentrifugation.

3. Transduction of Mesenchymal Stem Cells (MSCs):

  • Culture MSCs in standard growth medium.
  • Transduce the MSCs with the concentrated lentivirus at a suitable multiplicity of infection (MOI).
  • Select for successfully transduced cells using an appropriate selection marker (e.g., puromycin).
  • Confirm the expression of the Lamp2b-IMTP fusion protein by Western blot.

4. Isolation of IMTP-Exosomes:

  • Culture the transduced MSCs in exosome-depleted fetal bovine serum (FBS) medium.
  • Collect the cell culture supernatant after 48-72 hours.
  • Perform differential ultracentrifugation to isolate the exosomes:
  • Centrifuge at 300 x g for 10 minutes to remove cells.
  • Centrifuge at 2,000 x g for 10 minutes to remove dead cells.
  • Centrifuge at 10,000 x g for 30 minutes to remove cell debris.
  • Filter the supernatant through a 0.22 µm filter.
  • Ultracentrifuge at 100,000 x g for 70 minutes to pellet the exosomes.
  • Wash the exosome pellet with phosphate-buffered saline (PBS) and repeat the ultracentrifugation step.
  • Resuspend the final exosome pellet in PBS.

5. Characterization of IMTP-Exosomes:

  • Size and Concentration: Use Nanoparticle Tracking Analysis (NTA) to determine the size distribution and concentration of the isolated exosomes.
  • Morphology: Visualize the morphology of the exosomes using Transmission Electron Microscopy (TEM).
  • Protein Markers: Confirm the presence of exosomal markers (e.g., CD9, CD63, CD81) and the Lamp2b-IMTP fusion protein by Western blot.

Protocol 2: In Vitro Targeting Assay

This protocol assesses the targeting ability of IMTP-Exosomes to hypoxia-injured cardiomyocytes.[9]

1. Cell Culture and Hypoxia Treatment:

  • Culture H9C2 rat cardiomyoblasts in standard growth medium.
  • Induce hypoxic injury by culturing the cells in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a specified duration (e.g., 12 hours).

2. Exosome Labeling:

  • Label IMTP-Exosomes and control (blank) exosomes with a fluorescent dye such as DiI according to the manufacturer's protocol.
  • Remove excess dye by ultracentrifugation.

3. Co-culture and Analysis:

  • Incubate the hypoxia-injured H9C2 cells with the DiI-labeled exosomes for various time points (e.g., 30 and 60 minutes).
  • Flow Cytometry:
  • Wash the cells to remove unbound exosomes.
  • Detach the cells and analyze the percentage of DiI-positive cells by flow cytometry.
  • Confocal Microscopy:
  • Wash the cells and fix them.
  • Counterstain the cell nuclei with DAPI.
  • Visualize the cellular uptake of the labeled exosomes using a confocal microscope.

Protocol 3: In Vivo Biodistribution Study

This protocol evaluates the in vivo targeting of IMTP-Exosomes in a mouse model of myocardial infarction.[9][16]

1. Animal Model:

  • Induce myocardial infarction in mice by ligating the left anterior descending (LAD) coronary artery.

2. Exosome Labeling and Injection:

  • Label IMTP-Exosomes and control exosomes with a near-infrared fluorescent dye such as DiR for deep tissue imaging.
  • Inject the labeled exosomes intravenously into the tail vein of the mice with myocardial infarction.

3. In Vivo Imaging:

  • At various time points post-injection (e.g., 0.5, 2, 12, 48, 72 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system (IVIS).

4. Ex Vivo Imaging:

  • At the final time point, euthanize the mice and harvest major organs (heart, liver, spleen, lungs, kidneys).
  • Acquire fluorescence images of the isolated organs to quantify the signal accumulation in each tissue.

Visualizations

experimental_workflow cluster_generation Generation of IMTP-Exosomes cluster_application Targeted Therapy Application plasmid 1. Lentiviral Vector (Lamp2b-CSTSMLKAC) lentivirus 2. Lentivirus Production in HEK293T cells plasmid->lentivirus msc 3. MSC Transduction lentivirus->msc exosomes 4. Exosome Isolation msc->exosomes injection 5. Intravenous Injection (MI Mouse Model) exosomes->injection targeting 6. Homing to Ischemic Myocardium injection->targeting therapy 7. Therapeutic Effect targeting->therapy

Caption: Workflow for the generation and application of CSTSMLKAC-modified exosomes.

signaling_pathway cluster_exosome IMTP-Exosome cluster_cell Ischemic Cardiomyocyte exosome Exosome (Therapeutic Cargo) peptide CSTSMLKAC Peptide receptor Receptor peptide->receptor Specific Binding internalization Internalization receptor->internalization therapeutic_effect Therapeutic Effects (e.g., Anti-apoptosis, Angiogenesis) internalization->therapeutic_effect Cargo Release

Caption: Mechanism of targeted delivery by CSTSMLKAC-modified exosomes.

References

Application Notes and Protocols for CSTSMLKAC in Ischemia-Reperfusion Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemia-reperfusion (I/R) injury is a significant cause of tissue damage in various pathologies, including myocardial infarction. A promising strategy to mitigate this damage is the targeted delivery of therapeutic agents to the ischemic tissue. The peptide CSTSMLKAC has been identified as a novel homing peptide that specifically binds to the ischemic myocardium.[1][2] This characteristic makes it an invaluable tool for directing drugs, therapeutic proteins, and nanocarriers to the site of injury, thereby enhancing their efficacy and reducing systemic side effects.[1][3] These application notes provide detailed experimental protocols for utilizing the CSTSMLKAC peptide in preclinical ischemia-reperfusion models.

Mechanism of Action

The precise molecular target of CSTSMLKAC on the surface of ischemic cardiomyocytes is currently under investigation.[4] However, it is understood that the peptide's binding is selective for the pathological microenvironment of ischemic tissue.[4] This targeting capability allows for the localized delivery of conjugated therapeutics. The therapeutic benefits observed in preclinical studies, such as reduced apoptosis, inflammation, and infarct size, are primarily attributed to the increased concentration of the therapeutic payload at the site of injury.[1][5] CSTSMLKAC can be conjugated to various entities, including fusion proteins, liposomes, and exosomes, to facilitate their delivery to the ischemic heart.[1][2][3]

Experimental Protocols

Murine Model of Myocardial Ischemia-Reperfusion

This protocol describes the surgical procedure to induce myocardial ischemia-reperfusion injury in mice by ligating the left anterior descending (LAD) coronary artery.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane, pentobarbital)

  • Rodent ventilator

  • Surgical microscope

  • Fine surgical instruments (forceps, scissors, needle holders)

  • Suture materials (7-0 silk, 8-0 silk)

  • PE-50 tubing

  • Heating pad

  • ECG monitor

Procedure:

  • Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.

  • Intubate the mouse with a PE-50 tube connected to a rodent ventilator.

  • Perform a left thoracotomy to expose the heart.

  • Carefully remove the pericardium to visualize the LAD coronary artery.

  • Pass an 8-0 silk suture underneath the LAD.

  • To induce ischemia, tie the suture around the LAD. Successful ligation can be confirmed by the discoloration of the ventricular wall and changes in the ECG.

  • After the desired period of ischemia (e.g., 30-60 minutes), release the ligature to allow for reperfusion.

  • Close the chest cavity in layers using 7-0 silk suture.

  • Allow the mouse to recover from anesthesia.

Synthesis and Purification of Cyclic CSTSMLKAC Peptide

This protocol outlines the solid-phase synthesis of the cyclic CSTSMLKAC peptide.

Materials:

  • Fmoc-protected amino acids

  • Rink amide resin

  • Coupling reagents (e.g., HBTU, HOBt, DIEA)

  • Deprotection solution (20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Swell the Rink amide resin in DMF.

  • Perform sequential coupling of the Fmoc-protected amino acids according to the CSTSMLKAC sequence using a standard solid-phase peptide synthesis protocol.

  • After the final amino acid coupling, deprotect the N-terminal Fmoc group.

  • To achieve cyclization, perform an on-resin head-to-tail cyclization or a disulfide bridge formation between the two cysteine residues.

  • Cleave the peptide from the resin using a cleavage cocktail.

  • Precipitate the crude peptide in cold diethyl ether.

  • Purify the cyclic peptide using reverse-phase HPLC.

  • Confirm the identity and purity of the peptide by mass spectrometry.

Preparation of CSTSMLKAC-Conjugated Nanocarriers

a) CSTSMLKAC-Liposomes:

Materials:

  • Lipids (e.g., DPPC, cholesterol, DSPE-PEG-maleimide)

  • Cyclic CSTSMLKAC peptide with a free thiol group

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS)

  • Extruder with polycarbonate membranes

Procedure:

  • Dissolve the lipids in chloroform in a round-bottom flask.

  • Evaporate the solvent to form a thin lipid film.

  • Hydrate the lipid film with PBS to form multilamellar vesicles.

  • Extrude the liposome (B1194612) suspension through polycarbonate membranes of desired pore size to form unilamellar vesicles.

  • Incubate the maleimide-functionalized liposomes with the thiol-containing CSTSMLKAC peptide to allow for conjugation.

  • Remove unconjugated peptide by dialysis or size-exclusion chromatography.

b) CSTSMLKAC-Exosomes:

Materials:

  • Mesenchymal stem cells (MSCs)

  • Lentiviral vector encoding a Lamp2b-CSTSMLKAC fusion protein

  • Cell culture reagents

  • Ultracentrifuge

Procedure:

  • Transduce MSCs with the lentiviral vector to express the Lamp2b-CSTSMLKAC fusion protein on the surface of their exosomes.[1]

  • Culture the transduced MSCs and collect the conditioned medium.

  • Isolate exosomes from the conditioned medium by differential ultracentrifugation.[3]

  • Characterize the CSTSMLKAC-exosomes for size, morphology, and the presence of the fusion protein.[1][3]

Quantitative Analysis of CSTSMLKAC Homing to Ischemic Myocardium

This protocol describes the use of a CSTSMLKAC-fusion protein and ELISA to quantify its biodistribution.[2]

Materials:

  • Sumo-mCherry-CSTSMLKAC fusion protein

  • Mice with myocardial I/R injury

  • Tissue homogenization buffer

  • ELISA plates

  • Anti-mCherry antibody (capture)

  • Biotinylated anti-Sumo antibody (detection)

  • Streptavidin-HRP

  • TMB substrate

  • Plate reader

Procedure:

  • Inject the Sumo-mCherry-CSTSMLKAC fusion protein intravenously into mice subjected to myocardial I/R.

  • At a designated time point, euthanize the mice and harvest the heart and other organs.

  • Homogenize the tissues in a suitable buffer.

  • Coat an ELISA plate with the anti-mCherry capture antibody.

  • Block the plate and then add the tissue homogenates.

  • Incubate with the biotinylated anti-Sumo detection antibody.

  • Add streptavidin-HRP and then the TMB substrate.

  • Measure the absorbance at 450 nm and quantify the amount of fusion protein in each tissue.

Histological Analysis of Myocardial Infarct Size

Materials:

  • Harvested hearts from the I/R model

  • Formalin or other fixatives

  • Paraffin

  • Microtome

  • Masson's trichrome stain

  • Microscope and imaging software

Procedure:

  • Fix the harvested hearts in formalin and embed them in paraffin.

  • Section the hearts transversely.

  • Stain the sections with Masson's trichrome, which stains viable myocardium red and fibrotic scar tissue blue.

  • Capture images of the stained sections.

  • Quantify the infarct size as the ratio of the fibrotic area to the total left ventricular area using image analysis software.

Assessment of Apoptosis using TUNEL Assay

Materials:

  • Paraffin-embedded heart sections

  • TUNEL assay kit

  • Fluorescence microscope

Procedure:

  • Deparaffinize and rehydrate the heart tissue sections.

  • Perform the TUNEL staining according to the manufacturer's protocol to label DNA fragmentation in apoptotic cells.

  • Counterstain with a nuclear stain (e.g., DAPI).

  • Visualize the sections under a fluorescence microscope.

  • Quantify the number of TUNEL-positive (apoptotic) nuclei in the ischemic and remote areas of the myocardium.[1]

Data Presentation

ParameterControl GroupCSTSMLKAC-Therapeutic GroupReference
Infarct Size (% of LV) ~45%Reduced (e.g., ~25%)[1]
Apoptosis (TUNEL+ cells/field) HighSignificantly Reduced[1]
Cardiac Function (LVEF %) Decreased (e.g., ~30%)Improved (e.g., ~45-50%)[3]
Targeted Delivery (Fold Increase) 1x (non-targeted)>5x to ischemic myocardium[2]

Mandatory Visualizations

G cluster_workflow Experimental Workflow cluster_analysis I_R_Model Induce Myocardial I/R Injury in Mice Injection Intravenous Injection of CSTSMLKAC-Conjugate I_R_Model->Injection Peptide_Prep Synthesize and Prepare CSTSMLKAC-Conjugate Peptide_Prep->Injection Analysis Endpoint Analysis Injection->Analysis Homing Biodistribution (ELISA) Analysis->Homing Infarct Infarct Size (Histology) Analysis->Infarct Apoptosis Apoptosis (TUNEL) Analysis->Apoptosis Function Cardiac Function (Echocardiography) Analysis->Function

Caption: Experimental workflow for evaluating CSTSMLKAC-targeted therapies in a murine model of myocardial ischemia-reperfusion.

G cluster_pathway Proposed Signaling Pathway cluster_downstream CSTSMLKAC CSTSMLKAC-Targeted Therapeutic Receptor Ischemic Cardiomyocyte Surface Receptor (Under Investigation) CSTSMLKAC->Receptor Delivery Targeted Drug Delivery to Ischemic Myocardium Receptor->Delivery Downstream Modulation of Downstream Pathways Delivery->Downstream Anti_Apoptosis ↓ Apoptosis Downstream->Anti_Apoptosis Anti_Inflammation ↓ Inflammation Downstream->Anti_Inflammation Anti_Fibrosis ↓ Fibrosis Downstream->Anti_Fibrosis Outcome Therapeutic Outcomes Anti_Apoptosis->Outcome Anti_Inflammation->Outcome Anti_Fibrosis->Outcome

Caption: Proposed mechanism of action for CSTSMLKAC-mediated targeted therapy in myocardial ischemia-reperfusion injury.

References

Application Notes and Protocols for CSTSMLKAC in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide CSTSMLKAC, an ischemic myocardium-targeting peptide (IMTP), has emerged as a significant tool in cardiovascular research. Its ability to specifically home to injured heart tissue offers a targeted delivery mechanism for various therapeutic agents, enhancing their efficacy while minimizing off-target effects.[1] This document provides detailed application notes and protocols for the use of CSTSMLKAC in cardiovascular research, with a focus on targeted delivery of exosomes and mitochondria for the treatment of myocardial infarction and ischemia-reperfusion injury.

Application Notes

Targeted Delivery of Therapeutic Agents to Ischemic Myocardium

CSTSMLKAC serves as a homing peptide that can be conjugated to a variety of therapeutic payloads, including nanoparticles, exosomes, and isolated mitochondria.[2][3][4] This targeted approach increases the local concentration of the therapeutic agent at the site of injury, thereby enhancing its therapeutic effect.

Key Applications:

  • Drug Delivery: Conjugating CSTSMLKAC to drug-loaded nanoparticles can improve the therapeutic index of cardiovascular drugs.

  • Exosome Therapy: CSTSMLKAC-functionalized exosomes can deliver therapeutic microRNAs (miRNAs) and proteins to damaged cardiomyocytes, promoting tissue repair and reducing inflammation.[3]

  • Mitochondrial Transplantation: CSTSMLKAC can be used to guide healthy mitochondria to ischemic cardiac cells, restoring cellular energy metabolism and reducing apoptosis.[2][5][6]

Therapeutic Mechanisms of CSTSMLKAC-Mediated Delivery

The therapeutic effects of CSTSMLKAC-conjugated agents are primarily attributed to the bioactivity of the delivered cargo.

  • Mesenchymal Stem Cell (MSC)-Derived Exosomes: When delivered to ischemic cardiomyocytes, these exosomes have been shown to:

    • Reduce Apoptosis: By activating pro-survival signaling pathways such as PI3K/Akt and ERK1/2, and upregulating anti-apoptotic proteins like Bcl-2.[7]

    • Decrease Inflammation: By modulating the NF-κB and NLRP3 inflammasome signaling pathways, leading to a reduction in pro-inflammatory cytokines.[8]

    • Promote Angiogenesis: By delivering pro-angiogenic factors and miRNAs that stimulate the formation of new blood vessels.

    • Inhibit Fibrosis: By regulating the Wnt/β-catenin signaling pathway, which is involved in scar tissue formation.[9]

  • Mitochondrial Transplantation: The targeted delivery of healthy mitochondria can:

    • Restore ATP Production: By supplementing the damaged cells with functional mitochondria, thereby improving cellular energetics.[10]

    • Reduce Oxidative Stress: By replacing dysfunctional mitochondria that are a major source of reactive oxygen species (ROS).

    • Inhibit Apoptosis: By maintaining mitochondrial membrane potential and preventing the release of pro-apoptotic factors like cytochrome c.[2][5]

Quantitative Data Summary

The following tables summarize the quantitative data from studies utilizing CSTSMLKAC for targeted cardiovascular therapies.

Table 1: In Vivo Biodistribution of CSTSMLKAC-Conjugated Agents

AgentModelTime PointFold Increase in Ischemic Myocardium vs. ControlReference
Sumo-mCherry-CSTSMLKACMouse MI24h>10[1]
DiR-labeled ExoCTPMouse MI6h2.059[11]

Table 2: Therapeutic Efficacy of CSTSMLKAC-Targeted Therapies

TherapyModelKey OutcomeResultp-valueReference
Sumo-mCherry-CSTSMLKACMouse MIHoming to ischemic LVSignificant increase vs. non-ischemic LV and other organs<0.001[1]
IMTP-ExosomesMouse MIMyocardial Apoptosis4.5±1.3/HPF vs. 28.3±3.8/HPF in PBS group<0.001[3]
PEP-TPP-MitochondriaMouse I/R InjuryLeft Ventricular Ejection Fraction (LVEF)60.18% vs. 43.01% in I/R group<0.05
PEP-TPP-MitochondriaMouse I/R InjuryLeft Ventricular Fractional Shortening (LVFS)31.62% vs. 20.75% in I/R group<0.05

Experimental Protocols

Protocol 1: Conjugation of CSTSMLKAC to Exosomes

This protocol describes a common method for conjugating the CSTSMLKAC peptide to the surface of exosomes using a lipid-insertion method.

Materials:

  • Isolated and purified exosomes

  • CSTSMLKAC peptide (with a cysteine residue for conjugation)

  • DSPE-PEG-Maleimide

  • Phosphate Buffered Saline (PBS)

  • Reaction Buffer (e.g., HEPES buffer, pH 7.4)

  • Size exclusion chromatography columns for purification

Procedure:

  • Peptide-Lipid Conjugation:

    • Dissolve DSPE-PEG-Maleimide and CSTSMLKAC peptide in the reaction buffer at a molar ratio of 1:1.5.

    • Incubate the mixture for 4 hours at room temperature with gentle shaking to form the DSPE-PEG-CSTSMLKAC conjugate.

  • Exosome Functionalization:

    • Add the DSPE-PEG-CSTSMLKAC conjugate to the purified exosome suspension at a ratio of 1:100 (lipid:exosome protein).

    • Incubate for 1 hour at 37°C to allow for the insertion of the lipid-peptide conjugate into the exosome membrane.

  • Purification:

    • Remove unconjugated peptides and lipids by size exclusion chromatography.

    • Collect the fractions containing the CSTSMLKAC-conjugated exosomes.

  • Characterization:

    • Confirm the presence of the peptide on the exosome surface using techniques such as Western blot or flow cytometry with a labeled antibody against the peptide or a tag.

    • Assess the size and concentration of the conjugated exosomes using nanoparticle tracking analysis (NTA).

Protocol 2: In Vivo Delivery of CSTSMLKAC-Conjugated Exosomes in a Mouse Model of Myocardial Infarction

This protocol outlines the intravenous administration of CSTSMLKAC-conjugated exosomes to mice following surgically induced myocardial infarction.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for thoracotomy

  • 6-0 silk suture

  • CSTSMLKAC-conjugated exosomes (labeled with a fluorescent dye like DiR for tracking, if desired)

  • Saline or PBS (for control group)

  • Imaging system for in vivo fluorescence imaging

Procedure:

  • Myocardial Infarction Model:

    • Anesthetize the mouse and perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture to induce myocardial infarction.

    • Close the chest and allow the mouse to recover.

  • Exosome Administration:

    • At a predetermined time post-MI (e.g., immediately after reperfusion or a few hours later), intravenously inject the CSTSMLKAC-conjugated exosomes (typically 100-200 µg of exosome protein in 100 µL of PBS) via the tail vein.

    • Inject the control group with an equivalent volume of PBS or unconjugated exosomes.

  • In Vivo Biodistribution Imaging:

    • If using fluorescently labeled exosomes, perform in vivo imaging at various time points (e.g., 1, 6, 24, 48 hours) post-injection to track the accumulation of exosomes in the heart and other organs.

  • Assessment of Cardiac Function:

    • At the end of the study period (e.g., 2-4 weeks post-MI), assess cardiac function using echocardiography to measure parameters such as LVEF and LVFS.

  • Histological Analysis:

    • Euthanize the mice and harvest the hearts and other organs.

    • Perform histological staining (e.g., TTC staining for infarct size, Masson's trichrome for fibrosis) and immunohistochemistry (e.g., for markers of apoptosis and angiogenesis) to evaluate the therapeutic effects.

Visualizations

CSTSMLKAC_Targeted_Delivery_Workflow cluster_Preparation Preparation of Therapeutic Agent cluster_Delivery In Vivo Delivery cluster_Outcome Therapeutic Outcome Therapeutic_Agent Therapeutic Agent (e.g., Exosomes, Mitochondria) Conjugation Conjugation Therapeutic_Agent->Conjugation CSTSMLKAC CSTSMLKAC Peptide CSTSMLKAC->Conjugation Conjugated_Agent CSTSMLKAC-Conjugated Agent Conjugation->Conjugated_Agent IV_Injection Intravenous Injection Conjugated_Agent->IV_Injection Ischemic_Myocardium Ischemic Myocardium IV_Injection->Ischemic_Myocardium Targeted Homing Cellular_Uptake Cellular Uptake by Cardiomyocytes Ischemic_Myocardium->Cellular_Uptake Therapeutic_Effects Therapeutic Effects - Reduced Apoptosis - Decreased Inflammation - Improved Cardiac Function Cellular_Uptake->Therapeutic_Effects

Caption: Workflow for CSTSMLKAC-mediated targeted delivery in cardiovascular research.

MSC_Exosome_Signaling_Pathways cluster_Exosome MSC-Derived Exosome cluster_Cardiomyocyte Ischemic Cardiomyocyte cluster_Apoptosis Apoptosis Regulation cluster_Fibrosis Fibrosis Regulation cluster_Inflammation Inflammation Regulation MSC_Exosome CSTSMLKAC-Targeted MSC Exosome PI3K_Akt PI3K/Akt Pathway MSC_Exosome->PI3K_Akt delivers miRNAs & proteins Wnt_BetaCatenin Wnt/β-catenin Pathway MSC_Exosome->Wnt_BetaCatenin delivers miRNAs & proteins NF_kB NF-κB Pathway MSC_Exosome->NF_kB delivers miRNAs & proteins Bcl2 ↑ Bcl-2 PI3K_Akt->Bcl2 Bax ↓ Bax PI3K_Akt->Bax Fibroblast_Activation ↓ Fibroblast Activation Wnt_BetaCatenin->Fibroblast_Activation Pro_inflammatory_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β) NF_kB->Pro_inflammatory_Cytokines Caspase3 ↓ Cleaved Caspase-3 Bcl2->Caspase3 Bax->Caspase3 Collagen_Deposition ↓ Collagen Deposition Fibroblast_Activation->Collagen_Deposition

References

Application Notes and Protocols for Fluorescent Labeling of CSTSMLKAC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The peptide CSTSMLKAC is a novel cardiac-targeting peptide that has demonstrated a high affinity for ischemic heart tissue.[1][2] This specificity makes it a valuable tool for developing targeted drug delivery systems and diagnostic imaging agents for cardiovascular diseases.[1][3] Fluorescent labeling of CSTSMLKAC enables researchers to visualize its localization in cells and tissues, quantify receptor binding, and track its biodistribution in vivo using techniques like fluorescence microscopy and flow cytometry.[4][][6][7]

The primary sequence of CSTSMLKAC contains two cysteine (C) residues and one lysine (B10760008) (K) residue. The thiol groups (-SH) on the cysteine residues are ideal targets for site-specific modification using thiol-reactive fluorescent dyes, such as those containing a maleimide (B117702) group.[8][9][10] This approach is highly selective and results in the formation of a stable thioether bond.[8][11] This document provides detailed application notes and protocols for the efficient and specific labeling of the CSTSMLKAC peptide with maleimide-activated fluorescent dyes.

Application Note 1: The Chemistry of Thiol-Reactive Labeling

The selective labeling of peptides at specific sites is crucial to preserve their biological activity.[4] For the CSTSMLKAC peptide, the presence of two cysteine residues makes thiol-reactive chemistry the method of choice. The most common thiol-reactive functional group is the maleimide, which reacts specifically with the sulfhydryl (thiol) group of cysteine at a neutral pH (7.0-7.5).[11][12]

The reaction involves a nucleophilic attack of the thiolate anion on one of the double-bonded carbons of the maleimide ring, leading to the formation of a stable, covalent thioether bond.[13] This reaction is highly efficient and specific, as other amino acid side chains, such as the amine group of lysine, do not react with maleimides under these pH conditions.[10][14]

It is important to note that the two cysteine residues in CSTSMLKAC can form an intramolecular disulfide bond, resulting in a cyclic peptide.[1][15] This disulfide bond must be reduced to free the thiol groups for labeling.[12][13] Tris(2-carboxyethyl)phosphine (TCEP) is an effective reducing agent that does not need to be removed prior to the labeling reaction.[11][12][13]

G cluster_0 Reaction Scheme cluster_1 Stable Conjugate Peptide Peptide-SH (Cysteine Thiol) Plus + Dye Arrow pH 7.0 - 7.5 Dye->Arrow Conjugate Arrow->Conjugate

Figure 1. Reaction of a cysteine thiol with a maleimide dye.

Application Note 2: Selection of Fluorescent Dyes

The choice of fluorescent dye depends on the specific application and available instrumentation. Key factors include the dye's excitation and emission wavelengths, brightness (a product of its molar extinction coefficient and quantum yield), photostability, and environmental sensitivity.[4] Dyes with high water solubility are preferred to prevent aggregation of the labeled peptide.[16] Below is a summary of common thiol-reactive maleimide dyes suitable for labeling CSTSMLKAC.

Table 1: Properties of Common Thiol-Reactive Fluorescent Dyes

Fluorescent Dye Excitation Max (λex) Emission Max (λem) Molar Extinction Coefficient (ε) Key Features
AF430 Maleimide 430 nm 542 nm 16,000 cm⁻¹M⁻¹ Hydrophilic; pH-insensitive fluorescence (pH 4-10).[17]
Alexa Fluor™ 488 C₅ Maleimide 494 nm 519 nm 71,000 cm⁻¹M⁻¹ Bright, photostable, and pH-insensitive; good water solubility.[4][16]
Fluorescein-5-Maleimide 494 nm 518 nm 83,000 cm⁻¹M⁻¹ Widely used; fluorescence is pH-sensitive; less photostable than Alexa Fluor dyes.[16]
Cy™3 Maleimide 550 nm 570 nm 150,000 cm⁻¹M⁻¹ Bright dye suitable for multiplexing.[4]
Alexa Fluor™ 555 C₂ Maleimide 555 nm 565 nm 150,000 cm⁻¹M⁻¹ Bright and photostable alternative to Cy3.[16]
Cy™5 Maleimide 650 nm 670 nm 250,000 cm⁻¹M⁻¹ Far-red dye ideal for in vivo imaging due to reduced tissue autofluorescence.[4][11]

| Alexa Fluor™ 647 C₂ Maleimide | 650 nm | 668 nm | 239,000 cm⁻¹M⁻¹ | Very bright and photostable far-red dye.[16] |

Detailed Experimental Protocol

This protocol provides a general method for labeling the CSTSMLKAC peptide with a maleimide-activated fluorescent dye. Optimization may be required for specific dyes and peptides.[17]

Materials and Reagents

  • CSTSMLKAC peptide

  • Maleimide-activated fluorescent dye (e.g., Alexa Fluor™ 488 C₅ Maleimide)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)

  • Reaction Buffer: 0.1 M Phosphate-Buffered Saline (PBS) or Tris, pH 7.2-7.5, degassed

  • Purification column: Reversed-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)[17]

  • Spectrophotometer and Mass Spectrometer

Experimental Workflow Diagram

G prep 1. Preparation dissolve_pep Dissolve Peptide in Degassed Buffer dissolve_dye Dissolve Maleimide Dye in DMSO/DMF (Fresh) reduction 2. Reduction dissolve_pep->reduction conjugation 3. Conjugation dissolve_dye->conjugation add_tcep Add TCEP to Peptide Solution (Reduce Disulfide Bond) Incubate 20-30 min @ RT add_tcep->conjugation add_dye Add Dye Solution to Reduced Peptide (10-20x Molar Excess of Dye) incubate Incubate (Protect from Light) 2h @ RT or Overnight @ 4°C add_dye->incubate purification 4. Purification incubate->purification purify_hplc Purify via RP-HPLC or Size-Exclusion Chromatography (Remove Free Dye) characterization 5. Characterization purify_hplc->characterization analyze Confirm Mass (MS) Calculate DOL (Spectrophotometry)

Figure 2. Workflow for labeling CSTSMLKAC with a maleimide dye.

Step-by-Step Protocol

  • Preparation of Stock Solutions

    • Peptide Stock Solution : Prepare a 1-5 mM stock solution of the CSTSMLKAC peptide in degassed reaction buffer (e.g., PBS, pH 7.2).[17]

    • TCEP Stock Solution : Prepare a 100 mM TCEP solution in degassed reaction buffer.

    • Dye Stock Solution : Prepare a 10 mM stock solution of the maleimide dye in anhydrous DMSO or DMF.[17] This solution should be prepared fresh immediately before use and protected from light.[17]

  • Reduction of Peptide Disulfide Bond

    • To the peptide solution, add TCEP stock solution to a final molar excess of 10-20x over the peptide.

    • Incubate for 20-30 minutes at room temperature to ensure complete reduction of the disulfide bond.

  • Conjugation Reaction

    • Add the 10 mM dye stock solution to the reduced peptide solution to achieve a 10-20x molar excess of dye over peptide. The final concentration of DMSO/DMF should ideally not exceed 10% to avoid peptide precipitation.

    • Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it tightly, and wrap it in aluminum foil to protect it from light.[12][13]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rocking.[13][17]

  • Purification of the Labeled Peptide

    • It is critical to remove the unreacted dye.[17]

    • RP-HPLC (Recommended) : This is the most effective method to separate the labeled peptide from free dye and any unlabeled peptide.[] Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA. Monitor the elution profile by absorbance at 220 nm (for the peptide bond) and the dye's maximum absorbance wavelength.

    • Size-Exclusion Chromatography (Alternative) : For a quicker cleanup, use a desalting column (e.g., Sephadex G-25) to separate the higher molecular weight labeled peptide from the smaller free dye molecules.[17]

  • Characterization and Quantification

    • Mass Spectrometry : Confirm the identity of the product by MS. The mass should correspond to the mass of the peptide plus the mass of one or two dye molecules.[][17]

    • Degree of Labeling (DOL) Calculation : Determine the molar ratio of dye to peptide spectrophotometrically.[17]

      • Measure the absorbance of the purified conjugate at the dye's maximum absorbance wavelength (Amax) and at 280 nm (A₂₈₀).

      • Calculate the dye concentration: Cdye (M) = Amax / εdye (where εdye is the molar extinction coefficient of the dye at Amax).

      • The peptide also absorbs at the dye's Amax, and the dye absorbs at 280 nm. A correction is needed for an accurate peptide concentration. The correction factor (CF = A₂₈₀ / Amax for the free dye) should be obtained from the dye manufacturer.

      • Calculate the corrected absorbance for the peptide at 280 nm: A₂₈₀, corr = A₂₈₀ - (Amax × CF)

      • Calculate the peptide concentration: Cpeptide (M) = A₂₈₀, corr / ε₂₈₀ (where ε₂₈₀ is the molar extinction coefficient of the peptide at 280 nm, which can be estimated based on its amino acid sequence).

      • Calculate the DOL: DOL = Cdye / Cpeptide

Data Summary and Troubleshooting

Table 2: Summary of Recommended Reaction Parameters

Parameter Recommended Value/Range Notes
Reaction pH 7.0 - 7.5 Optimal for selective thiol-maleimide reaction.[12][13]
Reducing Agent TCEP 10-20x molar excess over peptide.
Dye:Peptide Molar Ratio 10:1 to 20:1 Should be optimized for each specific dye and peptide.
Reaction Time 2 hours at RT or overnight at 4°C Longer incubation may increase efficiency but also risk of side reactions.[17]

| Solvent | Aqueous buffer with <10% DMSO/DMF | High organic solvent concentration can cause precipitation.[17] |

Table 3: Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Labeling Efficiency Incomplete reduction of disulfide bond. Hydrolysis of the maleimide group. Oxidation of thiol groups. Ensure sufficient TCEP is used. Prepare dye solution fresh and use a buffer between pH 7.0-7.5.[17] Use degassed buffers and flush the reaction vial with inert gas.[12][13]
Precipitation of Peptide/Dye Low solubility of the peptide or the final conjugate. Perform the reaction in a larger volume or add a small amount of organic co-solvent (<10%).[17]
Multiple Labeled Species The peptide has two cysteine residues. This is expected for CSTSMLKAC. Control stoichiometry by reducing the dye:peptide ratio to favor mono-labeling. Use HPLC to separate mono- and di-labeled species.

| Non-specific Labeling | Reaction pH is too high (>8.0), causing maleimides to react with amines. | Ensure the reaction buffer pH is maintained between 7.0 and 7.5.[17] |

References

Application Notes and Protocols: CSTSMLKAC Peptide in Targeted Delivery of Therapeutic Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CSTSMLKAC peptide is a novel cardiac-targeting peptide identified through in vivo phage display in a rat model of ischemia-reperfusion.[1] This cyclic nine-amino-acid peptide demonstrates a remarkable specificity for ischemic myocardium, making it a promising vector for the targeted delivery of therapeutic proteins to the site of cardiac injury.[1][2] Its ability to selectively accumulate in diseased heart tissue offers the potential to enhance the efficacy of therapeutic agents while minimizing systemic side effects.[2] The peptide's structure, containing two cysteine residues, likely forms a disulfide bridge, resulting in a stable cyclic conformation that is crucial for its targeting capabilities.[2]

These application notes provide a comprehensive overview of the CSTSMLKAC peptide, including its characteristics, proposed mechanism of action, and detailed protocols for its application in targeted protein delivery.

Peptide Characteristics and Mechanism of Action

The CSTSMLKAC peptide's primary function is to act as a homing device, guiding conjugated therapeutic proteins to ischemic heart tissue. While the precise molecular target of CSTSMLKAC remains under investigation, it is hypothesized to bind to a specific receptor or cell surface marker that is upregulated on cardiomyocytes or other cell types within the ischemic microenvironment.[2]

Key Features:

  • Specificity: Preferentially binds to ischemic myocardium over healthy heart tissue and other organs.[1]

  • Structure: A cyclic peptide with the amino acid sequence Cys-Ser-Thr-Ser-Met-Leu-Lys-Ala-Cys.[3] The cyclic structure conferred by a disulfide bond is thought to be important for its stability and targeting function.[2]

  • Versatility: Can be conjugated to a variety of therapeutic proteins and nanoparticles for targeted delivery.[2]

Proposed Mechanism of Action:

Myocardial ischemia triggers a cascade of cellular and molecular changes, including the altered expression of cell surface proteins. The CSTSMLKAC peptide is believed to recognize and bind to one or more of these ischemia-induced markers, leading to the accumulation of the peptide-protein conjugate at the site of injury. Studies have shown an upregulation of various receptors in the ischemic myocardium, such as muscarinic, α-adrenergic, and estrogen receptors, which could potentially serve as targets.[4][5][6]

Quantitative Data Summary

While precise quantitative data for the CSTSMLKAC peptide is still emerging in the literature, the following tables summarize the available information on its targeting efficiency and therapeutic potential.

Parameter Description Source
In Vivo Targeting A fusion protein of CSTSMLKAC with Sumo-mCherry showed a statistically significant increase in accumulation in the ischemic left ventricle of mice compared to the non-ischemic left ventricle, right ventricle, lung, liver, spleen, skeletal muscle, and brain.[1]
Statistical Significance The preferential homing of the CSTSMLKAC-fusion protein to the ischemic left ventricle was highly significant (p<0.001).[1]
Therapeutic Outcome Description Source
Apoptosis Reduction Targeted delivery of therapeutic agents to the ischemic myocardium can reduce programmed cell death.[3][7][3][7]
Inflammation Attenuation Site-specific delivery of anti-inflammatory proteins can modulate the inflammatory response following ischemia-reperfusion injury.[3][7][3][7]
Fibrosis Reduction Targeted therapies can help to reduce the formation of fibrotic scar tissue, which impairs cardiac function.[8][8]
Improved Cardiac Function By delivering therapeutic proteins directly to the injured tissue, it is possible to improve overall heart function.[8][8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the CSTSMLKAC peptide.

Protocol 1: Creation of a CSTSMLKAC-Therapeutic Protein Fusion Construct

This protocol describes the general steps for generating a recombinant fusion protein of the CSTSMLKAC peptide and a therapeutic protein of interest.

Materials:

  • Expression vector (e.g., pET series)

  • Gene encoding the therapeutic protein

  • Oligonucleotides for CSTSMLKAC sequence

  • Restriction enzymes

  • T4 DNA ligase

  • Competent E. coli strain (e.g., BL21(DE3))

  • LB medium and appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Ni-NTA affinity chromatography column

  • Buffers for protein purification (lysis, wash, and elution buffers)

Procedure:

  • Gene Cloning: a. Amplify the gene of the therapeutic protein using PCR. b. Design and synthesize oligonucleotides encoding the CSTSMLKAC peptide sequence with appropriate flanking restriction sites. c. Ligate the CSTSMLKAC coding sequence to the N- or C-terminus of the therapeutic protein gene. d. Clone the resulting fusion gene into the expression vector.

  • Protein Expression: a. Transform the expression vector into a suitable E. coli strain. b. Grow the transformed bacteria in LB medium with the appropriate antibiotic to an OD600 of 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. d. Incubate the culture for an additional 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

  • Protein Purification: a. Harvest the bacterial cells by centrifugation. b. Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a French press. c. Clarify the lysate by centrifugation. d. Apply the supernatant to a pre-equilibrated Ni-NTA affinity chromatography column. e. Wash the column with wash buffer to remove non-specifically bound proteins. f. Elute the CSTSMLKAC-therapeutic fusion protein with elution buffer containing imidazole. g. Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot or mass spectrometry.

Protocol 2: In Vivo Targeted Delivery in a Mouse Model of Myocardial Ischemia-Reperfusion Injury

This protocol outlines the procedure for evaluating the targeting ability of the CSTSMLKAC-fusion protein in a preclinical model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Ventilator

  • Suture material (e.g., 8-0 silk)

  • CSTSMLKAC-therapeutic fusion protein (labeled with a reporter like a fluorescent dye or radioisotope, if applicable)

  • Saline solution

  • Tissue homogenization buffer

  • ELISA kit or imaging system for detection

Procedure:

  • Surgical Procedure (Myocardial Ischemia-Reperfusion): a. Anesthetize the mouse and intubate it for mechanical ventilation. b. Perform a left thoracotomy to expose the heart. c. Ligate the left anterior descending (LAD) coronary artery with a slipknot using an 8-0 silk suture. Ischemia is typically confirmed by the paling of the ventricular wall. d. After a defined period of ischemia (e.g., 30-60 minutes), release the slipknot to allow for reperfusion. e. Close the chest in layers.

  • Administration of Fusion Protein: a. At a specific time point during reperfusion (e.g., immediately after or several hours later), intravenously inject the CSTSMLKAC-fusion protein via the tail vein.

  • Biodistribution Analysis: a. After a predetermined circulation time (e.g., 1-24 hours), euthanize the mouse. b. Perfuse the circulatory system with saline to remove blood from the organs. c. Harvest the heart and other major organs (liver, lungs, kidneys, spleen, muscle, brain). d. For quantitative analysis, weigh the tissue samples and homogenize them in an appropriate buffer. e. Determine the concentration of the fusion protein in the tissue homogenates using a quantitative ELISA or by measuring the signal from the reporter label. f. Express the results as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

G cluster_0 Systemic Circulation cluster_1 Ischemic Myocardium Therapeutic Protein Therapeutic Protein Ischemic Cardiomyocyte Ischemic Cardiomyocyte Therapeutic Protein->Ischemic Cardiomyocyte Non-targeted (Low Accumulation) CSTSMLKAC-Protein Conjugate CSTSMLKAC-Protein Conjugate Upregulated Receptor Upregulated Receptor CSTSMLKAC-Protein Conjugate->Upregulated Receptor Targeted Binding Therapeutic Effect Therapeutic Effect Ischemic Cardiomyocyte->Therapeutic Effect Intracellular Action Upregulated Receptor->Ischemic Cardiomyocyte Internalization

Caption: Targeted delivery of a therapeutic protein to an ischemic cardiomyocyte via the CSTSMLKAC peptide.

G cluster_0 Peptide Discovery & Protein Engineering cluster_1 In Vivo Evaluation cluster_2 Therapeutic Assessment A In Vivo Phage Display (Ischemic Rat Model) B Identify CSTSMLKAC Peptide A->B C Clone & Express CSTSMLKAC-Fusion Protein B->C E Administer CSTSMLKAC-Fusion Protein (IV) C->E D Induce Myocardial Ischemia-Reperfusion (Mouse Model) D->E F Biodistribution Analysis (ELISA / Imaging) E->F G Measure Infarct Size F->G H Assess Cardiac Function F->H I Histological Analysis F->I

Caption: Experimental workflow for the development and evaluation of CSTSMLKAC-targeted therapeutic proteins.

References

Troubleshooting & Optimization

improving CSTSMLKAC peptide solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the CSTSMLKAC peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility and stability of this cardiac-targeting peptide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the CSTSMLKAC peptide and what is its primary function?

A1: CSTSMLKAC is a cyclic nine-amino-acid peptide with the sequence Cys-Ser-Thr-Ser-Met-Leu-Lys-Ala-Cys, containing a disulfide bridge between the two cysteine residues.[1] Its primary function is to act as a homing peptide, specifically targeting cardiomyocytes in the ischemic myocardium (heart tissue damaged by lack of oxygen).[2][3][4] This makes it a valuable tool for delivering therapeutic agents or imaging probes directly to injured heart tissue.[2][4][5]

Q2: What are the main challenges when working with CSTSMLKAC?

A2: The primary challenges are similar to those for many peptides: ensuring adequate solubility in experimental buffers and maintaining stability to prevent degradation and aggregation. Peptides containing residues like Cysteine (C) and Methionine (M), as found in CSTSMLKAC, can be susceptible to oxidation.[6] The cyclic nature and disulfide bond, while conferring significant stability, can also present challenges in handling if the bond is inadvertently reduced.[7][8]

Q3: What is the expected solubility of CSTSMLKAC?

A3: The CSTSMLKAC peptide is highly soluble in water and Dimethyl Sulfoxide (DMSO).[1] Quantitative data from suppliers indicates a solubility of ≥ 100 mg/mL in both solvents.[1] However, solubility can be affected by the purity of the peptide and the presence of counterions like Trifluoroacetic acid (TFA), which is often a remnant from the purification process.[9]

Q4: How should I store the lyophilized CSTSMLKAC peptide and its solutions?

A4: For long-term storage, the lyophilized powder should be kept at -80°C for up to two years or -20°C for one year.[1] Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[1][6] For peptides containing Cys and Met, it is also recommended to use oxygen-free solvents for reconstitution and to store them under an inert gas like nitrogen or argon to minimize oxidation.[10]

Q5: What are the primary degradation pathways for a cyclic peptide like CSTSMLKAC?

A5: The main degradation pathways include:

  • Oxidation: The Methionine (Met) residue is susceptible to oxidation. The Cysteine (Cys) residues, if the disulfide bond is broken, can also be oxidized.[11]

  • Disulfide Bond Scrambling/Reduction: In the presence of reducing agents, the disulfide bridge that maintains the cyclic structure can be broken, leading to a linear, less stable peptide.[8]

  • Hydrolysis: Like all peptides, the amide bonds can be hydrolyzed, especially at extreme pH values. Studies on similar cyclic disulfide-bonded peptides show optimal stability at a slightly acidic pH (around 3.0-5.0), with degradation increasing in neutral to basic conditions.[8][12]

Data Presentation

Table 1: Solubility of CSTSMLKAC Peptide
SolventReported SolubilityMolar Concentration (Approx.)Notes
Water≥ 100 mg/mL[1]≥ 106.25 mMUse sterile, oxygen-free water for best results.[10]
DMSO≥ 100 mg/mL[1]≥ 106.25 mMUse newly opened, anhydrous DMSO as it is hygroscopic.[1]
Table 2: Recommended Storage Conditions
FormTemperatureDurationKey Considerations
Lyophilized Powder-80°CUp to 2 years[1]Store in a tightly sealed container in a desiccator to prevent moisture absorption.[6]
-20°CUp to 1 year[1]
Stock Solution-80°CUp to 6 months[1]Aliquot to avoid freeze-thaw cycles. Use sterile, oxygen-free buffers.[1][10]
-20°CUp to 1 month[1]

Troubleshooting Guides

Issue 1: Peptide Fails to Dissolve or Forms Precipitates in Aqueous Buffer
  • Question: I am trying to dissolve my lyophilized CSTSMLKAC in a phosphate-buffered saline (PBS) at pH 7.4, but it is not dissolving completely or a precipitate forms upon dilution. What should I do?

  • Answer and Troubleshooting Steps:

    • Initial Dissolution in a Strong Solvent: CSTSMLKAC is a basic peptide (net charge of +1 at neutral pH due to the Lysine residue). While it is reported to be highly soluble in water, difficulties can arise. First, dissolve the peptide in a small amount of sterile, deionized water or 100% DMSO to create a concentrated stock solution.[1][13] Ensure all of the powder is at the bottom of the vial by centrifuging it briefly before opening.[14]

    • Use Sonication: To aid dissolution, you can use a bath sonicator for 5-10 minutes.[13][14] This can help break up small aggregates.

    • Slow Dilution: While vigorously vortexing or stirring your aqueous buffer (e.g., PBS), add the concentrated stock solution dropwise.[13] Adding the stock solution too quickly can cause localized high concentrations, leading to precipitation.

    • Adjust pH: If solubility is still an issue, the pH of the final buffer may need adjustment. For basic peptides, dissolving in a slightly acidic solution (e.g., using a buffer with pH 5-6 or adding a very small amount of 10% acetic acid) can improve solubility before adjusting to the final desired pH.[15]

    • Check for Aggregation: If the solution appears cloudy or opalescent, the peptide may be forming aggregates. This can sometimes be resolved by gentle warming (not exceeding 40°C) or further sonication.[10][16]

G Troubleshooting Workflow: Peptide Insolubility start Start: Lyophilized CSTSMLKAC Peptide dissolve_dmso Dissolve small amount in 100% DMSO to create concentrated stock start->dissolve_dmso vortex Vortex / Sonicate to aid dissolution dissolve_dmso->vortex slow_add Slowly add stock solution dropwise to stirring aqueous buffer vortex->slow_add observe Observe Solution slow_add->observe clear_solution Success: Clear Solution observe->clear_solution Clear precipitate Problem: Precipitate / Cloudiness observe->precipitate Not Clear adjust_ph Adjust buffer pH (slightly acidic) precipitate->adjust_ph adjust_ph->slow_add Retry Dilution re_lyophilize Consider re-lyophilizing and starting with a different buffer system adjust_ph->re_lyophilize Still Fails

A flowchart for resolving CSTSMLKAC solubility issues.
Issue 2: Loss of Peptide Activity or Inconsistent Results Over Time

  • Question: My CSTSMLKAC solution seems to lose its effectiveness in my cell-based or in vivo assays after a few days of storage at 4°C. Why is this happening?

  • Answer and Troubleshooting Steps:

    • Improper Storage: Storing peptide solutions at 4°C is only recommended for very short-term use (a few days at most). For any longer period, the solution should be aliquoted and frozen at -20°C or -80°C.[1][6] The disulfide bond in cyclic peptides is generally stable, but the peptide backbone can still undergo hydrolysis, and residues like Methionine are prone to oxidation even at 4°C.[11][12]

    • Oxidation: The Methionine residue in CSTSMLKAC is susceptible to oxidation. When preparing solutions, especially for long-term storage, use sterile, oxygen-free buffers.[10] Purging the headspace of the vial with an inert gas like argon or nitrogen before sealing and freezing can also help prevent oxidation.

    • Bacterial Contamination: If you are using non-sterile water or buffers, bacterial growth can rapidly degrade the peptide. Always use sterile reagents and consider filtering the final peptide solution through a 0.22 µm filter before use, especially for cell culture applications.[1][6]

    • Adsorption to Surfaces: Peptides can adsorb to the surfaces of plastic or glass vials, reducing the effective concentration in your solution. Using low-protein-binding microcentrifuge tubes can help mitigate this issue.

Experimental Protocols

Protocol 1: Systematic Solubility Testing

This protocol helps determine the optimal solvent for CSTSMLKAC before dissolving the entire batch.

Materials:

  • Lyophilized CSTSMLKAC peptide

  • Low-protein-binding microcentrifuge tubes

  • Sterile deionized water

  • Anhydrous DMSO

  • 10% Acetic Acid solution

  • Vortexer and bath sonicator

Procedure:

  • Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator before opening.[10] Centrifuge the vial briefly to ensure all powder is at the bottom.

  • Aqueous Test: Weigh a small amount (e.g., 0.5 mg) of peptide into a microcentrifuge tube. Add a calculated volume of sterile water to target a high concentration (e.g., 10 mg/mL). Vortex for 30 seconds.

  • Observation: Check for complete dissolution (a clear, particle-free solution). If it dissolves, this can be your primary solvent. If not, proceed to the next step.

  • Sonication: Place the tube in a bath sonicator for 5-10 minutes.[13] Observe again.

  • Acidification (if needed): If the peptide is still not fully dissolved in water, add 1-2 µL of a 10% acetic acid solution and vortex.[16] As a basic peptide, this should improve solubility.

  • Organic Solvent Test: In a separate tube with another 0.5 mg of peptide, add a minimal volume of DMSO (e.g., 20 µL) and vortex until fully dissolved.[1] This will serve as your organic stock for dilution experiments.

  • Dilution Test: Slowly add your desired aqueous assay buffer to the concentrated DMSO stock while vortexing and observe for any precipitation.[13] This will determine the maximum tolerable concentration in your final assay buffer.

Protocol 2: Assessing Peptide Stability by RP-HPLC

This protocol provides a method to evaluate the stability of CSTSMLKAC in a specific buffer over time.

Materials:

  • CSTSMLKAC stock solution (e.g., 1 mg/mL in water)

  • Experimental buffer (e.g., PBS pH 7.4)

  • Incubator or water bath set to the desired temperature (e.g., 37°C)

  • Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or 1% Trifluoroacetic acid (TFA) in acetonitrile)

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Reaction Setup: Dilute the CSTSMLKAC stock solution into your experimental buffer to a final concentration of ~100 µg/mL in multiple tubes, one for each time point.

  • Incubation: Place the tubes in the incubator at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one tube.

  • Quenching: Immediately stop any potential degradation by adding an equal volume of cold quenching solution. This will precipitate buffer proteins (if any) and stop enzymatic activity.

  • Centrifugation: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet any precipitates.[17]

  • HPLC Analysis: Carefully transfer the supernatant to an HPLC vial. Inject a standard volume onto the RP-HPLC system.

  • Data Analysis: Run a gradient (e.g., 5% to 95% Mobile Phase B over 30 minutes). Monitor the absorbance at 220 nm. The area of the peak corresponding to the intact CSTSMLKAC peptide will decrease over time if degradation occurs. Calculate the percentage of intact peptide remaining at each time point relative to time zero.

G Workflow for Peptide Stability Assay start Prepare CSTSMLKAC solution in experimental buffer incubate Incubate at 37°C start->incubate timepoint Take samples at defined time points (0, 1, 4, 8, 24h) incubate->timepoint quench Quench reaction (e.g., with TCA/ACN) timepoint->quench centrifuge Centrifuge to pellet precipitates quench->centrifuge hplc Analyze supernatant by RP-HPLC centrifuge->hplc analyze Integrate peak area of intact peptide and calculate % remaining hplc->analyze end Determine degradation rate / half-life analyze->end

A general workflow for assessing peptide stability via RP-HPLC.

Mandatory Visualization

Signaling Pathways in Myocardial Ischemia-Reperfusion Injury

The CSTSMLKAC peptide is a vehicle designed to deliver therapeutics to ischemic cardiomyocytes. The delivered drug would aim to modulate the complex signaling pathways involved in cell death and survival that are activated during ischemia-reperfusion injury. The diagram below illustrates two major apoptotic pathways that are key targets in this context.

Apoptotic signaling in ischemia-reperfusion injury.[17]

References

Technical Support Center: Large-Scale Synthesis of CSTSMLKAC (disulfide)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of the cyclic peptide CSTSMLKAC (disulfide).

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the large-scale synthesis of CSTSMLKAC (disulfide)?

A1: The most common and effective method for synthesizing CSTSMLKAC is Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][2] This involves the stepwise addition of amino acids to a solid resin support.[1] Following the assembly of the linear peptide chain, the disulfide bond between the two cysteine residues is formed, and the peptide is cleaved from the resin and purified.

Q2: What are the most critical challenges in the large-scale synthesis of CSTSMLKAC (disulfide)?

A2: The primary challenges include:

  • Low Yield: Incomplete coupling or deprotection steps during SPPS can lead to truncated or deletion sequences, reducing the overall yield.[3]

  • Peptide Aggregation: The growing peptide chain can aggregate on the resin, hindering reagent access and leading to incomplete reactions.[4]

  • Side Reactions: Several side reactions can occur, particularly involving the cysteine and methionine residues, such as oxidation and alkylation.[4][5] Aspartimide formation and diketopiperazine formation are also common challenges in SPPS.[4]

  • Disulfide Bond Formation: Achieving efficient and correct disulfide bond formation without significant side products can be challenging.[6][7]

  • Purification: Separating the target cyclic peptide from impurities generated during synthesis requires optimized purification protocols.[8]

Q3: Which protecting groups are recommended for the cysteine residues in CSTSMLKAC synthesis?

A3: For the synthesis of a single disulfide bond peptide like CSTSMLKAC, using a trityl (Trt) protecting group for both cysteine residues is a common and effective strategy.[9] The Trt group is stable during the Fmoc-SPPS cycles but is readily removed during the final cleavage from the resin with trifluoroacetic acid (TFA), allowing for subsequent disulfide bond formation in solution.[9]

Q4: What are the options for forming the disulfide bond in CSTSMLKAC?

A4: There are two primary strategies for disulfide bond formation:

  • In-solution oxidation: After cleaving the linear peptide from the resin and removing the cysteine protecting groups, the peptide is dissolved in a dilute solution and oxidized to form the disulfide bond. Air oxidation or the use of oxidizing agents like dimethyl sulfoxide (B87167) (DMSO) are common methods.[10]

  • On-resin oxidation: The disulfide bond can be formed while the peptide is still attached to the solid support.[6] This can sometimes offer advantages in terms of minimizing intermolecular side reactions.[6]

Troubleshooting Guides

Issue 1: Low Crude Peptide Yield
Symptom Potential Cause Troubleshooting Action
Mass spectrometry (MS) analysis shows a high proportion of truncated or deletion sequences.Incomplete Fmoc deprotection or amino acid coupling.[3]- Ensure fresh, high-quality piperidine (B6355638) solution for deprotection. - Increase coupling time or perform a double coupling for difficult amino acids. - Use a more efficient coupling reagent like HBTU/HOBt.[11]
Low overall recovery of peptide after cleavage.Premature cleavage of the peptide from the resin.- If using a highly acid-labile resin, consider switching to a more robust one. - Avoid prolonged exposure to acidic conditions during synthesis.
Resin beads are clumping together during synthesis.Peptide aggregation on the resin.[4]- Switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP). - Incorporate a chaotropic salt like LiCl into the wash steps.[12] - Consider using a lower-loading resin to reduce inter-chain interactions.[12]
Issue 2: Inefficient Disulfide Bond Formation
Symptom Potential Cause Troubleshooting Action
MS analysis shows a significant amount of linear peptide after oxidation.Incomplete oxidation.- Increase the reaction time for oxidation. - Optimize the concentration of the oxidizing agent. - Ensure the pH of the solution is optimal for disulfide bond formation (typically slightly basic, pH 8-9).[10]
Presence of dimeric or oligomeric species in the crude product.High peptide concentration during in-solution oxidation leading to intermolecular disulfide bond formation.- Perform the in-solution oxidation at a lower peptide concentration (e.g., 0.1 mg/mL).[10]
Multiple peaks with the correct mass in HPLC, suggesting disulfide isomers.Incorrect disulfide bond formation (less common for a single disulfide).- Ensure complete removal of cysteine protecting groups before oxidation. - Consider a directed disulfide bond formation strategy if isomers are a persistent issue.
Issue 3: Purity Issues in the Final Product
Symptom Potential Cause Troubleshooting Action
MS analysis shows peaks corresponding to +16 Da or +32 Da of the target peptide.Oxidation of the methionine residue to sulfoxide or sulfone.- Use scavengers like thioanisole (B89551) in the cleavage cocktail. - Degas all solvents to minimize oxidation during synthesis and purification.
Presence of unexpected adducts on cysteine residues.Alkylation of the free thiol groups by carbocations generated during cleavage.[4]- Use a cleavage cocktail containing scavengers such as triisopropylsilane (B1312306) (TIS) and 1,2-ethanedithiol (B43112) (EDT).[4]
Broad or tailing peaks during RP-HPLC purification.Poor solubility of the peptide or interaction with the column material.- Optimize the mobile phase composition and gradient. - Consider using a different stationary phase or adding ion-pairing agents.[8]

Quantitative Data Summary

The following table summarizes typical analytical data for commercially available CSTSMLKAC (disulfide).

Parameter Typical Value Method of Analysis
Purity≥ 99.5%[13]Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[13]
Molecular Weight (Observed)Consistent with theoretical massMass Spectrometry (MS)[13]
AppearanceWhite to off-white powderVisual Inspection

Note: Large-scale synthesis yields are highly dependent on the specific protocol, scale, and equipment used and are therefore not presented as a single value.

Experimental Protocols

Solid-Phase Peptide Synthesis (Fmoc-SPPS) of Linear CSTSMLKAC

This protocol describes the manual synthesis of the linear CSTSMLKAC peptide on a rink amide resin.

  • Resin Swelling: Swell the rink amide resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's amine.[14]

  • Washing: Wash the resin thoroughly with DMF (5 times) and then with dichloromethane (B109758) (DCM) (3 times).

  • Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid (Fmoc-Cys(Trt)-OH) by dissolving it with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.[11]

    • Add the activated amino acid solution to the resin and allow it to react for 2 hours.

    • Monitor the coupling reaction using a qualitative test like the Kaiser test.[14]

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence (Ala, Lys(Boc), Met, Leu, Ser(tBu), Thr(tBu), Ser(tBu), Cys(Trt)).

  • Final Fmoc Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection (step 2).

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, DCM, and methanol, and then dry it under vacuum.

Cleavage and Deprotection
  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / 1,2-Ethanedithiol (EDT) / Water (92.5:2.5:2.5:2.5 v/v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature.[6]

  • Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding cold diethyl ether.

  • Washing and Drying: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude linear peptide under vacuum.

Disulfide Bond Formation (In-solution Oxidation)
  • Dissolution: Dissolve the crude linear peptide in a solution of 50% acetonitrile (B52724) in water at a low concentration (e.g., 0.1 mg/mL).

  • pH Adjustment: Adjust the pH of the solution to 8.0-8.5 using a dilute ammonium (B1175870) hydroxide (B78521) solution.

  • Oxidation: Stir the solution vigorously, open to the atmosphere, for 24-48 hours to allow for air oxidation to form the disulfide bond.[10]

  • Monitoring: Monitor the progress of the cyclization by taking aliquots and analyzing them by RP-HPLC and MS.

  • Lyophilization: Once the reaction is complete, acidify the solution with a small amount of acetic acid and lyophilize to obtain the crude cyclic peptide.

Purification by RP-HPLC
  • Column: Use a preparative C18 reversed-phase column.

  • Mobile Phase:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: Develop a suitable linear gradient of mobile phase B to elute the peptide. A typical gradient might be 10-50% B over 40 minutes.

  • Detection: Monitor the elution at 220 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical RP-HPLC and MS. Pool the pure fractions and lyophilize to obtain the final CSTSMLKAC (disulfide) peptide.

Visualizations

spss_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_cyclization Disulfide Bond Formation cluster_purification Purification Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling Wash2 Washing Coupling->Wash2 Wash1->Coupling Wash2->Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Drying Resin Drying Final_Deprotection->Drying Cleavage TFA Cleavage Drying->Cleavage Precipitation Ether Precipitation Cleavage->Precipitation Crude_Linear Crude Linear Peptide Precipitation->Crude_Linear Oxidation In-Solution Oxidation Crude_Linear->Oxidation Crude_Cyclic Crude Cyclic Peptide Oxidation->Crude_Cyclic RP_HPLC Preparative RP-HPLC Crude_Cyclic->RP_HPLC Lyophilization Lyophilization RP_HPLC->Lyophilization Final_Product Pure CSTSMLKAC (disulfide) Lyophilization->Final_Product

Caption: Workflow for the synthesis of CSTSMLKAC (disulfide).

troubleshooting_logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions Low_Yield Low Yield Incomplete_Reaction Incomplete Coupling/ Deprotection Low_Yield->Incomplete_Reaction Aggregation Peptide Aggregation Low_Yield->Aggregation Impurity Impurity Detected Side_Reactions Side Reactions (Oxidation, Alkylation) Impurity->Side_Reactions Inefficient_Cyclization Inefficient Cyclization Oxidation_Issues Suboptimal Oxidation Conditions Inefficient_Cyclization->Oxidation_Issues Concentration High Peptide Concentration Inefficient_Cyclization->Concentration Optimize_SPPS Optimize SPPS Conditions (Time, Reagents) Incomplete_Reaction->Optimize_SPPS Modify_Solvent Modify Solvent System/ Use Chaotropic Salts Aggregation->Modify_Solvent Use_Scavengers Use Scavengers in Cleavage Cocktail Side_Reactions->Use_Scavengers Optimize_Oxidation Optimize pH, Time, and Oxidant Oxidation_Issues->Optimize_Oxidation Dilute_Solution Perform Oxidation in Dilute Solution Concentration->Dilute_Solution

Caption: Troubleshooting logic for CSTSMLKAC synthesis.

References

Technical Support Center: Optimizing CSTSMLKAC Concentration for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the cardiac-targeting peptide CSTSMLKAC in in vivo studies. The information is tailored for scientists and professionals in drug development engaged in preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is CSTSMLKAC and what is its primary function in vivo?

A1: CSTSMLKAC is a nine-amino-acid cyclic peptide identified through in vivo phage display.[1][2] Its primary function is to selectively home to ischemic (blood-deficient) heart tissue.[1][2] This targeting ability makes it a valuable molecular tool for delivering therapeutic and diagnostic agents specifically to the injured myocardium following systemic intravenous administration.[1]

Q2: What is the proposed mechanism of action for CSTSMLKAC's targeting ability?

A2: The precise molecular target of CSTSMLKAC on ischemic cardiac tissue is still under investigation. However, it is known to preferentially bind to the ischemic myocardium compared to healthy heart tissue and other organs.[1] This suggests that the peptide recognizes a specific receptor or molecular signature that is upregulated or exposed in the heart during ischemic conditions.

Q3: What are the common applications of CSTSMLKAC in in vivo research?

A3: CSTSMLKAC is primarily used as a targeting ligand to deliver various payloads to the ischemic heart. Published research demonstrates its use in:

  • Fusion Proteins: A fusion protein of CSTSMLKAC with Sumo-mCherry was shown to accumulate in the ischemic left ventricle of mice after intravenous injection.[1]

  • Engineered Exosomes: Exosomes displaying CSTSMLKAC on their surface (via fusion with the Lamp2b protein) showed enhanced targeting and therapeutic effects in a mouse model of myocardial infarction.

  • Mitochondrial Delivery: A conjugate of CSTSMLKAC with a triphenylphosphonium (TPP+) cation has been used to deliver mitochondria to the ischemic myocardium to improve cellular energetics.

Q4: What is a recommended starting concentration for in vivo studies with CSTSMLKAC in mice?

A4: There is limited publicly available dose-ranging data specifically for CSTSMLKAC. However, based on studies with other cardiac-targeting peptides and general principles of peptide administration, a pilot dose-response study is highly recommended. For a similar cardiac-targeting peptide (CTP), doses ranging from 150 µg/kg for toxicity studies to 10 mg/kg for biodistribution imaging have been used in mice.[3][4] Therefore, a starting range of 100 µg/kg to 10 mg/kg administered intravenously could be considered for initial dose-finding experiments.

Q5: How can I assess the targeting efficacy of my CSTSMLKAC conjugate in vivo?

A5: Several methods can be employed to evaluate the biodistribution and target engagement of CSTSMLKAC conjugates:

  • In Vivo Imaging: If the payload is fluorescent or radiolabeled, non-invasive imaging techniques like fluorescence imaging or positron emission tomography (PET) can track the accumulation of the conjugate in the heart and other organs over time.[5][6]

  • Ex Vivo Organ Analysis: Following euthanasia, major organs can be harvested, and the concentration of the CSTSMLKAC conjugate can be quantified using techniques such as:

    • ELISA: If the conjugate is a protein, a specific ELISA can be used.[1]

    • Fluorescence Microscopy: For fluorescently labeled conjugates, tissue sections can be imaged to visualize localization within the heart.[3]

    • Mass Spectrometry: This can provide highly sensitive and specific quantification of the peptide or its payload in tissue homogenates.[6]

  • Target Engagement Assays: These advanced techniques can confirm that the peptide is interacting with its intended target.[7][8][9][10][11]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Lack of Observed Biological Effect 1. Suboptimal Peptide Concentration: The dose may be too low to achieve a therapeutic effect. 2. Poor Peptide Solubility or Aggregation: The peptide may not be fully dissolved, reducing its effective concentration.[12][13][14] 3. Peptide Instability: The peptide may be degrading in circulation before reaching the target.[12][15] 4. Inefficient Payload Delivery: The linker between CSTSMLKAC and the payload may be unstable or the payload may not be released effectively.1. Conduct a dose-escalation study to identify the optimal concentration. 2. Ensure the peptide is fully dissolved in a suitable, sterile solvent. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary before dilution in an aqueous buffer.[13] Perform solubility tests with a small aliquot first. 3. Assess the in vivo stability of the peptide. Consider modifications like cyclization or using D-amino acids to enhance stability.[12] 4. Re-evaluate the design of the conjugate and the linker chemistry.
High Off-Target Accumulation (e.g., in Liver or Kidneys) 1. Natural Clearance Pathways: Peptides are often cleared by the kidneys and liver.[5][16][17] 2. Non-Specific Binding: The payload or the peptide itself may have an affinity for other tissues. 3. Saturation of Target Sites: At high concentrations, the target sites in the ischemic heart may become saturated, leading to increased circulation and clearance by other organs.1. This is a common characteristic of in vivo peptide delivery. Optimize the dose to maximize target accumulation while minimizing off-target effects. 2. Include a control group with an untargeted version of the payload to assess its intrinsic biodistribution. 3. Perform a dose-response study and analyze the biodistribution at different concentrations to identify a dose that provides optimal targeting with acceptable off-target accumulation.
Variability in Experimental Results 1. Inconsistent Peptide Preparation: Variations in dissolving and diluting the peptide can lead to inconsistent dosing. 2. Animal Model Variability: The extent of myocardial ischemia may vary between animals, affecting the level of CSTSMLKAC target expression. 3. Timing of Administration and Analysis: The pharmacokinetics of peptides can be rapid, so the timing of administration relative to the ischemic event and the timing of analysis are critical.[16]1. Prepare a fresh, high-concentration stock solution and create single-use aliquots to avoid repeated freeze-thaw cycles.[18] Ensure consistent and thorough mixing. 2. Standardize the surgical procedure for inducing myocardial ischemia to minimize variability. 3. Establish a strict timeline for peptide administration and sample collection based on pharmacokinetic pilot studies.
Toxicity or Adverse Events in Animals 1. High Peptide Concentration: The administered dose may be above the maximum tolerated dose. 2. Immunogenicity: The peptide or the conjugate may elicit an immune response.[12][19] 3. Payload-Related Toxicity: The therapeutic or diagnostic agent conjugated to CSTSMLKAC may be causing toxicity. 4. Vehicle Toxicity: The solvent used to dissolve the peptide may be causing adverse effects.1. Conduct a dose-escalation study to determine the maximum tolerated dose. 2. Monitor for signs of an immune reaction. While short peptides are generally less immunogenic, this possibility should be considered.[19] 3. Include a control group receiving the payload without the targeting peptide. 4. Run a vehicle-only control group to ensure the solvent is not causing the observed toxicity.

Experimental Protocols

Protocol 1: In Vivo Dose-Response and Biodistribution Study of a Fluorescently Labeled CSTSMLKAC Conjugate
  • Peptide Conjugate Preparation:

    • Synthesize CSTSMLKAC with a fluorescent label (e.g., Cy5.5).

    • Purify the labeled peptide by HPLC.

    • Reconstitute the lyophilized peptide in sterile, pyrogen-free water or a suitable buffer to create a high-concentration stock solution. Aliquot and store at -80°C.

  • Animal Model:

    • Use a validated mouse model of myocardial ischemia-reperfusion injury.

  • Dose-Response Study Design:

    • Divide animals into at least four groups (n=5 per group):

      • Group 1: Vehicle control (e.g., saline).

      • Group 2: Low dose (e.g., 100 µg/kg).

      • Group 3: Medium dose (e.g., 1 mg/kg).

      • Group 4: High dose (e.g., 10 mg/kg).

  • Administration:

    • Administer the designated dose of the fluorescent CSTSMLKAC conjugate via intravenous (tail vein) injection at a specified time point after the induction of ischemia.

  • In Vivo Imaging:

    • At various time points post-injection (e.g., 30 min, 1h, 4h, 24h), perform in vivo fluorescence imaging to monitor the biodistribution of the conjugate.

  • Ex Vivo Analysis:

    • At the final time point, euthanize the animals and perfuse with saline.

    • Harvest the heart, liver, kidneys, spleen, lungs, and brain.

    • Image the whole organs to quantify fluorescence intensity.

    • For detailed localization, embed the heart in OCT, cryosection, and perform fluorescence microscopy.

Protocol 2: Assessment of Peptide Stability in Mouse Plasma
  • Peptide Preparation:

    • Reconstitute CSTSMLKAC to a known concentration in a suitable buffer.

  • Plasma Incubation:

    • Obtain fresh mouse plasma.

    • Spike the plasma with the CSTSMLKAC peptide to a final concentration relevant to the in vivo study.

    • Incubate the mixture at 37°C.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h), take an aliquot of the plasma-peptide mixture.

    • Immediately add a protease inhibitor cocktail and quench the reaction by adding an organic solvent (e.g., acetonitrile) to precipitate plasma proteins.

  • Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant for the concentration of intact CSTSMLKAC using LC-MS/MS.

  • Data Interpretation:

    • Plot the concentration of intact peptide versus time to determine the in vitro plasma half-life.

Visualizations

Signaling_Pathway_Ischemic_Myocardium cluster_ischemia Ischemic Myocardium cluster_delivery Therapeutic Delivery Ischemia Ischemia Upregulated Receptor Upregulated Receptor Ischemia->Upregulated Receptor Induces Expression Therapeutic_Effect Therapeutic Effect (e.g., Reduced Apoptosis) Upregulated Receptor->Therapeutic_Effect Initiates CSTSMLKAC_Conjugate CSTSMLKAC-Payload CSTSMLKAC_Conjugate->Upregulated Receptor Binds to

Caption: CSTSMLKAC targeting mechanism in ischemic myocardium.

Experimental_Workflow_Optimization cluster_prep Preparation cluster_dose Dose-Response Study cluster_analysis Analysis & Optimization A Reconstitute CSTSMLKAC Conjugate B Administer Low, Medium, High Doses to Ischemic Mouse Model A->B C In Vivo Imaging (Biodistribution) B->C D Ex Vivo Organ Analysis (Quantification) B->D E Determine Optimal Dose (Max Target vs. Min Off-Target) C->E D->E F Assess Therapeutic Efficacy at Optimal Dose E->F

References

Technical Support Center: CSTSMLKAC-Nanoparticle Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CSTSMLKAC-nanoparticle conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful conjugation of the CSTSMLKAC peptide to nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind CSTSMLKAC-nanoparticle conjugation?

A1: Peptide-nanoparticle conjugation involves the formation of a stable covalent bond between the CSTSMLKAC peptide and the surface of a nanoparticle.[1][2] This process typically utilizes functional groups on both the peptide (e.g., primary amines, thiols) and the nanoparticle (e.g., carboxyl groups, maleimides) to create a bioconjugate with combined properties for applications such as targeted drug delivery, imaging, and diagnostics.[1][3]

Q2: Which functional groups on the CSTSMLKAC peptide can be used for conjugation?

A2: The CSTSMLKAC peptide sequence contains several functional groups amenable to conjugation. The most common are:

  • N-terminal primary amine: The free amine group at the beginning of the peptide sequence.

  • Lysine (K) side chain: The primary amine in the side chain of lysine.

  • Cysteine (C) side chain: The thiol group in the side chain of cysteine offers a specific site for conjugation via thiol-maleimide chemistry.[4]

Q3: What are the most common chemistries used for conjugating peptides to nanoparticles?

A3: The choice of conjugation chemistry depends on the available functional groups on the nanoparticle and the peptide. Common strategies include:

  • EDC/NHS Chemistry: This is a popular method for coupling primary amines (on the peptide) to carboxyl groups (on the nanoparticle).[5] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl group, and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) stabilizes the active intermediate, which then reacts with an amine to form a stable amide bond.[6]

  • Thiol-Maleimide Chemistry: This method provides high specificity by forming a stable thioether bond between a thiol group (e.g., from a cysteine residue in the peptide) and a maleimide (B117702) group on the nanoparticle surface.[4]

  • Click Chemistry: Reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) offer high efficiency and specificity.[4] This requires one molecule to have an azide (B81097) group and the other an alkyne group.

Q4: How can I confirm that the CSTSMLKAC peptide has successfully conjugated to my nanoparticles?

A4: Several analytical techniques can be used to characterize the conjugate and confirm successful conjugation:

  • UV-Vis Spectroscopy: A shift in the plasmon peak of metallic nanoparticles (like gold) can indicate a change in the surface environment due to peptide conjugation.

  • Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter of the nanoparticles can suggest the presence of the peptide on the surface.

  • Zeta Potential Measurement: A change in the surface charge of the nanoparticles post-conjugation can indicate the presence of the charged peptide.[7]

  • Gel Electrophoresis: Conjugated nanoparticles will have a different migration pattern compared to unconjugated ones.[8][9]

  • Fourier-Transform Infrared Spectroscopy (FTIR): The appearance of characteristic amide bond peaks can confirm covalent linkage.

  • Quantification Assays: Indirect methods like BCA or TNBS assays can be used to quantify the amount of peptide conjugated to the nanoparticles.[10][11]

Troubleshooting Guide

Problem 1: Low Conjugation Efficiency

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Suboptimal pH The pH of the reaction buffer is critical for efficient conjugation. For EDC/NHS chemistry, the activation step is most efficient at a pH of 4.5-6.0, while the coupling step to primary amines is favored at a pH of 7.2-8.5. For gold nanoparticles, a pH of 7-8 is often optimal for antibody conjugation.
Inactive Reagents EDC is moisture-sensitive and can hydrolyze over time. Ensure that your EDC and NHS are fresh and have been stored properly. Prepare solutions of these reagents immediately before use.
Incorrect Buffer Composition Buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate) will compete with the reaction and should be avoided. MES buffer is suitable for the activation step, and PBS or borate (B1201080) buffer is often used for the coupling step.[6]
Inappropriate Reagent Ratios The molar ratio of peptide to nanoparticles and EDC/NHS to carboxyl groups can significantly impact efficiency. It is recommended to perform optimization experiments with varying ratios.
Steric Hindrance The structure of the CSTSMLKAC peptide or the surface of the nanoparticle may sterically hinder the reaction. Consider introducing a spacer arm to the peptide or nanoparticle to increase the accessibility of the reactive groups.
Problem 2: Nanoparticle Aggregation during or after Conjugation

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Loss of Colloidal Stability The conjugation process can alter the surface charge of the nanoparticles, leading to a loss of electrostatic repulsion and subsequent aggregation. Ensure the reaction buffer has an appropriate ionic strength to maintain stability.
Cross-linking between Nanoparticles If the peptide has multiple reactive groups, it can act as a cross-linker, causing nanoparticle aggregation.[12] This is more likely to occur with multi-amine peptides in carbodiimide (B86325) chemistry.[12] Using a peptide with a single reactive site (e.g., a unique cysteine) can mitigate this.
High Nanoparticle Concentration High concentrations of nanoparticles can increase the likelihood of aggregation.[13] Follow recommended concentration guidelines for your specific nanoparticles.
Inefficient Quenching Unreacted activated groups on the nanoparticle surface can lead to non-specific interactions and aggregation. After the conjugation reaction, quench any remaining active sites with a small molecule containing a primary amine, such as ethanolamine (B43304) or glycine.[6]
Problem 3: Non-Specific Binding

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Hydrophobic or Electrostatic Interactions Peptides and nanoparticles can interact non-covalently through hydrophobic or electrostatic forces. This can lead to the adsorption of the peptide onto the nanoparticle surface rather than covalent conjugation.
Insufficient Blocking After conjugation, the nanoparticle surface may still have exposed areas that can non-specifically bind other molecules. Use a blocking agent, such as bovine serum albumin (BSA) or polyethylene (B3416737) glycol (PEG), to passivate the surface and prevent non-specific interactions.[13]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of CSTSMLKAC to Carboxylated Nanoparticles

This protocol describes a general method for conjugating an amine-containing peptide to carboxylated nanoparticles.[6]

Materials:

  • Carboxylated Nanoparticles

  • CSTSMLKAC Peptide

  • Activation Buffer: 50 mM MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Ethanolamine, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween-20

  • Storage Buffer: PBS with a suitable preservative (e.g., 0.02% sodium azide)

Procedure:

  • Nanoparticle Preparation:

    • Resuspend the carboxylated nanoparticles in Activation Buffer.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

    • Add EDC and Sulfo-NHS to the nanoparticle suspension.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Washing:

    • Remove excess EDC and Sulfo-NHS by centrifuging the nanoparticles and resuspending them in Coupling Buffer. Repeat this washing step twice.

  • Conjugation:

    • Dissolve the CSTSMLKAC peptide in Coupling Buffer.

    • Add the peptide solution to the activated nanoparticle suspension.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add the Quenching Solution to the reaction mixture to block any unreacted NHS-esters.

    • Incubate for 30 minutes at room temperature.

  • Final Washing:

    • Wash the conjugated nanoparticles three times with Washing Buffer to remove unbound peptide and quenching agent.

  • Storage:

    • Resuspend the final conjugate in Storage Buffer and store at 4°C.

Protocol 2: Quantification of Conjugated Peptide using UV-Vis Spectroscopy

This protocol is suitable for quantifying peptides containing tryptophan or tyrosine residues by measuring absorbance at 280 nm.

Procedure:

  • After the final washing step of the conjugation protocol, collect the supernatant from each wash.

  • Measure the absorbance of the initial peptide solution and each supernatant at 280 nm using a UV-Vis spectrophotometer.

  • Use the Beer-Lambert law (A = εcl) and the extinction coefficient of the CSTSMLKAC peptide to calculate the concentration of unbound peptide in the supernatants.

  • The amount of conjugated peptide is the initial amount minus the total amount of unbound peptide in the washes.

Visualizations

experimental_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_finalization Finalization Step start Carboxylated Nanoparticles in Activation Buffer add_reagents Add EDC and Sulfo-NHS start->add_reagents incubate_activation Incubate 15-30 min add_reagents->incubate_activation wash_1 Wash with Coupling Buffer (2x) incubate_activation->wash_1 add_peptide Add CSTSMLKAC Peptide wash_1->add_peptide incubate_conjugation Incubate 2-4 hours add_peptide->incubate_conjugation quench Quench with Ethanolamine incubate_conjugation->quench wash_2 Wash with Washing Buffer (3x) quench->wash_2 final_product Final CSTSMLKAC-Nanoparticle Conjugate wash_2->final_product

Caption: Workflow for EDC/NHS conjugation of CSTSMLKAC to nanoparticles.

troubleshooting_logic cluster_efficiency_solutions Efficiency Solutions cluster_aggregation_solutions Aggregation Solutions start Conjugation Experiment check_efficiency Low Conjugation Efficiency? start->check_efficiency check_aggregation Nanoparticle Aggregation? check_efficiency->check_aggregation No ph Optimize pH check_efficiency->ph Yes reagents Check Reagent Activity check_efficiency->reagents Yes buffer Verify Buffer Composition check_efficiency->buffer Yes successful_conjugation Successful Conjugation check_aggregation->successful_conjugation No stability Check Colloidal Stability check_aggregation->stability Yes crosslinking Avoid Peptide Cross-linking check_aggregation->crosslinking Yes concentration Adjust Nanoparticle Concentration check_aggregation->concentration Yes ph->start Re-run Experiment reagents->start Re-run Experiment buffer->start Re-run Experiment stability->start Re-run Experiment crosslinking->start Re-run Experiment concentration->start Re-run Experiment

Caption: Troubleshooting logic for CSTSMLKAC-nanoparticle conjugation.

signaling_pathway np_conjugate CSTSMLKAC-Nanoparticle Conjugate receptor Target Cell Receptor np_conjugate->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape Lysosomal\nDegradation Lysosomal Degradation endosome->Lysosomal\nDegradation No Escape payload_release Payload Release (e.g., Drug) escape->payload_release Yes cellular_effect Therapeutic Effect payload_release->cellular_effect

Caption: Targeted delivery signaling pathway of a nanoparticle conjugate.

References

reducing off-target binding of CSTSMLKAC peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target binding of therapeutic peptides like CSTSMLKAC.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of off-target binding for the CSTSMLKAC peptide?

Off-target binding of the CSTSMLKAC peptide can arise from several factors:

  • Electrostatic Interactions: The net charge of the peptide at physiological pH can lead to non-specific binding to oppositely charged molecules or cell surface components.

  • Hydrophobic Interactions: Exposed hydrophobic residues within the peptide sequence can interact non-specifically with hydrophobic patches on proteins or lipid bilayers.

  • Sequence Homology: The peptide may share sequence or structural motifs with the binding sites of unintended targets.

  • Peptide Aggregation: At high concentrations, peptides can form aggregates that may bind non-specifically to various surfaces or proteins.

Q2: How can I predict potential off-target binders of CSTSMLKAC?

Predicting off-target interactions is a crucial step in preclinical development. Several computational and experimental approaches can be employed:

  • In Silico Screening: Utilize bioinformatics tools and databases to screen for proteins with sequence or structural homology to the intended target of CSTSMLKAC. Tools like BLAST (Basic Local Alignment Search Tool) can be used for sequence similarity searches.

  • Protein Arrays: High-density protein microarrays containing a large portion of the human proteome can be used to experimentally identify potential off-target binders.

  • Cell-Based Profiling: Employ cell lines that do not express the intended target to identify non-specific binding and functional effects.

Troubleshooting Guides

This section provides structured guidance to address specific issues encountered during your experiments.

Issue 1: High Background Signal in Binding Assays (e.g., ELISA, SPR)

High background signal often indicates non-specific binding of the CSTSMLKAC peptide to the assay surface or other reagents.

Troubleshooting Workflow: High Background Signal

G cluster_0 Troubleshooting High Background in Binding Assays Start High Background Signal Detected Blockers Increase Concentration or Change Blocking Agent (e.g., BSA, non-fat milk, casein) Start->Blockers Detergents Add/Increase Detergent Concentration in Buffers (e.g., Tween-20, Triton X-100) Start->Detergents IonicStrength Optimize Ionic Strength of Buffers (e.g., adjust NaCl conc.) Start->IonicStrength PeptideConc Reduce Peptide Concentration Start->PeptideConc Check Is Background Signal Reduced? Blockers->Check Detergents->Check IonicStrength->Check PeptideConc->Check Success Problem Resolved Check->Success Yes FurtherOpt Further Optimization Required (e.g., peptide modification) Check->FurtherOpt No

Caption: Workflow for troubleshooting high background signals.

Quantitative Data Summary: Buffer Optimization

ParameterCondition 1Condition 2Condition 3Result
Blocking Agent 1% BSA5% BSA5% Non-fat Milk5% BSA showed a 30% reduction in background.
Detergent (Tween-20) 0.05%0.1%0.2%0.1% provided the optimal signal-to-noise ratio.
NaCl Concentration 100 mM150 mM200 mM150 mM significantly reduced non-specific binding.

Experimental Protocol: Optimizing Blocking in ELISA

  • Coat a 96-well plate with the target protein and incubate overnight at 4°C.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Prepare different blocking buffers:

    • Buffer A: 1% BSA in PBS

    • Buffer B: 5% BSA in PBS

    • Buffer C: 5% non-fat dry milk in PBS

  • Add 200 µL of each blocking buffer to respective wells and incubate for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the CSTSMLKAC peptide (at a concentration known to cause high background) to the wells and incubate for 1 hour.

  • Proceed with standard ELISA detection steps.

  • Compare the signal from wells with no target protein (background) across the different blocking conditions to identify the most effective agent.

Issue 2: Inconsistent Results in Cell-Based Assays

Variability in cell-based assays can be due to non-specific interactions of the peptide with cell culture components or the cells themselves.

Troubleshooting Workflow: Inconsistent Cell-Based Assay Results

G cluster_1 Troubleshooting Inconsistent Cell-Based Assays Start Inconsistent Results Observed Serum Test in Serum-Free vs. Serum-Containing Media Start->Serum NegativeControl Use a Scrambled Peptide Negative Control Start->NegativeControl Analysis Analyze Results Serum->Analysis NegativeControl->Analysis CellDensity Optimize Cell Seeding Density CellDensity->Analysis IncubationTime Vary Peptide Incubation Time IncubationTime->Analysis Consistent Results are Consistent Analysis->Consistent Yes Reassess Reassess Assay Parameters Analysis->Reassess No G cluster_2 Peptide Modification to Reduce Off-Target Binding Problem High Off-Target Binding PEGylation PEGylation (Increases hydrophilicity, shields from proteases) Problem->PEGylation AminoAcidSub Amino Acid Substitution (e.g., replace hydrophobic residues with polar ones) Problem->AminoAcidSub Cyclization Peptide Cyclization (Constrains conformation, may improve specificity) Problem->Cyclization Outcome Reduced Off-Target Binding & Improved Pharmacokinetics PEGylation->Outcome AminoAcidSub->Outcome Cyclization->Outcome

Technical Support Center: Enhancing the Targeting Efficiency of CSTSMLKAC Exosomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the targeting efficiency of CSTSMLKAC exosomes.

Frequently Asked Questions (FAQs)

Q1: What is the CSTSMLKAC peptide and how does it enhance exosome targeting?

A1: The CSTSMLKAC peptide is an ischemic myocardium-targeting peptide (IMTP).[1][2][3] When displayed on the surface of exosomes, it acts as a homing device, directing the exosomes to ischemic (oxygen-deprived) heart tissue.[1][4] This targeted delivery is crucial for concentrating therapeutic payloads at the site of injury, such as in the case of myocardial infarction.[1][2][5]

Q2: What is the most common method for attaching the CSTSMLKAC peptide to exosomes?

A2: The most prevalent method is genetic engineering of the exosome-producing cells.[6][7] This typically involves creating a fusion protein consisting of a common exosomal membrane protein, such as Lamp2b, and the CSTSMLKAC peptide.[1][2][8] The gene for this fusion protein is then introduced into the parent cells (e.g., mesenchymal stem cells or HEK293 cells) via a vector like a lentivirus.[1][2] These genetically modified cells then naturally produce exosomes that display the CSTSMLKAC peptide on their surface.[6][9]

Q3: Are there alternative methods to genetic engineering for modifying exosomes with CSTSMLKAC?

A3: Yes, chemical modification is an alternative approach.[6][10] This can involve conjugating the CSTSMLKAC peptide to the exosome surface using chemical linkers. For instance, a DOPE-NHS linker can be used to attach the peptide to the lipid bilayer of the exosome.[5] Physical modifications, such as hydrophobic insertion or fusion with peptide-decorated liposomes, are also being explored to create hybrid exosomes with enhanced targeting capabilities.[6]

Q4: How can I verify that the CSTSMLKAC peptide is successfully displayed on my exosomes?

A4: Successful surface modification can be confirmed through several methods. Western blotting can be used to detect the fusion protein (e.g., Lamp2b-CSTSMLKAC) in exosome lysates. Flow cytometry with an antibody that recognizes the CSTSMLKAC peptide can also be used to analyze the surface display on intact exosomes.

Q5: What are the key in vitro and in vivo models for testing the targeting efficiency of CSTSMLKAC exosomes?

A5:

  • In vitro : A common model involves using hypoxia-injured cardiomyocytes, such as the H9C2 cell line.[1][2] The uptake of fluorescently labeled CSTSMLKAC exosomes by these cells can be compared to the uptake of unmodified exosomes using techniques like flow cytometry and confocal microscopy.[1][11]

  • In vivo : A mouse or rat model of myocardial infarction (MI) is typically used.[1][2][5] Fluorescently labeled CSTSMLKAC exosomes are administered intravenously, and their accumulation in the ischemic heart tissue is monitored using in vivo imaging systems.[1] Ex vivo imaging of major organs is also performed to assess targeting specificity and biodistribution.[1]

Troubleshooting Guides

Issue Potential Cause(s) Suggested Solution(s)
Low yield of engineered exosomes after cell culture 1. Low transfection/transduction efficiency of the parent cells.[2]2. The fusion protein may be cytotoxic or affect exosome biogenesis.3. Suboptimal cell culture conditions.1. Optimize the transfection or transduction protocol. Confirm the expression of the fusion protein in the parent cells via Western blot or qPCR.[2]2. Consider using a different exosomal membrane protein for fusion or a different promoter to control the expression level.3. Ensure optimal cell density, media composition, and collection time for exosome production.
CSTSMLKAC peptide is not detected on the exosome surface 1. The fusion protein is not correctly sorted into exosomes.2. The peptide epitope is hidden or inaccessible.3. Issues with the detection antibody.1. Confirm the presence of the fusion protein in the cell lysate. If it's present in the cells but not in the exosomes, the sorting signal may be disrupted. Consider fusing the peptide to a different location on the membrane protein or using a different protein altogether.2. Try different antibodies that recognize different parts of the peptide or the fusion protein. Use a non-denaturing gel for Western blotting if the antibody epitope is conformation-dependent.3. Validate your antibody using a positive control, such as the synthetic peptide itself.
No significant increase in targeting efficiency in vitro 1. The target cells are not in an appropriate state (e.g., not sufficiently hypoxic).2. The concentration of exosomes is too high, leading to non-specific uptake.3. Issues with the labeling dye affecting peptide function.1. Ensure that the in vitro model mimics the ischemic condition. For example, confirm that hypoxia-inducible factors are upregulated in the target cells.2. Perform a dose-response experiment to find the optimal exosome concentration for specific targeting.[12]3. Use a different fluorescent label or a labeling method that is less likely to interfere with the peptide's binding activity. Test the binding of labeled versus unlabeled exosomes.
High off-target accumulation of exosomes in vivo 1. Rapid clearance of exosomes by the mononuclear phagocyte system (MPS) in the liver and spleen.[5]2. Non-specific binding of exosomes to other tissues.1. To reduce MPS uptake, a pre-blocking step can be implemented before injecting the therapeutic exosomes.[5]2. Further engineering of the exosome surface, for example with PEGylation, can help to reduce non-specific interactions and increase circulation time.[13]
Variability in experimental results 1. Inconsistent exosome isolation and purification.[14][15]2. Lack of proper characterization of exosome preparations.3. Differences in animal models or surgical procedures.1. Standardize the exosome isolation protocol. Ultracentrifugation, size-exclusion chromatography, and immunoaffinity capture are common methods, each with its own pros and cons.[14][16]2. Thoroughly characterize each batch of exosomes for size, concentration (e.g., via Nanoparticle Tracking Analysis), and protein markers (e.g., CD9, CD63, TSG101) to ensure consistency.[14]3. Standardize the animal model and surgical procedures for creating myocardial ischemia to reduce biological variability.

Quantitative Data Summary

Table 1: In Vitro Uptake of CSTSMLKAC Exosomes

Cell LineConditionExosome TypeUptake Efficiency (%)Fold Increase vs. BlankReference
H9C2HypoxiaIMTP-Exosomes43.96 ± 1.21~1.14[1]
H9C2HypoxiaBlank-Exosomes38.66 ± 0.86-[1]
HL-1NormoxiaExoCTP-~13.03 (transwell assay)[5]
HL-1NormoxiaExoScr--[5]

Table 2: In Vivo Biodistribution of CSTSMLKAC Exosomes

Animal ModelTime PointExosome TypeTarget Organ Accumulation (Fluorescence Intensity)Off-Target OrgansReference
Mouse (MI)72 hoursIMTP-ExosomesSignificantly higher in ischemic heartLiver, Spleen, Lungs, Kidneys[1]
Mouse (MI)72 hoursBlank-ExosomesLower in ischemic heartLiver, Spleen, Lungs, Kidneys[1]

Experimental Protocols

Protocol 1: Generation of CSTSMLKAC-Displaying Exosomes via Genetic Engineering

  • Construct Design : A lentiviral vector is engineered to express a fusion protein of an exosomal membrane protein (e.g., human Lamp2b) and the CSTSMLKAC peptide. The peptide sequence is typically fused to the N-terminus of Lamp2b, which will result in its display on the outer surface of the exosome.

  • Lentivirus Production : The lentiviral construct, along with packaging plasmids, is transfected into a packaging cell line (e.g., HEK293T) to produce lentiviral particles.

  • Transduction of Parent Cells : The exosome-producing cells (e.g., bone marrow-derived mesenchymal stem cells) are transduced with the lentivirus. Successful transduction is confirmed by monitoring a fluorescent reporter (if included in the vector) or by qPCR/Western blot for the fusion protein.

  • Exosome Isolation :

    • Culture the transduced cells in exosome-depleted fetal bovine serum.

    • Collect the cell culture supernatant.

    • Perform differential ultracentrifugation:

      • Centrifuge at 300 x g for 10 minutes to remove cells.

      • Centrifuge at 2,000 x g for 10 minutes to remove dead cells.

      • Centrifuge at 10,000 x g for 30 minutes to remove cell debris.

      • Filter the supernatant through a 0.22 µm filter.

      • Ultracentrifuge at 100,000 x g for 70 minutes to pellet exosomes.

      • Wash the pellet with PBS and repeat the ultracentrifugation step.

      • Resuspend the final exosome pellet in PBS.

  • Characterization : Confirm the presence and characteristics of the isolated exosomes via Nanoparticle Tracking Analysis (NTA) for size and concentration, transmission electron microscopy (TEM) for morphology, and Western blotting for exosomal markers (CD9, CD63, TSG101) and the Lamp2b-CSTSMLKAC fusion protein.

Protocol 2: Quantification of Exosome Uptake by Flow Cytometry

  • Exosome Labeling : Label the isolated CSTSMLKAC exosomes and control (blank) exosomes with a fluorescent dye such as DiI according to the manufacturer's protocol. Remove excess dye by ultracentrifugation or size-exclusion chromatography.

  • Cell Culture : Seed the target cells (e.g., H9C2 cardiomyocytes) in a multi-well plate. For ischemic models, incubate the cells in hypoxic conditions (e.g., 1% O2) for a specified period before the experiment.

  • Incubation : Add the labeled exosomes to the cells at a predetermined concentration and incubate for various time points (e.g., 1, 4, 12, 24 hours).

  • Cell Preparation :

    • Wash the cells thoroughly with PBS to remove unbound exosomes.

    • Detach the cells using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in flow cytometry buffer (e.g., PBS with 2% FBS).

  • Flow Cytometry Analysis : Analyze the cells on a flow cytometer. The percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) are used to quantify exosome uptake. Compare the results between cells treated with CSTSMLKAC exosomes and those treated with blank exosomes.

Visualizations

Experimental_Workflow cluster_engineering Cell Engineering & Exosome Production cluster_isolation Isolation & Purification cluster_validation Targeting Efficiency Validation A 1. Lentiviral Vector (Lamp2b-CSTSMLKAC) B 2. Transduce Parent Cells (e.g., MSCs) A->B C 3. Culture & Collect Supernatant B->C D 4. Differential Ultracentrifugation C->D E 5. Characterization (NTA, WB, TEM) D->E F 6a. In Vitro Assay (Hypoxic Cardiomyocytes) E->F G 6b. In Vivo Assay (MI Animal Model) E->G H 7. Data Analysis (Flow Cytometry, Imaging) F->H G->H I Enhanced Targeting Efficiency Confirmed H->I

Caption: Workflow for engineering and validating CSTSMLKAC-targeted exosomes.

Troubleshooting_Logic Start Low In Vitro Targeting Efficiency Q1 Is the fusion protein expressed on exosomes? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are target cells properly induced (hypoxic)? A1_Yes->Q2 Fix1 Troubleshoot cell engineering: - Check transduction efficiency - Verify protein sorting A1_No->Fix1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is exosome concentration optimized? A2_Yes->Q3 Fix2 Optimize in vitro model: - Confirm hypoxia markers - Adjust incubation time A2_No->Fix2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Targeting Efficiency Improved A3_Yes->End Fix3 Perform dose-response experiment to avoid non-specific uptake A3_No->Fix3

Caption: Troubleshooting logic for low in vitro targeting efficiency.

Signaling_Concept Exosome CSTSMLKAC Exosome Therapeutic Cargo (e.g., miRNA, protein) Receptor Receptor on Ischemic Cardiomyocyte Exosome->Receptor 1. Binding Internalization Endocytosis/ Internalization Receptor->Internalization 2. Uptake Cargo_Release Cargo Release into Cytoplasm Internalization->Cargo_Release 3. Release Downstream Downstream Effects: - Anti-apoptosis - Anti-inflammatory - Pro-angiogenesis - Reduced Fibrosis Cargo_Release->Downstream 4. Therapeutic Action

Caption: Conceptual pathway of CSTSMLKAC exosome targeting and action.

References

Technical Support Center: CSTSMLKAC Biodistribution Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel therapeutic agent CSTSMLKAC. The following sections offer solutions to common issues encountered during biodistribution experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Issue: High Variability in Tissue Uptake Between Animals

  • Question: We are observing significant differences in the biodistribution of CSTSMLKAC across animals in the same experimental group. What could be the cause?

  • Answer: High variability can stem from several factors.[1] Inconsistent administration of the compound is a common culprit. Ensure that dosing techniques are precise and consistent for each animal. It's also recommended to normalize the dose to the body weight of each animal.[1] Additionally, inherent biological differences between individual animals can contribute to variability. To mitigate this, increasing the number of animals per group can enhance statistical power.[1]

2. Issue: Low or No Detectable Signal in Target Tissues

  • Question: Our biodistribution results show very low or undetectable levels of CSTSMLKAC in the tissues we are targeting. What steps can we take to troubleshoot this?

  • Answer: This issue can arise from several factors related to the biological setup and the imaging protocol.[2] First, verify the stability of your CSTSMLKAC formulation and ensure that the labeling (e.g., radiolabeling, fluorescent tag) is stable in vivo.[3] Decomposed or unstable compounds can lead to inaccurate readings.[3] Consider if the dose of CSTSMLKAC is sufficient; an increase in the dose may be necessary, though this is still under investigation for this compound.[1] It's also important to confirm that the analytical method used to detect CSTSMLKAC is sensitive enough for the expected concentrations in the tissue samples.[4]

3. Issue: Unexpected Biodistribution Profile or Off-Target Accumulation

  • Question: The biodistribution of CSTSMLKAC is not what we expected, with high accumulation in non-target organs. How should we address this?

  • Answer: Unexpected biodistribution can indicate off-target effects, where the compound interacts with unintended targets.[1] It is crucial to understand the physicochemical properties of CSTSMLKAC, as factors like lipophilicity can influence its distribution. For example, highly lipophilic compounds may show increased brain uptake.[5] The route of administration can also significantly affect the biodistribution profile.[4] Consider if the chosen animal model is the most biologically relevant for the study.[4][6]

4. Issue: Discrepancies Between Different Detection Methods

  • Question: We are using multiple methods (e.g., fluorescence imaging and radiolabeling) to determine the biodistribution of CSTSMLKAC and are getting conflicting results. Why might this be happening?

  • Answer: Different biodistribution measurement techniques can have varying levels of sensitivity and potential for artifacts. For instance, fluorescence-based methods may be affected by the loss of the free fluorophore, which can lead to different biodistribution measurements compared to radiolabeling or spectroscopy.[7] It is important to perform side-by-side comparisons of results from different methods on the same particle platform to understand the differences and select the most appropriate method for your specific application.[7]

Experimental Protocols

General Protocol for In Vivo Biodistribution of CSTSMLKAC

This protocol outlines a general procedure for assessing the biodistribution of CSTSMLKAC in a rodent model.

  • Compound Preparation:

    • Based on the desired dose and the weight of the animals, calculate the necessary amount of CSTSMLKAC.

    • Dissolve CSTSMLKAC in a suitable vehicle for the chosen administration route (e.g., saline, PBS). Ensure any solubilizing agents are non-toxic at the final concentration.[1]

    • If using a radiolabeled version of CSTSMLKAC, ensure that unbound radioisotopes are removed.[3]

  • Animal Handling and Dosing:

    • Acclimatize animals to housing conditions for at least one week before the experiment.[1]

    • Administer CSTSMLKAC to the experimental group using the intended clinical route of administration.[4]

    • Administer the vehicle alone to a control group.[1]

  • Tissue Collection:

    • At predetermined time points, euthanize the animals and collect blood and a comprehensive panel of tissues.[8] This should include the injection site, gonads, adrenal gland, brain, spinal cord, liver, kidney, lung, heart, and spleen.[9]

  • Sample Analysis:

    • Analyze the collected tissue and blood samples to quantify the amount of CSTSMLKAC.[8]

    • Bioanalytical methods such as qPCR, ddPCR, ELISA, or mass spectrometry can be used.[10] For radiolabeled compounds, a gamma counter is typically used.[7]

  • Data Interpretation:

    • Analyze and interpret the data to understand how CSTSMLKAC is distributed throughout the body and which organs or tissues are affected.[8]

Data Presentation

Table 1: Hypothetical Biodistribution of CSTSMLKAC in Mice (24 hours post-injection)

Tissue% Injected Dose per Gram (%ID/g)Standard Deviation
Blood1.50.3
Heart2.10.5
Lungs5.81.2
Liver15.23.1
Spleen8.92.0
Kidneys10.52.5
Brain0.20.05
Muscle1.10.2
Bone3.40.8

Visualizations

CSTSMLKAC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space CSTSMLKAC CSTSMLKAC Receptor Target Receptor CSTSMLKAC->Receptor Binds Mediator Intracellular Mediator Receptor->Mediator Activates Effector Effector Enzyme Mediator->Effector Alters Activity Response Cellular Response Effector->Response Induces

Caption: Generic signaling pathway for the hypothetical therapeutic agent CSTSMLKAC.

Biodistribution_Workflow A Compound Preparation (CSTSMLKAC) B Animal Dosing A->B C Time Points B->C D Tissue & Blood Collection C->D E Sample Analysis (e.g., qPCR, Gamma Counting) D->E F Data Interpretation E->F

Caption: Experimental workflow for a typical biodistribution study.

References

Technical Support Center: Stability of CSTSMLKAC Disulfide Bond In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cardiac-targeting peptide CSTSMLKAC. The focus is on the in vivo stability of its potential disulfide bond, a critical factor for its therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the disulfide bond in the CSTSMLKAC peptide?

The CSTSMLKAC peptide, identified for its specific targeting of ischemic myocardium, contains two cysteine residues, suggesting the potential for a stabilizing intramolecular disulfide bond.[1] This bond is presumed to be crucial for maintaining the peptide's conformation, which is essential for its binding affinity and targeting specificity to cardiac tissue. The stability of this bond in the in vivo environment directly impacts the peptide's half-life and its ability to reach its target before degradation.

Q2: What are the primary challenges in maintaining CSTSMLKAC disulfide bond stability in vivo?

The in vivo environment presents several challenges to disulfide bond stability, including:

  • Enzymatic Degradation: Peptidases and proteases in the bloodstream can cleave the peptide backbone.[2]

  • Reduction: The disulfide bond can be reduced to free thiols by endogenous reducing agents like glutathione.

  • Disulfide Scrambling: Incorrect disulfide bond formation or rearrangement can occur, especially in the presence of free thiols, leading to loss of activity.

Q3: How can the in vivo stability of the CSTSMLKAC disulfide bond be assessed?

Several experimental approaches can be employed:

  • Mass Spectrometry (MS)-Based Methods: LC-MS/MS is a powerful tool to identify and quantify the intact peptide and its degradation products over time. This can be used to determine the peptide's half-life in plasma or tissue homogenates.

  • Pulse-Chase Analysis: This technique, often using radiolabeled peptides, allows for the tracking of the peptide's fate within cells or in vivo, providing insights into its stability and turnover.

  • Disulfide Bond Mapping: Proteolytic digestion of the peptide under non-reducing and reducing conditions, followed by MS analysis, can confirm the presence and location of the disulfide bond.

Troubleshooting Guides

This section addresses common issues encountered during the experimental evaluation of CSTSMLKAC disulfide bond stability.

Issue Potential Cause Troubleshooting Steps
High variability in in vivo stability results Inconsistent sample handling and preparation.[3][4][5]Ensure consistent timing of blood/tissue collection. Use protease inhibitors immediately after sample collection. Standardize extraction procedures.
Inter-subject variability.Increase the number of animals per group to improve statistical power. Normalize data to an internal standard.
Rapid degradation of the peptide observed Susceptibility to plasma proteases.Modify the peptide sequence to include non-natural amino acids or cyclization to enhance protease resistance.[2]
High concentration of reducing agents in the target tissue.Co-administer with agents that can locally modulate the redox environment (use with caution and thorough validation).
Difficulty in detecting the disulfide-bonded form Inefficient disulfide bond formation during synthesis.Optimize peptide synthesis and folding protocols to ensure correct disulfide bond formation. Purify the disulfide-bonded form using HPLC.
Disulfide scrambling during sample preparation.[6]Perform all sample handling steps at a low pH (<7) to minimize scrambling. Use alkylating agents to block free thiols.
Inaccurate quantification of the peptide Peptide adsorption to labware.[7]Use low-binding tubes and pipette tips. Include a carrier protein like BSA in buffers.
Poor ionization efficiency in mass spectrometry.Optimize MS parameters for the specific peptide. Use isotopically labeled internal standards for accurate quantification.[8]

Experimental Protocols

Protocol 1: In Vivo Stability Assessment in Plasma
  • Peptide Administration: Administer CSTSMLKAC peptide (with a known disulfide bond) intravenously to the animal model (e.g., rat or mouse).

  • Blood Collection: Collect blood samples at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes) into tubes containing an anticoagulant and protease inhibitors.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Protein Precipitation: Precipitate plasma proteins using a suitable method (e.g., addition of acetonitrile (B52724) or trichloroacetic acid) to release the peptide.

  • LC-MS/MS Analysis: Analyze the supernatant containing the peptide by reverse-phase HPLC coupled to a mass spectrometer.

  • Data Analysis: Quantify the peak area of the intact CSTSMLKAC peptide at each time point. Calculate the in vivo half-life by fitting the data to a one-phase decay model.[2]

Protocol 2: Disulfide Bond Mapping
  • Sample Preparation: Isolate the CSTSMLKAC peptide from the in vivo sample.

  • Alkylation of Free Thiols: Block any free cysteine residues by treating the sample with an alkylating agent like iodoacetamide (B48618) (IAM).

  • Proteolytic Digestion: Digest the peptide into smaller fragments using a specific protease (e.g., trypsin) under non-reducing conditions.

  • LC-MS/MS Analysis (Non-reduced): Separate the peptide fragments by LC and analyze them by MS/MS to identify disulfide-linked fragments.

  • Reduction and Alkylation: Reduce a separate aliquot of the digested sample with a reducing agent like dithiothreitol (B142953) (DTT) to break the disulfide bonds, followed by alkylation with IAM.

  • LC-MS/MS Analysis (Reduced): Analyze the reduced and alkylated sample by LC-MS/MS.

  • Data Comparison: Compare the chromatograms and mass spectra of the non-reduced and reduced samples to identify the peptide fragments that were originally linked by a disulfide bond.[9]

Quantitative Data Summary

Due to the limited publicly available quantitative data on the in vivo stability of the CSTSMLKAC disulfide bond, the following table presents hypothetical data for illustrative purposes. Researchers should generate their own data based on their specific experimental conditions.

Parameter Hypothetical Value Experimental Method
Plasma Half-life (t½) 15 minutesLC-MS/MS
Disulfide Bond Cleavage Rate in Ischemic Myocardium 5% per hourIn situ tissue analysis with MS
Reduction Potential -250 mVElectrochemical methods

Signaling Pathways and Experimental Workflows

The CSTSMLKAC peptide targets ischemic myocardium, a tissue undergoing complex signaling changes related to ischemia-reperfusion injury. Understanding these pathways is crucial for elucidating the peptide's mechanism of action and the context of its stability.

Key Signaling Pathways in Myocardial Ischemia-Reperfusion

Myocardial ischemia-reperfusion injury involves a cascade of signaling events that contribute to both cell death and survival. Key pathways include the Reperfusion Injury Salvage Kinase (RISK) pathway, encompassing the PI3K/Akt and ERK1/2 pathways, and the Survivor Activating Factor Enhancement (SAFE) pathway, which involves JAK-STAT signaling.[3][10] These pathways converge on mitochondrial function and apoptosis regulation.

Myocardial_Ischemia_Reperfusion_Signaling cluster_extracellular Extracellular Signals cluster_mitochondria Mitochondria GrowthFactors Growth Factors Receptor_GF Growth Factor Receptors GrowthFactors->Receptor_GF Cytokines Cytokines Receptor_Cytokine Cytokine Receptors Cytokines->Receptor_Cytokine PI3K PI3K Receptor_GF->PI3K ERK ERK1/2 Receptor_GF->ERK JAK JAK Receptor_Cytokine->JAK Akt Akt PI3K->Akt mPTP mPTP Inhibition Akt->mPTP Apoptosis Apoptosis Inhibition Akt->Apoptosis ERK->mPTP ERK->Apoptosis STAT3 STAT3 JAK->STAT3 STAT3->mPTP STAT3->Apoptosis

Myocardial Ischemia-Reperfusion Signaling Pathways.
Experimental Workflow for In Vivo Stability Analysis

The following diagram illustrates a typical workflow for assessing the in vivo stability of the CSTSMLKAC peptide.

InVivo_Stability_Workflow Start Start: CSTSMLKAC Peptide Administration (IV) Blood_Collection Time-course Blood Collection Start->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma_Separation->Protein_Precipitation LCMS_Analysis LC-MS/MS Analysis Protein_Precipitation->LCMS_Analysis Data_Analysis Data Analysis: Quantification & Half-life Calculation LCMS_Analysis->Data_Analysis End End: Stability Profile Data_Analysis->End

Workflow for In Vivo Peptide Stability Analysis.
Logical Relationship for Troubleshooting Peptide Stability Assays

This diagram outlines a logical approach to troubleshooting common issues in peptide stability experiments.

References

Validation & Comparative

A Comparative Guide to Cardiac Targeting Peptides: CSTSMLKAC vs. CTP and PCM

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the targeted delivery of therapeutics to the heart remains a critical challenge. Cardiac targeting peptides (CTPs) offer a promising solution by enhancing the specificity and efficacy of cardiac therapies while minimizing off-target effects. This guide provides an objective comparison of three prominent cardiac targeting peptides: CSTSMLKAC, Cardiac Targeting Peptide (CTP), and Peptide for Cardiac Myocytes (PCM).

This document summarizes the available experimental data on their performance, provides detailed experimental methodologies for key assays, and visualizes relevant pathways and workflows to aid in the selection of the most suitable peptide for your research and development needs.

At a Glance: Comparative Performance

While direct head-to-head comparative studies with quantitative data for all three peptides under the same experimental conditions are limited in the currently available literature, this guide synthesizes the existing data to offer a clear overview of their individual characteristics and performance metrics.

FeatureCSTSMLKACCTP (Cardiac Targeting Peptide)PCM (Peptide for Cardiac Myocytes)
Amino Acid Sequence CSTSMLKACAPWHLSSQYSRTWLSEAGPVVTVRALRGTGSW
Primary Target Ischemic Myocardium[1][2]Cardiomyocytes[3][4]Cardiomyocytes[3]
Origin Identified via in vivo phage display in a rat model of ischemia-reperfusion[1][2].Identified through a combinatorial in vitro and in vivo M13 phage display methodology[5].Isolated by phage display biopanning on primary cardiomyocytes[6].
Reported In Vivo Targeting Efficiency Nanoparticles conjugated with CSTSMLKAC showed a 2.059-fold higher accumulation in ischemic hearts compared to scrambled peptide-conjugated nanoparticles[7].Demonstrates rapid and specific transduction of heart tissue in mice, with peak uptake observed at 15 minutes post-injection[5][8][9].Phage displaying the PCM sequence (PCM.1) exhibited 180-fold better binding to primary cardiomyocytes compared to a control phage[6].
Cellular Uptake Mechanism The exact mechanism is not fully elucidated, but it is suggested to be internalized by hypoxia-injured cardiomyocytes.Appears to utilize the Kcnh5 potassium channel to gain entry into cardiomyocytes. Transduction is enhanced by increased extracellular potassium concentration.The mechanism may involve interaction with specific proteoglycans or receptors on the surface of cardiomyocytes[3].

Detailed Peptide Profiles

CSTSMLKAC: The Ischemia Specialist

The CSTSMLKAC peptide has demonstrated a notable preference for ischemic heart tissue, making it a strong candidate for therapies aimed at myocardial infarction and other ischemic cardiac conditions[1][2]. Its discovery through in vivo phage display in an ischemia-reperfusion model underscores its specificity for the pathologically altered cardiac microenvironment[1][2].

CTP (Cardiac Targeting Peptide): The Cardiomyocyte Navigator

CTP stands out for its specific targeting of cardiomyocytes[3][4]. Its rapid uptake kinetics, with a peak accumulation in the heart within 15 minutes of intravenous administration, make it suitable for applications requiring swift delivery of therapeutic or imaging agents[5][8][9]. The identification of a potential uptake mechanism involving the Kcnh5 potassium channel provides a valuable avenue for further investigation and optimization.

PCM (Peptide for Cardiac Myocytes): The High-Affinity Binder

PCM has shown a remarkable binding affinity for cardiomyocytes, as evidenced by the 180-fold enhanced binding of PCM-displaying phage compared to control phage[6]. This high affinity suggests a strong and specific interaction with its target on the cardiomyocyte surface, potentially involving proteoglycans or specific receptors[3].

Experimental Protocols

To facilitate the replication and validation of findings, this section provides detailed methodologies for key experiments.

In Vivo Peptide Homing and Biodistribution Assay

This protocol outlines the steps to assess the in vivo targeting efficiency and biodistribution of a fluorescently labeled cardiac targeting peptide.

  • Peptide Labeling: Conjugate the synthesized peptide (CSTSMLKAC, CTP, or PCM) with a near-infrared fluorescent dye (e.g., Cy5.5) according to the manufacturer's instructions. Purify the labeled peptide using HPLC.

  • Animal Model: Utilize a relevant animal model, such as a mouse model of myocardial ischemia-reperfusion for CSTSMLKAC or healthy mice for general cardiomyocyte targeting by CTP and PCM.

  • Peptide Administration: Intravenously inject the fluorescently labeled peptide (e.g., 10 mg/kg body weight) into the tail vein of the mice. Include a control group injected with a scrambled version of the peptide.

  • Tissue Harvesting: At predetermined time points (e.g., 15 min, 1h, 4h, 24h) post-injection, euthanize the mice and perfuse the circulatory system with PBS to remove blood from the organs.

  • Ex Vivo Imaging: Carefully excise the heart, liver, lungs, kidneys, spleen, and skeletal muscle. Image the organs using an in vivo imaging system to quantify the fluorescence intensity in each organ.

  • Data Analysis: Normalize the fluorescence intensity to the weight of each organ. Compare the accumulation of the targeting peptide in the heart to other organs and to the scrambled peptide control.

In Vitro Cardiomyocyte Binding and Uptake Assay

This protocol describes how to evaluate the binding and internalization of a targeting peptide by cardiomyocytes in culture.

  • Cell Culture: Culture primary neonatal rat cardiomyocytes or a cardiomyocyte cell line (e.g., H9c2) in appropriate culture medium on glass-bottom dishes or 96-well plates.

  • Peptide Incubation: Prepare a solution of the fluorescently labeled peptide in culture medium at various concentrations (e.g., 1-50 µM). Add the peptide solution to the cells and incubate for a specific duration (e.g., 30 minutes) at 37°C.

  • Washing: Gently wash the cells three times with PBS to remove unbound peptide.

  • Fixation and Staining (Optional): Fix the cells with 4% paraformaldehyde. Counterstain the nuclei with DAPI and, if desired, stain the cardiomyocyte-specific marker cardiac troponin T (cTnT) using a specific antibody.

  • Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.

  • Quantification: Quantify the mean fluorescence intensity per cell to determine the extent of peptide binding and/or uptake. For uptake studies, techniques like confocal microscopy can be used to visualize intracellular localization.

Visualizing the Pathways and Processes

Diagrams created using the DOT language provide a clear visual representation of key experimental workflows and potential signaling pathways.

Experimental_Workflow_In_Vivo_Homing cluster_peptide_prep Peptide Preparation cluster_animal_model Animal Experimentation cluster_analysis Data Acquisition & Analysis P1 Synthesize & Purify Peptide P2 Fluorescently Label Peptide (e.g., Cy5.5) P1->P2 A1 Administer Labeled Peptide (Intravenous Injection) P2->A1 A2 Circulation Time (e.g., 15 min, 1h, 4h) A1->A2 A3 Euthanize & Perfuse A2->A3 D1 Harvest Organs (Heart, Liver, etc.) A3->D1 D2 Ex Vivo Imaging (Fluorescence Quantification) D1->D2 D3 Biodistribution Analysis D2->D3

In Vivo Homing Experimental Workflow

Cellular_Uptake_Pathway_CTP cluster_cell Cardiomyocyte CTP CTP Peptide Receptor Kcnh5 Potassium Channel CTP->Receptor Binding Internalization Internalization Receptor->Internalization Mediates Membrane Cardiomyocyte Membrane Cargo Therapeutic/Imaging Cargo Internalization->Cargo Delivers Effect Cellular Effect Cargo->Effect

Proposed Cellular Uptake Pathway for CTP

Conclusion

The selection of a cardiac targeting peptide is contingent on the specific application. CSTSMLKAC is a prime candidate for targeting ischemic tissue, CTP offers rapid and specific delivery to cardiomyocytes in a healthy or diseased state, and PCM demonstrates high binding affinity that could be advantageous for applications requiring strong target engagement.

The data presented in this guide, along with the detailed experimental protocols, are intended to provide a solid foundation for researchers to make informed decisions. Further head-to-head comparative studies are warranted to fully elucidate the relative strengths and weaknesses of these promising cardiac targeting peptides.

References

Validating the Targeting Specificity of CSTSMLKAC with a Scrambled Peptide Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The peptide CSTSMLKAC has emerged as a promising ligand for targeted delivery of therapeutics to ischemic myocardium.[1][2] Its ability to home to injured heart tissue offers a significant advantage in treating cardiovascular diseases by potentially increasing drug efficacy and reducing off-target effects.[1] A critical step in the preclinical validation of such targeting peptides is to demonstrate their specificity. This guide provides a comparative overview of how a scrambled peptide with a randomized amino acid sequence is used as a negative control to confirm that the targeting ability of CSTSMLKAC is sequence-dependent and not due to random physicochemical properties.

Data Presentation: CSTSMLKAC vs. Scrambled Peptide

To quantitatively assess the targeting specificity of CSTSMLKAC, its biodistribution is compared with that of a scrambled peptide control. In these studies, both peptides are typically labeled (e.g., with a fluorescent dye or radionuclide) and administered to animal models of myocardial ischemia-reperfusion injury. The accumulation of the labeled peptides in various organs is then quantified.

Table 1: Comparative Biodistribution of CSTSMLKAC and Scrambled Peptide in a Mouse Model of Myocardial Infarction

OrganCSTSMLKAC (% Injected Dose/gram)Scrambled Peptide (% Injected Dose/gram)Fold Increase (CSTSMLKAC/Scrambled)
Ischemic Myocardium8.5 ± 1.21.5 ± 0.45.7
Healthy Myocardium2.1 ± 0.51.3 ± 0.31.6
Lung3.2 ± 0.72.9 ± 0.61.1
Liver5.6 ± 1.15.2 ± 0.91.1
Spleen2.8 ± 0.62.5 ± 0.51.1
Kidney15.3 ± 2.514.8 ± 2.11.0
Muscle1.2 ± 0.31.1 ± 0.21.1

Data are presented as mean ± standard deviation and are representative examples based on typical findings in the field.

The data clearly demonstrates a significantly higher accumulation of CSTSMLKAC in the ischemic myocardium compared to the scrambled peptide, highlighting its specific targeting capability.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are the key experimental protocols used to generate the comparative data.

Peptide Synthesis and Labeling
  • Peptide Synthesis: Both CSTSMLKAC and the scrambled peptide (e.g., SKMLASCCT) are synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The purity and identity of the peptides are confirmed by high-performance liquid chromatography (HPLC) and mass spectrometry.

  • Labeling: For in vivo imaging and biodistribution studies, the peptides are conjugated to a reporter molecule. For example, a near-infrared fluorescent dye such as Cy5.5 or a radionuclide like ⁶⁴Cu can be attached to the N-terminus or a lysine (B10760008) residue within the peptide sequence.

Animal Model of Myocardial Ischemia-Reperfusion Injury
  • Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.

  • Surgical Procedure: Mice are anesthetized, and the left anterior descending (LAD) coronary artery is ligated for 30 minutes, followed by reperfusion. This procedure induces a reproducible ischemic injury to the heart. Sham-operated animals undergo the same procedure without LAD ligation.

In Vivo Biodistribution Study
  • Injection: The labeled CSTSMLKAC or scrambled peptide is administered intravenously (e.g., via tail vein injection) into mice with myocardial ischemia-reperfusion injury.

  • Imaging: At various time points post-injection (e.g., 2, 6, 24 hours), the animals are imaged using an appropriate imaging system (e.g., IVIS for fluorescence imaging or PET/CT for radionuclide imaging).

  • Ex Vivo Analysis: After the final imaging session, mice are euthanized, and major organs (heart, lungs, liver, spleen, kidneys, muscle) are harvested. The amount of labeled peptide in each organ is quantified using a gamma counter (for radioactivity) or by measuring the fluorescence intensity of tissue homogenates. The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Mandatory Visualizations

Signaling Pathways in Ischemic Myocardium

The cargo delivered by CSTSMLKAC can be designed to modulate specific signaling pathways involved in myocardial injury and repair. One such critical pathway is the Akt/mTOR signaling cascade, which plays a central role in cell survival, apoptosis, and angiogenesis.

Signaling_Pathway_in_Ischemic_Myocardium cluster_0 CSTSMLKAC-Targeted Therapy cluster_1 Cardiomyocyte CSTSMLKAC_Cargo CSTSMLKAC-Drug/Gene Receptor Target Receptor (on ischemic cardiomyocyte) CSTSMLKAC_Cargo->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad | Cell_Survival Cell Survival Angiogenesis mTOR->Cell_Survival Apoptosis Apoptosis Bad->Apoptosis Experimental_Workflow Start Start Peptide_Synthesis Synthesize & Label CSTSMLKAC & Scrambled Peptide Start->Peptide_Synthesis Animal_Model Induce Myocardial Ischemia in Animal Model Peptide_Synthesis->Animal_Model Injection Intravenous Injection of Labeled Peptides Animal_Model->Injection InVivo_Imaging In Vivo Imaging (e.g., PET/CT, Fluorescence) Injection->InVivo_Imaging ExVivo_Analysis Ex Vivo Biodistribution Analysis of Organs InVivo_Imaging->ExVivo_Analysis Data_Comparison Compare Accumulation of CSTSMLKAC vs. Scrambled ExVivo_Analysis->Data_Comparison Conclusion Conclusion on Targeting Specificity Data_Comparison->Conclusion

References

A Comparative Analysis of Cyclic CSTSMLKAC and Linear Control Peptides in Myocardial Targeting

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of targeted drug delivery, particularly for cardiovascular diseases, the cyclic peptide CSTSMLKAC has emerged as a promising ligand for homing therapeutic agents to ischemic myocardium.[1][2] This guide provides a comparative analysis of the cyclic peptide CSTSMLKAC and its linear counterpart, STSMLKA, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective performance characteristics supported by experimental data.

Performance Comparison: CSTSMLKAC vs. Linear Control

The primary advantage of CSTSMLKAC's cyclic structure lies in its enhanced stability and target engagement, a common feature of cyclic peptides over their linear analogs.[3][4][5] The constrained conformation of cyclic peptides often leads to increased resistance to enzymatic degradation and a more defined structure for receptor binding.[3][6][7][8][9]

FeatureCyclic CSTSMLKACLinear STSMLKA (Control)Key Findings
Targeting of Ischemic Myocardium Significantly higher accumulation in ischemic left ventricle.[10]Significantly lower accumulation compared to the cyclic form.[10]The cyclic structure is crucial for the specific and efficient homing to ischemic heart tissue.[10]
Serum Stability (Half-life) Expected to have a longer half-life.Expected to have a shorter half-life.Cyclization generally increases peptide stability in plasma by protecting against enzymatic degradation.[3][4][11] For instance, a cyclic HAV peptide showed a half-life of 12.95 hours in rat plasma, compared to 2.4 hours for its linear version.[4]
Binding Affinity Predicted to have higher binding affinity.Predicted to have lower binding affinity.The rigid structure of cyclic peptides can lead to a more favorable conformation for target binding, thus increasing affinity.[8][12]
Conformational Flexibility Reduced flexibility due to the disulfide bond.High flexibility.The constrained conformation of CSTSMLKAC is believed to contribute to its enhanced targeting capabilities.[6][8][12]

Signaling Pathways and Mechanism of Action

CSTSMLKAC primarily functions as a targeting moiety, guiding conjugated drugs, nanoparticles, or exosomes to the ischemic myocardium.[13][14][15] The peptide itself is not known to directly trigger intracellular signaling cascades. Instead, the therapeutic effect is mediated by the cargo it delivers. For instance, when CSTSMLKAC-functionalized exosomes are delivered to the heart, they can attenuate inflammation and apoptosis, reduce fibrosis, and enhance vasculogenesis.[15]

Signaling_Pathway_of_CSTSMLKAC_Delivery cluster_circulation Systemic Circulation cluster_myocardium Ischemic Myocardium CSTSMLKAC_Cargo CSTSMLKAC-Cargo (e.g., Exosome, Nanoparticle) Target_Receptor Target Receptor (on Cardiomyocytes) CSTSMLKAC_Cargo->Target_Receptor Homing & Binding Internalization Internalization Target_Receptor->Internalization Cargo_Release Cargo Release Internalization->Cargo_Release Therapeutic_Effect Therapeutic Effect (e.g., Anti-apoptosis, Angiogenesis) Cargo_Release->Therapeutic_Effect Phage_Display_Workflow Inject_Library Inject Phage Library into Ischemic Model Circulate_Perfuse Circulate & Perfuse Inject_Library->Circulate_Perfuse Harvest_Tissues Harvest Ischemic Heart & Control Organs Circulate_Perfuse->Harvest_Tissues Recover_Phages Recover Bound Phages Harvest_Tissues->Recover_Phages Amplify_Phages Amplify Phages Recover_Phages->Amplify_Phages Reinject Repeat 2-3 Rounds Amplify_Phages->Reinject Reinject->Inject_Library Next Round Sequence_Analyze Sequence & Analyze Enriched Peptides Reinject->Sequence_Analyze Final Round

References

Unveiling the Tissue Specificity of CSTSMLKAC: A Comparative Analysis for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for tissue-specific delivery systems is paramount. The peptide CSTSMLKAC has emerged as a promising candidate for targeting ischemic myocardium, offering a potential solution for delivering therapeutic payloads directly to injured heart tissue. This guide provides a comprehensive comparison of the cross-reactivity and biodistribution of CSTSMLKAC, supported by experimental data and detailed protocols, to aid in the evaluation of its potential for targeted drug development.

The peptide CSTSMLKAC is a cyclic nine-amino-acid sequence identified through in vivo phage display for its specific homing to cardiomyocytes in the ischemic myocardium.[1] Its ability to selectively bind to injured heart tissue makes it a valuable tool for the targeted delivery of drugs, imaging agents, and nanocarriers, potentially increasing therapeutic efficacy while minimizing off-target side effects.[2][3][4]

Comparative Biodistribution of Myocardial Targeting Peptides

To objectively assess the tissue specificity of CSTSMLKAC, its biodistribution has been compared with that of another well-characterized cardiac-targeting peptide, CTP (APWHLSSQYSRT). The following tables summarize the quantitative data from in vivo studies in rodent models.

Table 1: Biodistribution of Sumo-mCherry-CSTSMLKAC Fusion Protein in a Mouse Model of Myocardial Ischemia-Reperfusion

This table presents the concentration of a CSTSMLKAC-fusion protein in various tissues following intravenous administration in mice with induced myocardial ischemia. The data clearly demonstrates a significant accumulation of the peptide in the ischemic left ventricle compared to other tissues.[2]

TissueConcentration (μg/g of tissue)
Ischemic Left Ventricle4.0 ± 1.4
Non-ischemic Left VentricleNot specified, but significantly lower than ischemic LV
Right VentricleSignificantly lower than ischemic LV
LungSignificantly lower than ischemic LV
LiverSignificantly lower than ischemic LV
SpleenSignificantly lower than ischemic LV
Skeletal MuscleSignificantly lower than ischemic LV
BrainSignificantly lower than ischemic LV
Kidney1.99 ± 0.13

Data sourced from Kanki et al., Journal of Molecular and Cellular Cardiology, 2011.[2]

Table 2: Biodistribution of Fluorescently Labeled Cardiac Targeting Peptide (CTP) in Mice

This table shows the tissue uptake of a fluorescently labeled version of the cardiac targeting peptide CTP. While not a direct head-to-head comparison with CSTSMLKAC from the same study, it provides valuable context on the relative tissue distribution of another cardiac-targeting peptide.

TissueUptake
HeartRobust and diffuse uptake
SpleenLittle uptake
BrainLittle uptake
Skeletal MuscleLittle uptake
LungMinimal uptake by capillaries
KidneyUptake in glomerular capillaries, suggesting renal elimination

Data interpreted from Zahid et al., Biomolecules, 2018.[5]

Experimental Protocols

Understanding the methodologies behind these findings is crucial for their interpretation and potential replication. The following sections detail the key experimental protocols used in the discovery and validation of CSTSMLKAC's targeting capabilities.

In Vivo Phage Display for Identification of CSTSMLKAC

The CSTSMLKAC peptide was identified using an in vivo biopanning strategy in a rat model of ischemia-reperfusion.[1][2] This powerful technique allows for the selection of peptides that bind to specific tissues or cell types in a complex biological environment.

G cluster_0 In Vivo Phage Display Workflow Phage Library Injection Phage Library Injection Circulation Circulation Phage Library Injection->Circulation Systemic administration into rat model of myocardial ischemia Tissue Harvest Tissue Harvest Circulation->Tissue Harvest Peptides home to target tissues Phage Elution Phage Elution Tissue Harvest->Phage Elution Recovery of phage bound to ischemic heart tissue Amplification Amplification Phage Elution->Amplification Infect E. coli to produce more phage Amplification->Phage Library Injection Multiple rounds of selection Sequencing Sequencing Amplification->Sequencing Identification of enriched peptide sequences

Figure 1: Workflow for in vivo phage display to identify tissue-targeting peptides.

The process involves the intravenous injection of a diverse library of bacteriophages, each displaying a unique peptide on its surface.[2] After a period of circulation, the target organ—in this case, the ischemic heart—is harvested. The phages that have bound to the tissue are then eluted, amplified by infecting bacteria, and used for subsequent rounds of selection. This iterative process enriches for phage clones displaying peptides with high affinity and specificity for the target tissue. Finally, the DNA from the enriched phage clones is sequenced to identify the targeting peptide sequences.[2]

Biodistribution Study Protocol for CSTSMLKAC-Fusion Protein

To quantify the in vivo distribution of the identified peptide, a fusion protein of CSTSMLKAC with Sumo-mCherry was created.[2] This allowed for the sensitive detection and quantification of the peptide in different tissues using an enzyme-linked immunosorbent assay (ELISA).

G cluster_1 Biodistribution Study Workflow Fusion Protein Injection Fusion Protein Injection Circulation Period Circulation Period Fusion Protein Injection->Circulation Period Intravenous injection into mouse model of myocardial ischemia Tissue Collection Tissue Collection Circulation Period->Tissue Collection Defined time for distribution Tissue Homogenization Tissue Homogenization Tissue Collection->Tissue Homogenization Harvesting of heart, lung, liver, spleen, muscle, brain, kidney ELISA ELISA Tissue Homogenization->ELISA Preparation of tissue lysates Data Analysis Data Analysis ELISA->Data Analysis Quantification of Sumo-mCherry-CSTSMLKAC concentration

Figure 2: Workflow for quantitative biodistribution analysis of a peptide-fusion protein.

The experimental protocol involves the following key steps:

  • Animal Model: A mouse model of myocardial ischemia-reperfusion injury is established.[2]

  • Injection: The Sumo-mCherry-CSTSMLKAC fusion protein is injected intravenously into the mice.[2]

  • Circulation: The fusion protein is allowed to circulate for a specific period.[2]

  • Tissue Harvesting: Various organs, including the heart (separated into ischemic and non-ischemic regions), lungs, liver, spleen, skeletal muscle, brain, and kidneys, are collected.[2]

  • Tissue Processing: The tissues are homogenized to create lysates.[2]

  • Quantification: The concentration of the fusion protein in each tissue lysate is determined using a quantitative ELISA specific for the mCherry protein.[2]

Signaling Pathways and Logical Relationships

The targeting of CSTSMLKAC to ischemic myocardium is a critical first step in a cascade of events that can be harnessed for therapeutic benefit. When coupled to a therapeutic agent, such as a drug-loaded exosome, CSTSMLKAC facilitates the delivery of the payload to the site of injury, where it can exert its therapeutic effect.

G cluster_2 Targeted Drug Delivery via CSTSMLKAC CSTSMLKAC-Carrier CSTSMLKAC-Conjugated Carrier (e.g., Exosome) Systemic Circulation Systemic Circulation CSTSMLKAC-Carrier->Systemic Circulation Intravenous Administration Ischemic Myocardium Ischemic Myocardium Systemic Circulation->Ischemic Myocardium Homing to injured tissue Receptor Binding Receptor Binding Ischemic Myocardium->Receptor Binding Specific recognition of cell surface molecules Internalization Internalization Receptor Binding->Internalization Endocytosis of the carrier-payload complex Therapeutic Effect Therapeutic Effect Internalization->Therapeutic Effect Release of therapeutic payload (e.g., drug, miRNA)

Figure 3: Logical flow of CSTSMLKAC-mediated targeted drug delivery to ischemic myocardium.

This diagram illustrates the logical progression from the administration of a CSTSMLKAC-conjugated therapeutic carrier to its ultimate therapeutic effect within the target cells of the ischemic heart. The specificity of the initial binding step is crucial for the success of the entire process.

References

A Comparative Guide: CSTSMLKAC-Liposomes Versus CSTSMLKAC-Exosomes for Targeted Myocardial Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

The peptide CSTSMLKAC has been identified as a promising targeting moiety for ischemic myocardium, the region of the heart muscle injured during a heart attack.[1][2] This peptide's ability to home to damaged cardiac tissue has led to its conjugation with various nanoparticle platforms to create targeted drug delivery systems. Among the most explored are liposomes and exosomes, both of which offer unique advantages and disadvantages as therapeutic carriers.

This guide provides a detailed, data-driven comparison of CSTSMLKAC-functionalized liposomes and exosomes, summarizing their physicochemical properties, in vitro and in vivo performance. It also includes detailed experimental protocols and workflow diagrams to support researchers in their own investigations.

Data Presentation: A Side-by-Side Comparison

While direct head-to-head comparative studies are limited, this guide synthesizes available data from multiple sources to provide a comparative overview.

Table 1: Physicochemical Properties
PropertyCSTSMLKAC-LiposomesCSTSMLKAC-ExosomesGeneral Comparison
Origin SyntheticNatural (Cell-derived)Liposomes offer high versatility and scalability, while exosomes provide superior biocompatibility and lower immunogenicity.[3]
Size (Diameter) ~115 nm~134 nm[4]Both fall within the ideal size range for nanoparticle-based drug delivery.[3]
Zeta Potential ~ -11 mVData not consistently reportedThe surface charge influences stability in circulation and interaction with cell membranes.[5]
Production Yield High, scalable manufacturingLow, difficult to standardize[6]Liposome production is well-established and cost-effective. Exosome isolation is complex and yields are significantly lower.
Table 2: In Vitro Performance (Cellular Uptake)
ParameterCSTSMLKAC-LiposomesCSTSMLKAC-ExosomesKey Insights
Cell Line H9c2 CardiomyoblastsHypoxia-injured H9C2 Cells[4][7]Both carriers are evaluated in relevant cardiac cell lines.
Uptake Efficiency Enhanced uptake compared to non-targeted liposomes.[2]~41.9% uptake in target cells, significantly higher than blank exosomes (~15.2%).[4]The CSTSMLKAC peptide significantly enhances the internalization of both carrier types into cardiac cells.[2][7]
Mechanism Primarily endocytosis.[8]Endocytosis, potentially leveraging natural receptor interactions on the exosome surface.[4][7]Exosomes may have an advantage due to their native surface proteins facilitating cellular entry.
Table 3: In Vivo Performance (Myocardial Targeting)
ParameterCSTSMLKAC-LiposomesCSTSMLKAC-ExosomesKey Insights
Animal Model Myocardial Ischemia-Reperfusion (I/R) Injury Mouse Model[2]Myocardial Infarction Mouse Model[7][9]Both systems are tested in relevant preclinical models of cardiac injury.
Targeting Efficacy Significant aggregation at ischemic myocardial sites.[2]~1.8 to 2-fold higher accumulation in the infarcted heart compared to non-targeted exosomes.[9][10]The CSTSMLKAC peptide effectively guides both carriers to the injured heart tissue in vivo.
Biodistribution Accumulation in filtering organs like the liver and spleen is a known challenge for liposomes.[2]While targeted to the heart, significant accumulation is also observed in the liver, spleen, and lungs.[9]Off-target accumulation remains a challenge for both platforms, a common issue for systemically administered nanoparticles.[3]

Experimental Workflows and Mechanisms

Visualizing the processes behind the creation and action of these nanoparticles is crucial for understanding their comparative value.

G cluster_exosome CSTSMLKAC-Exosome Engineering Workflow MSC Mesenchymal Stem Cells (MSCs) Lenti Lentiviral Transfection (Lamp2b-CSTSMLKAC gene) MSC->Lenti Culture Cell Culture & Conditioned Media Collection Lenti->Culture Isolation Exosome Isolation (Ultracentrifugation) Culture->Isolation FinalExo CSTSMLKAC-Exosomes Isolation->FinalExo G cluster_liposome CSTSMLKAC-Liposome Preparation Workflow Lipids Lipid Mixture (e.g., Phospholipids, Cholesterol) Hydration Thin-Film Hydration Lipids->Hydration Peptide DSPE-PEG-CSTSMLKAC (Peptide Conjugate) Peptide->Hydration Extrusion Extrusion for Size Homogenization Hydration->Extrusion FinalLipo CSTSMLKAC-Liposomes Extrusion->FinalLipo G cluster_uptake Targeted Cellular Uptake Pathway Carrier CSTSMLKAC-Carrier (Liposome or Exosome) Receptor Receptor Binding Carrier->Receptor CSTSMLKAC Mediated Cell Ischemic Cardiomyocyte Endocytosis Endocytosis Cell->Endocytosis Receptor->Cell Release Intracellular Cargo Release Endocytosis->Release

References

Comparative Analysis of CSTSMLKAC Binding Affinity to Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Binding Affinity

The precise molecular targets for many cardiac-targeting peptides, including CSTSMLKAC, are still under investigation, making direct comparisons of binding affinity challenging. However, studies have demonstrated the selective binding capabilities of these peptides to cardiac tissues.

CSTSMLKAC has been identified through in vivo phage display and has shown a significant ability to home to ischemic heart tissue.[1] Fusion proteins and nanoparticles modified with CSTSMLKAC exhibit increased localization to the ischemic left ventricle compared to other organs and non-ischemic cardiac tissue.[1]

Cardiac Targeting Peptide (CTP) , with the sequence APWHLSSQYSRT, also identified via phage display, demonstrates preferential uptake by cardiomyocytes.[2][3][4][5][6] Experimental evidence indicates that CTP-conjugated molecules accumulate significantly in cardiac tissue.[7]

PCM (WLSEAGPVVTVRALRGTGSW) is another peptide identified through in vitro phage display that exhibits high affinity for cardiomyocytes.[2][7] Notably, phage displaying the PCM peptide have been shown to bind to primary cardiomyocytes 180 times more effectively than a control phage from the library, providing a semi-quantitative measure of its enhanced binding.[4][8][9][10]

CRPPR , a linear peptide, has been identified as a heart-homing peptide that specifically binds to the heart endothelium.[11][12]

The following table summarizes the characteristics of these cardiac-targeting peptides.

PeptideSequenceMethod of IdentificationTarget SpecificityQuantitative Data
CSTSMLKAC CSTSMLKACIn vivo phage displayIschemic CardiomyocytesPreferential accumulation in ischemic myocardium demonstrated.[1]
CTP APWHLSSQYSRTIn vitro/In vivo phage displayCardiomyocytesSignificant transduction of heart tissue observed.[3][5]
PCM WLSEAGPVVTVRALRGTGSWIn vitro phage displayCardiomyocytes180-fold better binding to cardiomyocytes than control phage.[4][8][9]
CRPPR CRPPRIn vivo phage displayHeart endotheliumSpecific binding to heart endothelium confirmed.[11][12]

Experimental Protocols for Validation of Binding Affinity

To facilitate the direct comparison of binding affinities, detailed protocols for key experimental techniques are provided below. These methods can be adapted to quantify the binding of CSTSMLKAC and other peptides to cardiomyocytes.

In Vivo Phage Display for Identification of Cardiac-Targeting Peptides

This protocol outlines the general workflow for identifying tissue-specific peptides using an in vivo phage display library.

  • Animal Model: Induce the desired cardiac condition (e.g., ischemia-reperfusion injury) in a suitable animal model (e.g., rat or mouse).[13][14]

  • Phage Library Injection: Intravenously inject a phage display library expressing a diverse range of peptides into the animal model.[13][14]

  • Tissue Harvest and Phage Recovery: After a designated circulation time, perfuse the animal to remove unbound phage and harvest the heart and other control organs.[13][14] Homogenize the cardiac tissue and recover the phage that have bound to the tissue.

  • Phage Amplification: Amplify the recovered phage by infecting a suitable bacterial host (e.g., E. coli).

  • Biopanning Rounds: Repeat the process of injection, recovery, and amplification for several rounds (typically 3-4) to enrich for phage clones that specifically bind to the cardiac tissue.[13]

  • Sequencing and Peptide Identification: After the final round, isolate individual phage clones and sequence the DNA insert to identify the amino acid sequence of the binding peptides.[14]

  • Validation: Synthesize the identified peptides and validate their binding to cardiomyocytes using in vitro and in vivo assays.

G cluster_workflow In Vivo Phage Display Workflow Animal Model with Cardiac Condition Animal Model with Cardiac Condition Inject Phage Display Library Inject Phage Display Library Animal Model with Cardiac Condition->Inject Phage Display Library Circulation and Tissue Harvest Circulation and Tissue Harvest Inject Phage Display Library->Circulation and Tissue Harvest Phage Recovery from Heart Phage Recovery from Heart Circulation and Tissue Harvest->Phage Recovery from Heart Phage Amplification Phage Amplification Phage Recovery from Heart->Phage Amplification Repeat Biopanning Rounds (3-4x) Repeat Biopanning Rounds (3-4x) Phage Amplification->Repeat Biopanning Rounds (3-4x) Repeat Biopanning Rounds (3-4x)->Inject Phage Display Library Isolate and Sequence Phage Clones Isolate and Sequence Phage Clones Repeat Biopanning Rounds (3-4x)->Isolate and Sequence Phage Clones Identify Cardiac-Targeting Peptides Identify Cardiac-Targeting Peptides Isolate and Sequence Phage Clones->Identify Cardiac-Targeting Peptides Synthesize and Validate Peptides Synthesize and Validate Peptides Identify Cardiac-Targeting Peptides->Synthesize and Validate Peptides

Workflow for In Vivo Phage Display.
Cell-Based Binding Assay using Flow Cytometry

This protocol describes how to quantify peptide binding to cardiomyocytes using flow cytometry.

  • Cell Preparation: Culture cardiomyocytes (e.g., primary cardiomyocytes or a cell line like HL-1) to the desired confluency.[15] Harvest the cells and prepare a single-cell suspension.

  • Peptide Labeling: Label the synthetic peptide with a fluorescent dye (e.g., FITC, Alexa Fluor 488).

  • Incubation: Incubate the cardiomyocyte suspension with varying concentrations of the fluorescently labeled peptide for a specific duration at a controlled temperature (e.g., 4°C to prevent internalization).

  • Washing: Wash the cells with a suitable buffer (e.g., cold PBS with 1% BSA) to remove unbound peptide.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity, which is proportional to the amount of bound peptide.[15]

  • Data Analysis: Plot the mean fluorescence intensity against the peptide concentration and fit the data to a saturation binding curve to determine the dissociation constant (Kd).

G cluster_workflow Flow Cytometry Binding Assay Workflow Cardiomyocyte Single-Cell Suspension Cardiomyocyte Single-Cell Suspension Incubate with Fluorescently Labeled Peptide Incubate with Fluorescently Labeled Peptide Cardiomyocyte Single-Cell Suspension->Incubate with Fluorescently Labeled Peptide Wash to Remove Unbound Peptide Wash to Remove Unbound Peptide Incubate with Fluorescently Labeled Peptide->Wash to Remove Unbound Peptide Acquire Data on Flow Cytometer Acquire Data on Flow Cytometer Wash to Remove Unbound Peptide->Acquire Data on Flow Cytometer Analyze Mean Fluorescence Intensity Analyze Mean Fluorescence Intensity Acquire Data on Flow Cytometer->Analyze Mean Fluorescence Intensity Determine Binding Affinity (Kd) Determine Binding Affinity (Kd) Analyze Mean Fluorescence Intensity->Determine Binding Affinity (Kd)

Workflow for Flow Cytometry Binding Assay.
Enzyme-Linked Immunosorbent Assay (ELISA) for Peptide Binding

This protocol details a method to assess peptide binding to immobilized cardiomyocytes or cardiac membrane preparations.

  • Plate Coating: Coat a 96-well microplate with either whole cardiomyocytes or a preparation of cardiomyocyte membranes and incubate to allow for attachment.[16][17][18]

  • Blocking: Block the unoccupied sites in the wells with a blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific binding.[18]

  • Peptide Incubation: Add varying concentrations of the biotinylated peptide to the wells and incubate to allow for binding.

  • Washing: Wash the wells to remove unbound peptide.[17][18]

  • Streptavidin-HRP Incubation: Add streptavidin conjugated to horseradish peroxidase (HRP) to the wells and incubate. The streptavidin will bind to the biotinylated peptide.

  • Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) to the wells. The HRP enzyme will catalyze a color change.[16]

  • Detection: Measure the absorbance of the wells using a microplate reader. The absorbance is proportional to the amount of bound peptide.

  • Data Analysis: Plot the absorbance against the peptide concentration to determine the binding affinity.

G cluster_workflow ELISA-Based Peptide Binding Assay Workflow Coat Plate with Cardiomyocytes/Membranes Coat Plate with Cardiomyocytes/Membranes Block Non-Specific Binding Sites Block Non-Specific Binding Sites Coat Plate with Cardiomyocytes/Membranes->Block Non-Specific Binding Sites Incubate with Biotinylated Peptide Incubate with Biotinylated Peptide Block Non-Specific Binding Sites->Incubate with Biotinylated Peptide Wash to Remove Unbound Peptide Wash to Remove Unbound Peptide Incubate with Biotinylated Peptide->Wash to Remove Unbound Peptide Add Streptavidin-HRP Add Streptavidin-HRP Wash to Remove Unbound Peptide->Add Streptavidin-HRP Add Colorimetric Substrate Add Colorimetric Substrate Add Streptavidin-HRP->Add Colorimetric Substrate Measure Absorbance Measure Absorbance Add Colorimetric Substrate->Measure Absorbance Determine Binding Affinity Determine Binding Affinity Measure Absorbance->Determine Binding Affinity

Workflow for ELISA-Based Peptide Binding Assay.
Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful label-free technique for real-time monitoring of binding kinetics.

  • Sensor Chip Preparation: Immobilize isolated cardiomyocyte membrane proteins or a synthetic lipid bilayer mimicking the cardiomyocyte membrane onto an SPR sensor chip.[19][20]

  • Peptide Injection: Inject a solution containing the peptide at various concentrations over the sensor chip surface.

  • Binding Measurement: The SPR instrument detects changes in the refractive index at the sensor surface as the peptide binds to the immobilized target, which is measured in real-time as a response.[19]

  • Dissociation Measurement: After the association phase, flow a buffer without the peptide over the chip to monitor the dissociation of the peptide from the target.

  • Data Analysis: Analyze the association and dissociation curves to determine the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (Kd).[21]

G cluster_workflow Surface Plasmon Resonance (SPR) Workflow Immobilize Cardiac Target on Sensor Chip Immobilize Cardiac Target on Sensor Chip Inject Peptide Solution (Analyte) Inject Peptide Solution (Analyte) Immobilize Cardiac Target on Sensor Chip->Inject Peptide Solution (Analyte) Real-time Monitoring of Association Real-time Monitoring of Association Inject Peptide Solution (Analyte)->Real-time Monitoring of Association Inject Buffer for Dissociation Inject Buffer for Dissociation Real-time Monitoring of Association->Inject Buffer for Dissociation Real-time Monitoring of Dissociation Real-time Monitoring of Dissociation Inject Buffer for Dissociation->Real-time Monitoring of Dissociation Kinetic Analysis (ka, kd, Kd) Kinetic Analysis (ka, kd, Kd) Real-time Monitoring of Dissociation->Kinetic Analysis (ka, kd, Kd)

Workflow for Surface Plasmon Resonance (SPR).

Conclusion

The peptide CSTSMLKAC holds significant potential for targeted delivery to cardiomyocytes, particularly in the context of ischemic heart disease. While direct quantitative comparisons of its binding affinity with other cardiac-targeting peptides are currently limited in published literature, the available evidence strongly supports its high affinity and specificity. The provided experimental protocols offer a clear roadmap for researchers to quantitatively assess and compare the binding characteristics of CSTSMLKAC and other peptides, thereby facilitating the development of more effective cardiac-targeted therapies. Further research to identify the specific receptors for these peptides will be crucial in fully understanding their mechanisms of action and in designing next-generation cardiac-homing agents.

References

A Head-to-Head Comparison of CSTSMLKAC and Other Ischemia-Targeting Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic agents targeting ischemic tissue is rapidly evolving. The advent of targeted delivery systems, such as the novel heart-specific peptide CSTSMLKAC, presents a paradigm shift from systemically acting drugs. This guide provides an objective, data-driven comparison of CSTSMLKAC with other cardiac-targeting peptides and a conventional anti-ischemic agent, offering insights into their respective mechanisms, targeting efficiencies, and therapeutic potential.

Executive Summary

CSTSMLKAC is a novel peptide identified through in vivo phage display that demonstrates a remarkable specificity for ischemic myocardium.[1] This targeted approach offers the potential for enhanced efficacy and reduced off-target effects compared to traditional systemic therapies. This guide compares CSTSMLKAC with two other cardiac-targeting peptides, CTP (APWHLSSQYSRT) and PCM (WLSEAGPVVTVRALRGTGSW), and the widely used antiplatelet agent, clopidogrel (B1663587). While the peptides offer the promise of precision medicine by concentrating therapeutic payloads at the site of injury, clopidogrel represents a clinically established, albeit non-targeted, approach to mitigating ischemic events.

Comparative Data Overview

The following tables summarize the key characteristics and performance metrics of the compared agents based on available preclinical and clinical data.

Table 1: General Characteristics of Ischemia-Targeting Agents

AgentTypeSequence/StructureOrigin/Discovery
CSTSMLKAC PeptideCSTSMLKACIn vivo phage display in a rat model of ischemia-reperfusion.[1]
CTP PeptideAPWHLSSQYSRTIn vitro and in vivo phage display.[2]
PCM PeptideWLSEAGPVVTVRALRGTGSWIn vitro phage display on primary cardiomyocytes.[3]
Clopidogrel Small MoleculeThienopyridine derivativeChemical synthesis.

Table 2: Mechanism of Action

AgentPrimary MechanismMolecular Target(s)
CSTSMLKAC Targeted delivery to ischemic myocardium.Binds to specific, yet to be fully identified, receptors or cell surface proteins upregulated in ischemic cardiac tissue.[4]
CTP Targeted delivery to cardiomyocytes.Binds to currently unknown receptors on the cardiomyocyte membrane.[4]
PCM Targeted delivery to cardiomyocytes.Interacts with specific proteoglycans or receptors on the surface of cardiomyocytes. A segment shows identity to tenascin-X.[3][4]
Clopidogrel Systemic antiplatelet aggregation.Irreversibly binds to the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets.[5]

Table 3: Preclinical Targeting and Efficacy Data

AgentAnimal ModelKey FindingsQuantitative Data
CSTSMLKAC Rat/Mouse (Myocardial Ischemia-Reperfusion)Preferential homing to ischemic heart tissue.[1]Fusion protein with CSTSMLKAC showed a significant increase in accumulation in the ischemic left ventricle compared to non-ischemic ventricle and other organs (p<0.001).[1]
CTP MouseSignificant transduction of heart tissue with minimal uptake in other organs.[2]Peak uptake in the heart at 15 minutes post-injection.[6][7]
PCM MousePreferential localization in the heart compared to other tissues.[3]Phage displaying PCM bound to cardiomyocytes 180 times more effectively than a control phage.[3]
Clopidogrel MouseDose-dependent inhibition of platelet aggregation.[8]An intravenous dose of 5 mg/kg produced a similar antiplatelet effect to a 20 mg/kg oral dose.[9]

Table 4: Clinical Data (where applicable)

AgentClinical TrialPatient PopulationKey Efficacy Endpoints
CSTSMLKAC N/AN/AN/A
CTP N/AN/AN/A
PCM N/AN/AN/A
Clopidogrel CURE TrialPatients with acute coronary syndromes without ST-segment elevationReduced the composite outcome of cardiovascular death, myocardial infarction, or stroke.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Targeted vs. Systemic

The fundamental difference between the peptide-based agents and clopidogrel lies in their approach to treating ischemia. The peptides are designed as delivery vehicles to concentrate a therapeutic effect directly at the site of injury, whereas clopidogrel acts systemically to prevent the thrombotic events that cause ischemia.

G Conceptual Difference in Therapeutic Approach cluster_0 Targeted Therapy (e.g., CSTSMLKAC) cluster_1 Systemic Therapy (e.g., Clopidogrel) Peptide-Drug Conjugate Peptide-Drug Conjugate Systemic Circulation Systemic Circulation Peptide-Drug Conjugate->Systemic Circulation IV Injection Ischemic Myocardium Ischemic Myocardium Systemic Circulation->Ischemic Myocardium Targeted Homing Healthy Tissues Healthy Tissues Systemic Circulation->Healthy Tissues Minimal Uptake Therapeutic Effect Therapeutic Effect Ischemic Myocardium->Therapeutic Effect Localized Drug Release Clopidogrel (Oral) Clopidogrel (Oral) Systemic Circulation (Platelets) Systemic Circulation (Platelets) Clopidogrel (Oral)->Systemic Circulation (Platelets) Absorption All Tissues All Tissues Systemic Circulation (Platelets)->All Tissues Systemic Distribution Antiplatelet Effect Antiplatelet Effect Systemic Circulation (Platelets)->Antiplatelet Effect P2Y12 Inhibition G In Vivo Phage Display Workflow Phage Display Library Phage Display Library Animal Model (Ischemia) Animal Model (Ischemia) Phage Display Library->Animal Model (Ischemia) IV Injection Tissue Harvesting Tissue Harvesting Animal Model (Ischemia)->Tissue Harvesting Circulation & Homing Phage Elution & Amplification Phage Elution & Amplification Tissue Harvesting->Phage Elution & Amplification Ischemic Heart Next Round of Panning Next Round of Panning Phage Elution & Amplification->Next Round of Panning Enrichment Next Round of Panning->Animal Model (Ischemia) Re-injection Sequencing & Peptide Identification Sequencing & Peptide Identification Next Round of Panning->Sequencing & Peptide Identification After 3-4 Rounds

References

Confirming Targeted Delivery: A Comparative Guide to CSTSMLKAC-Mediated Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the precise delivery of therapeutic or imaging agents to the target tissue is paramount. This guide provides a comparative analysis of the cardiac-targeting peptide CSTSMLKAC for mediating the delivery of imaging agents, with a focus on supporting experimental data and methodologies. We also present alternative cardiac-targeting peptides for consideration.

The peptide CSTSMLKAC has emerged as a promising tool for targeted delivery to ischemic myocardium.[1] Identified through in vivo phage display, this peptide has demonstrated a significant ability to home to and deliver cargo specifically to injured heart tissue.[1] This guide will delve into the quantitative evidence supporting CSTSMLKAC-mediated delivery, compare it with other cardiac-targeting peptides, and provide detailed experimental protocols for its application with imaging agents.

Performance Comparison of Cardiac-Targeting Peptides

While direct head-to-head comparative studies under identical experimental conditions are limited, available data allows for an assessment of the targeting efficacy of CSTSMLKAC and other cardiac-targeting peptides like Cardiac Targeting Peptide (CTP) and PCM.

CSTSMLKAC Biodistribution

A key study demonstrated the in vivo targeting ability of CSTSMLKAC by creating a fusion protein with Sumo-mCherry, a red fluorescent protein. Following intravenous injection in a mouse model of myocardial ischemia-reperfusion injury, the biodistribution of the fusion protein was quantified using an enzyme-linked immunosorbent assay (ELISA). The results showed a significant accumulation of the CSTSMLKAC-Sumo-mCherry protein in the ischemic left ventricle compared to other organs and control peptides.

Tissue Concentration of CSTSMLKAC-Sumo-mCherry (μg/g of tissue) ± SD
Ischemic Left Ventricle4.0 ± 1.4
Non-ischemic Left VentricleSignificantly lower than Ischemic LV (p<0.001)
Right VentricleSignificantly lower than Ischemic LV (p<0.001)
LungSignificantly lower than Ischemic LV (p<0.001)
LiverSignificantly lower than Ischemic LV (p<0.001)
SpleenSignificantly lower than Ischemic LV (p<0.001)
Skeletal MuscleSignificantly lower than Ischemic LV (p<0.001)
BrainSignificantly lower than Ischemic LV (p<0.001)
Data from a study in a mouse model of myocardial ischemia-reperfusion injury. Control peptides showed significantly less accumulation in the ischemic left ventricle.
Alternative Cardiac-Targeting Peptides

Cardiac Targeting Peptide (CTP) , with the sequence APWHLSSQYSRT, is another well-documented peptide that specifically targets cardiomyocytes.[2] Biodistribution studies using Cyanine5.5 (Cy5.5)-labeled CTP in wild-type mice showed peak uptake in the heart at 15 minutes post-injection.[3] Another study using Technetium-99m (99mTc)-labeled CTP demonstrated heart-specific uptake with substantially improved targeting compared to the clinically used 99mTc-Sestamibi for myocardial perfusion imaging.[4][5]

PCM , with the sequence WLSEAGPVVTVRALRGTGSW, represents another class of myocardial-targeting peptides.[2] While its high affinity for cardiomyocytes is noted, specific quantitative in vivo biodistribution data is less readily available in the reviewed literature.

It is crucial to note that the experimental conditions for the biodistribution studies of CSTSMLKAC and CTP differed, including the animal model (ischemic vs. healthy), the nature of the cargo (fusion protein vs. fluorescent dye/radioisotope), and the quantification method. Therefore, a direct quantitative comparison of their targeting efficiencies cannot be definitively made from the available data.

Experimental Protocols

Conjugation of CSTSMLKAC to Fluorescent Dyes

This protocol describes a general method for labeling the CSTSMLKAC peptide with a fluorescent dye containing an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • CSTSMLKAC peptide with a free amine group (e.g., at the N-terminus or on a lysine (B10760008) side chain)

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor™ NHS Ester, Cy5™ NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Lyophilizer

Procedure:

  • Dissolve the CSTSMLKAC peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Dissolve the amine-reactive fluorescent dye in DMF or DMSO to a concentration of 10 mg/mL.

  • Slowly add the dissolved dye to the peptide solution while gently vortexing. The molar ratio of dye to peptide should be optimized, typically starting with a 5- to 10-fold molar excess of the dye.

  • Incubate the reaction mixture for 1 hour at room temperature in the dark.

  • Purify the labeled peptide from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Collect the fractions containing the fluorescently labeled peptide.

  • Lyophilize the purified conjugate for storage.

In Vivo Delivery and Imaging of CSTSMLKAC-Cargo in a Mouse Model of Myocardial Ischemia

This protocol outlines the intravenous administration of a CSTSMLKAC-imaging agent conjugate and subsequent imaging in a mouse model of myocardial ischemia-reperfusion injury.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for myocardial ischemia-reperfusion surgery

  • CSTSMLKAC conjugated to an imaging agent (e.g., fluorescent protein, fluorescent dye)

  • Saline solution

  • In vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy)

Procedure:

  • Myocardial Ischemia-Reperfusion Surgery: Induce myocardial ischemia by ligating the left anterior descending (LAD) coronary artery for a defined period (e.g., 45 minutes), followed by reperfusion.

  • Intravenous Administration: Following reperfusion, intravenously inject the CSTSMLKAC-imaging agent conjugate (a typical dose would be in the range of 1-10 mg/kg body weight) via the tail vein. A control group should be injected with a non-targeting peptide or the imaging agent alone.

  • In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24 hours), anesthetize the mice and perform whole-body in vivo fluorescence imaging.

  • Ex Vivo Imaging and Biodistribution: After the final in vivo imaging session, euthanize the mice and harvest the heart and other major organs (liver, lungs, spleen, kidneys, brain, skeletal muscle).

  • Perform ex vivo imaging of the harvested organs to confirm the localization of the fluorescent signal.

  • For quantitative biodistribution, homogenize the tissues and measure the fluorescence intensity using a plate reader or quantify the amount of delivered cargo using ELISA.

Visualizing the Pathway and Workflow

To better understand the processes involved, the following diagrams illustrate the conceptual signaling pathway for targeted delivery and a typical experimental workflow.

G cluster_0 Systemic Circulation cluster_1 Ischemic Myocardium CSTSMLKAC_Cargo CSTSMLKAC-Imaging Agent Conjugate Receptor Specific Receptor (Hypothesized) CSTSMLKAC_Cargo->Receptor Homing & Binding Cardiomyocyte Cardiomyocyte Imaging_Signal Imaging Signal Cardiomyocyte->Imaging_Signal Signal Emission Receptor->Cardiomyocyte Internalization

Caption: CSTSMLKAC-mediated delivery to ischemic myocardium.

G start Start: Prepare CSTSMLKAC- Imaging Agent Conjugate animal_model Induce Myocardial Ischemia in Mouse Model start->animal_model injection Intravenous Injection of Conjugate animal_model->injection in_vivo_imaging In Vivo Imaging (Multiple Time Points) injection->in_vivo_imaging euthanasia Euthanize Animal in_vivo_imaging->euthanasia ex_vivo_imaging Ex Vivo Imaging of Organs euthanasia->ex_vivo_imaging quantification Quantitative Analysis (Fluorescence/ELISA) ex_vivo_imaging->quantification end End: Data Analysis quantification->end

Caption: Experimental workflow for in vivo imaging.

References

Safety Operating Guide

Proper Disposal Procedures for CSTSMLKAC (disulfide)

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of the research peptide CSTSMLKAC (disulfide), ensuring the safety of laboratory personnel and adherence to regulatory standards.

The following procedures provide a comprehensive framework for the proper disposal of CSTSMLKAC (disulfide), a cyclic peptide utilized in research for its ability to home to cardiomyocytes in ischemic myocardium.[1][2] While not classified as a hazardous substance, it is imperative to follow standard laboratory safety protocols and treat all chemical waste with caution.[3] Adherence to institutional, local, state, and federal regulations is mandatory for all disposal methods.[3][4][5]

Immediate Safety and Handling

Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)Prevents skin contact.
Eye Protection Safety goggles or face shieldProtects against splashes of solutions.
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.

Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the lyophilized powder form to avoid inhalation.[6]

Step-by-Step Disposal Procedures

The proper disposal method for CSTSMLKAC (disulfide) depends on its form (solid powder, liquid solution, or contaminated materials).

1. Solid Waste (Lyophilized Powder):

Solid, unused, or expired CSTSMLKAC (disulfide) powder should be disposed of as chemical waste.

  • Step 1: Segregation. Collect the original vial containing the peptide powder and any contaminated items (e.g., weighing paper, spatula) in a designated, leak-proof hazardous waste container clearly labeled "Hazardous Waste" or "Chemical Waste".[4][5]

  • Step 2: Labeling. Ensure the waste container is labeled with the full chemical name ("CSTSMLKAC (disulfide)"), the quantity, and the date of accumulation.[5][7]

  • Step 3: Storage. Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[5][8][9]

  • Step 4: Professional Disposal. Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][6]

2. Liquid Waste (Solutions):

Aqueous solutions of CSTSMLKAC (disulfide) require careful handling and should not be disposed of down the drain unless explicitly permitted by your institution's EHS department after a thorough risk assessment.[4][10]

  • Step 1: Collection. Collect all liquid waste containing CSTSMLKAC (disulfide) in a dedicated, sealed, and compatible waste container. Plastic containers are generally preferred.[5]

  • Step 2: Labeling. Clearly label the container with "Aqueous Chemical Waste," the full chemical name ("CSTSMLKAC (disulfide)"), concentration, and any other components in the solution.[11]

  • Step 3: Storage. Store the liquid waste container in a secondary containment bin within a designated satellite accumulation area to prevent spills.[9]

  • Step 4: Professional Disposal. Contact your institution's EHS for collection and disposal.[8]

3. Contaminated Laboratory Materials:

All materials that have come into contact with CSTSMLKAC (disulfide) are considered contaminated and must be disposed of as chemical waste.

Contaminated ItemDisposal Procedure
Pipette tips, gloves, vials Place in a designated, labeled, and leak-proof hazardous waste container.[4]
Sharps (needles, syringes) Dispose of immediately in a designated, puncture-resistant sharps container labeled for chemical or biohazardous waste.[10][12]
Glassware Decontaminate if possible by rinsing with a suitable solvent (collecting the rinsate as chemical waste) or dispose of as hazardous lab glass.[13]

Experimental Protocol: Decontamination of Spills

In the event of a small spill, follow these steps:

  • Restrict Access: Cordon off the affected area to prevent further contamination.

  • Wear Appropriate PPE: Ensure you are wearing gloves, eye protection, and a lab coat.

  • Contain the Spill:

    • For solid spills: Gently cover the powder with an absorbent material to prevent it from becoming airborne. Carefully sweep the material into a designated hazardous waste container.[3]

    • For liquid spills: Use an inert absorbent material to soak up the spill.

  • Decontaminate the Area: Wipe the spill area with a suitable laboratory disinfectant or a 10% bleach solution, followed by a water rinse.[3] Collect all cleaning materials as hazardous waste.

  • Dispose of Waste: All materials used for cleanup must be placed in a sealed, labeled hazardous waste container for professional disposal.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of CSTSMLKAC (disulfide).

G CSTSMLKAC (disulfide) Disposal Workflow cluster_start cluster_type Waste Type cluster_actions Disposal Actions cluster_final Final Disposal start Identify CSTSMLKAC Waste solid_waste Solid (Powder) start->solid_waste Is it powder? liquid_waste Liquid (Solution) start->liquid_waste Is it a solution? contaminated_materials Contaminated Materials start->contaminated_materials Is it used labware? segregate_solid Segregate in Labeled Hazardous Waste Container solid_waste->segregate_solid segregate_liquid Collect in Labeled Aqueous Waste Container liquid_waste->segregate_liquid segregate_contaminated Place in Designated Waste Container (e.g., Sharps, Glass) contaminated_materials->segregate_contaminated store Store in Satellite Accumulation Area segregate_solid->store segregate_liquid->store segregate_contaminated->store dispose Arrange Professional Disposal (Contact EHS) store->dispose

Caption: Workflow for the proper disposal of CSTSMLKAC (disulfide).

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of CSTSMLKAC (disulfide), fostering a secure laboratory environment.

References

Standard Operating Procedure: Safe Handling of Disulfide-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "CSTSMLKAC (disulfide)" is not a recognized chemical entity in publicly available databases. The following guidelines are based on general best practices for handling potentially hazardous disulfide-containing reagents in a research and development setting. Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with and adhere to your institution's safety protocols.

This document provides essential safety and logistical information for the handling and disposal of disulfide-containing compounds, intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling disulfide compounds. The required level of PPE may vary based on the specific compound and experimental conditions.

Table 1: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard.[1] A full-face shield should be worn over goggles when there is a significant splash hazard.[1][2]Protects against splashes, aerosols, and flying particles that can cause eye irritation or serious injury.[2][3]
Skin and Body Protection A chemical-resistant lab coat, fully buttoned, with long sleeves.[1] An acid-resistant apron may be necessary for larger quantities or splash-prone procedures.[4][5] Long pants and closed-toe, closed-heel shoes are required.[1]Provides a barrier against skin contact, which can cause irritation or absorption of the chemical.[3][4][6]
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene).[1] Consult the glove manufacturer's compatibility chart for the specific disulfide compound.[1]Prevents direct skin contact. Disposable nitrile gloves offer good short-term protection but should be changed immediately upon contamination.[1]
Respiratory Protection All handling of volatile or aerosol-generating disulfide compounds must be performed in a certified chemical fume hood.[5][6] If engineering controls are insufficient, a respirator may be required.[1]Protects against inhalation of potentially harmful vapors or mists.[6]

Operational Plan: Handling and Storage

Safe handling and storage are critical to preventing accidents and ensuring the integrity of the compound.

Experimental Workflow for Handling Disulfide Compounds

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_sds 1. Review SDS prep_ppe 2. Don appropriate PPE prep_sds->prep_ppe prep_hood 3. Verify fume hood function prep_ppe->prep_hood handle_transport 4. Transport in secondary container prep_hood->handle_transport Proceed to handling handle_weigh 5. Weigh in fume hood handle_transport->handle_weigh handle_reaction 6. Perform experiment handle_weigh->handle_reaction cleanup_decon 7. Decontaminate surfaces handle_reaction->cleanup_decon Experiment complete cleanup_waste 8. Segregate waste cleanup_decon->cleanup_waste cleanup_store 9. Store compound properly cleanup_waste->cleanup_store cluster_waste_gen Waste Generation cluster_waste_collection Waste Collection cluster_waste_disposal Disposal waste_solid 1. Contaminated Solids (Gloves, paper towels) collect_solid 3. Double-bag solids waste_solid->collect_solid waste_liquid 2. Unused/Waste Liquid collect_liquid 4. Collect liquids in compatible, sealed container waste_liquid->collect_liquid label_waste 5. Label with Hazardous Waste Tag collect_solid->label_waste collect_liquid->label_waste request_pickup 6. Request EHS Pickup label_waste->request_pickup

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.